Ethyl 4,4-difluoropentanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4,4-difluoropentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-3-11-6(10)4-5-7(2,8)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDDDGLNXKZFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507196 | |
| Record name | Ethyl 4,4-difluoropentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
659-72-3 | |
| Record name | Ethyl 4,4-difluoropentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4,4-difluoropentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Significance of Gem-Difluorinated Ketoesters
An In-Depth Technical Guide to the Synthesis of Ethyl 4,4-Difluoro-3-oxopentanoate
Fluorine-containing molecules are of paramount importance in modern drug discovery and materials science. The strategic incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. The geminal-difluoroalkyl group (CF₂) is a particularly valuable motif, serving as a bioisostere for carbonyl groups or ethers, enhancing chemical stability without significantly increasing steric bulk. Ethyl 4,4-difluoro-3-oxopentanoate, a β-ketoester bearing this functional group, represents a versatile building block for synthesizing more complex fluorinated heterocycles and pharmacologically active agents.
This guide provides a comprehensive overview of a robust, two-stage synthetic pathway to Ethyl 4,4-difluoro-3-oxopentanoate. We will delve into the strategic rationale behind the chosen route, provide detailed, field-proven experimental protocols, and explore the underlying reaction mechanisms. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced fluorination chemistry.
Part 1: Strategic Retrosynthesis and Pathway Design
A logical retrosynthetic analysis of the target molecule, Ethyl 4,4-difluoro-3-oxopentanoate (1) , points to a Claisen condensation as the key bond-forming step. This disconnection reveals two primary synthons: the enolate of ethyl acetate (3) and a difluorinated acylating agent, ethyl 2,2-difluoropropanoate (2) . This approach is advantageous as it builds the carbon backbone while introducing the desired keto-ester functionality in a single, efficient transformation.
The critical challenge then becomes the synthesis of the key precursor, ethyl 2,2-difluoropropanoate (2) . A reliable method to install a gem-difluoro group is the deoxofluorination of a ketone. Therefore, the commercially available α-keto ester, ethyl pyruvate (4) , is identified as the ideal starting material.
Caption: Retrosynthetic pathway for Ethyl 4,4-difluoro-3-oxopentanoate.
This two-stage forward synthesis is practical, relying on accessible starting materials and well-established reaction classes, ensuring a high degree of reproducibility and scalability.
Part 2: Synthesis of Key Precursor: Ethyl 2,2-difluoropropanoate
The conversion of the ketone in ethyl pyruvate to a gem-difluoro group is the foundational step of this synthesis. This is achieved through deoxofluorination, a process that replaces a carbonyl oxygen with two fluorine atoms.
Causality of Reagent Selection
Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are the reagents of choice for this transformation.[1] They are highly effective for converting aldehydes and ketones to their corresponding gem-difluorides.[2] While highly effective, DAST is moisture-sensitive, reacts violently with water, and can be explosive when heated above 90°C, necessitating careful handling.
Detailed Experimental Protocol: Deoxofluorination
This protocol is adapted from established procedures for the deoxofluorination of ketones.[3]
Materials:
-
Ethyl pyruvate (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (2.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl pyruvate (1.0 eq) and anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add DAST (2.2 eq) to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0°C during the addition. Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly and carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Causality: This step neutralizes the acidic byproducts and unreacted DAST. Extreme caution is required as the quenching process is highly exothermic.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ethyl 2,2-difluoropropanoate can be purified by fractional distillation under reduced pressure.
Part 3: Core Synthesis via Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base. Here, we utilize it to couple the synthesized ethyl 2,2-difluoropropanoate with the enolate of ethyl acetate.
Causality of Experimental Choices
-
Base Selection: Sodium ethoxide (NaOEt) is the ideal base for this reaction. It is strong enough to deprotonate ethyl acetate, forming the required nucleophilic enolate. Using sodium ethoxide also prevents ester scrambling (transesterification) since the ethoxide anion matches the ester's alcohol component.
-
Solvent: Anhydrous ethanol or tetrahydrofuran (THF) can be used. Using excess ethyl acetate as both reactant and solvent is also a viable and efficient option. The absence of water is critical, as it would quench the base and hydrolyze the esters.
-
Temperature Control: The initial deprotonation is performed at a low temperature (0-5°C) to control the reaction rate and minimize side reactions. The subsequent condensation is typically warmed to drive the reaction to completion.
Mechanistic Overview
The reaction proceeds via the following steps:
-
Enolate Formation: Sodium ethoxide deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate.
-
Nucleophilic Attack: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl 2,2-difluoropropanoate.
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, eliminating an ethoxide ion to form the β-ketoester product.
-
Deprotonation: The resulting product is more acidic than the starting esters and is deprotonated by the ethoxide base. This final, irreversible acid-base step drives the equilibrium towards the product.
-
Acidic Workup: An acidic workup is required in the final step to protonate the enolate and yield the neutral β-ketoester.
Caption: Stepwise mechanism of the Claisen condensation.
Detailed Experimental Protocol: Claisen Condensation
This protocol is based on analogous, well-documented procedures for the synthesis of similar fluorinated β-ketoesters.
Materials:
-
Sodium ethoxide (1.1 eq)
-
Anhydrous ethanol (or THF)
-
Ethyl acetate (3.0 eq, anhydrous)
-
Ethyl 2,2-difluoropropanoate (1.0 eq, from Part 2)
-
Aqueous hydrochloric acid (HCl, 2M) or sulfuric acid (H₂SO₄, 10%)
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium ethoxide (1.1 eq) in anhydrous ethanol. Add ethyl acetate (3.0 eq). Cool the suspension to 0-5°C with an ice bath.
-
Addition of Ester: Add ethyl 2,2-difluoropropanoate (1.0 eq) dropwise to the cooled, stirred suspension over a period of 1-2 hours. Ensure the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and warm the mixture to 50-60°C. Stir at this temperature for 2-4 hours to ensure the reaction goes to completion.
-
Acidic Workup: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice and the aqueous acid solution. Stir until the mixture is acidic (pH ~2-3). Causality: The acidic workup protonates the product enolate and neutralizes any remaining base.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The final product, Ethyl 4,4-difluoro-3-oxopentanoate, can be further purified by vacuum distillation.
Part 4: Data Summary and Characterization
The following table summarizes the key parameters for the Claisen condensation step.
| Parameter | Value/Condition | Rationale |
| Base | Sodium Ethoxide (NaOEt) | Strong, non-nucleophilic base; avoids transesterification. |
| Solvent | Anhydrous Ethanol / THF | Aprotic or matching protic solvent to prevent side reactions. |
| Temperature | 0-5°C (addition), 50-60°C (reaction) | Controls initial exotherm; drives reaction to completion. |
| Stoichiometry | 1.1 eq NaOEt, 3.0 eq Ethyl Acetate | Excess base ensures full deprotonation; excess acetate drives equilibrium. |
| Workup | Aqueous HCl or H₂SO₄ | Protonates the product enolate to yield the final neutral compound. |
Characterization: The purified product should be characterized using standard analytical techniques:
-
¹H NMR: To confirm the presence and integration of ethyl and methyl protons.
-
¹⁹F NMR: To confirm the presence of the CF₂ group.
-
¹³C NMR: To identify all unique carbon atoms, including the ester and ketone carbonyls and the CF₂ carbon.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: To identify characteristic C=O stretches for the ketone and ester groups.
Part 5: Safety and Handling
-
Deoxofluorinating Agents: DAST and Deoxo-Fluor are corrosive and react violently with water. All manipulations must be carried out by trained personnel in a chemical fume hood using anhydrous techniques and appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.
-
Sodium Ethoxide: This is a strong base that is also moisture-sensitive and corrosive. Handle under an inert atmosphere.
-
Solvents: Dichloromethane, ethanol, and ethers are flammable. Ensure all operations are performed away from ignition sources.
-
General Precautions: Always perform reactions in well-ventilated areas. Be prepared for exothermic reactions, especially during reagent addition and quenching steps, by using ice baths for temperature control.
Conclusion
The synthesis of Ethyl 4,4-difluoro-3-oxopentanoate is effectively achieved through a strategic two-stage process. The pathway begins with the deoxofluorination of ethyl pyruvate to generate the key intermediate, ethyl 2,2-difluoropropanoate, followed by a base-catalyzed Claisen condensation with ethyl acetate. By carefully controlling reaction conditions and understanding the underlying chemical principles, this method provides a reliable and scalable route to a valuable fluorinated building block, opening avenues for further research and development in medicinal and materials chemistry.
References
-
ACS Publications. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Available at: [Link]
- Google Patents. (n.d.). JPH1180088A - Production of ethyl pyruvate.
- Google Patents. (n.d.). CN104098444A - Preparation method of 2, 2-difluoroethanol.
-
The Royal Society of Chemistry. (n.d.). Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives via Copper-Catalyzed Difluoroalkylation/ Dearomatization of N-. Available at: [Link]
-
ResearchGate. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Available at: [Link]
-
RSC Publishing. (n.d.). Reaction of diethylaminosulfur trifluoride with diols. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Available at: [Link]
-
Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Available at: [Link]
-
PubMed. (1991). The action of diethylaminosulfur trifluoride (DAST) on 1-(4,6-O-isopropylidene-beta-D-glucopyranosyl)pyrimidines, a one-pot synthesis of 2,2'-anhydro-1-(3-deoxy-3-fluoro-4,6-O-isopropylidene-beta-D- altropyranosyl)pyrimidines. Available at: [Link]
-
Organic Syntheses. (n.d.). diethylaminosulfur trifluoride. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Available at: [Link]
-
Baxendale Group. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Available at: [Link]
- Google Patents. (n.d.). US6080886A - Fluorination with aminosulfur trifluorides.
-
Wikipedia. (n.d.). Ethyl pyruvate. Available at: [Link]
Sources
Spectroscopic data (NMR, IR, MS) of Ethyl 4,4-difluoropentanoate
An In-Depth Spectroscopic Guide to Ethyl 4,4-difluoropentanoate
Prepared by: A Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals, each corresponding to a unique proton environment in the molecule. The presence of the electronegative fluorine atoms will have a notable effect on the chemical shifts of the neighboring protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| a | 4.15 | Quartet (q) | J = 7.1 Hz | -OCH₂ CH₃ |
| b | 2.50 | Triplet (t) | J = 7.5 Hz | -COCH₂ CH₂- |
| c | 2.10 | Triplet of Triplets (tt) | J = 7.5 Hz, ¹⁹F Coupling | -COCH₂CH₂ CF₂- |
| d | 1.60 | Triplet (t) | ¹⁹F Coupling | -CF₂CH₃ |
| e | 1.25 | Triplet (t) | J = 7.1 Hz | -OCH₂CH₃ |
Causality Behind Assignments:
-
Signal a (-OCH₂CH₃): The methylene protons of the ethyl ester group are deshielded by the adjacent oxygen atom, resulting in a downfield chemical shift around 4.15 ppm. The signal is split into a quartet by the three neighboring protons of the methyl group.
-
Signal b (-COCH₂CH₂-): These methylene protons are adjacent to the carbonyl group, which deshields them to a lesser extent than the ester oxygen, placing their signal around 2.50 ppm. They are split into a triplet by the adjacent methylene protons at position 'c'.
-
Signal c (-COCH₂CH₂CF₂-): These protons experience deshielding from the carbonyl group and a smaller effect from the gem-difluoro group. Crucially, they will be coupled to both the protons at 'b' and the two fluorine atoms, resulting in a complex triplet of triplets multiplicity.
-
Signal d (-CF₂CH₃): The methyl protons attached to the carbon bearing the two fluorine atoms will be significantly influenced by them, leading to a triplet due to ¹⁹F coupling.
-
Signal e (-OCH₂CH₃): The methyl protons of the ethyl group are in a standard aliphatic environment and are split into a triplet by the methylene protons at 'a'.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 500 MHz NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with a line broadening factor of ~0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Visualization: ¹H NMR Structural Assignments
Caption: Labeled protons in this compound for ¹H NMR assignment.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon atoms directly bonded to fluorine will exhibit strong coupling, resulting in splitting of their signals.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Assignment |
| 1 | 172.0 | Singlet (s) | C =O |
| 2 | 124.0 | Triplet (t) | C F₂ |
| 3 | 61.0 | Singlet (s) | -OC H₂CH₃ |
| 4 | 35.0 | Triplet (t) | -CH₂C H₂CF₂- |
| 5 | 28.0 | Singlet (s) | -COC H₂CH₂- |
| 6 | 23.0 | Triplet (t) | -CF₂C H₃ |
| 7 | 14.0 | Singlet (s) | -OCH₂C H₃ |
Causality Behind Assignments:
-
Carbonyl Carbon (1): The ester carbonyl carbon is highly deshielded, appearing around 172 ppm.[4]
-
Difluorinated Carbon (2): The carbon atom bonded to two fluorine atoms will be significantly downfield and will appear as a triplet due to one-bond C-F coupling.
-
Ester Carbons (3, 7): The -OCH₂- carbon is deshielded by the oxygen atom, while the terminal methyl carbon is in a typical aliphatic region.[5]
-
Methylene Carbons (4, 5): The carbon alpha to the carbonyl will be more deshielded than the one beta. The carbon adjacent to the CF₂ group will show a triplet multiplicity due to two-bond C-F coupling.
-
Methyl Carbon (6): The methyl carbon attached to the CF₂ group will also exhibit a triplet fine structure due to two-bond C-F coupling.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use a 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.
-
-
Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments in a molecule.[7]
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| -90 to -110 | Quartet (q) | J ≈ 15-20 Hz | CF₂ |
Causality Behind Assignment:
-
The two fluorine atoms are chemically equivalent and will therefore give a single signal.
-
This signal will be split into a quartet by the three protons on the adjacent methyl group. The chemical shift for gem-difluoro alkanes typically falls in this region.[8]
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use a spectrometer equipped with a fluorine probe, operating at the appropriate frequency (e.g., 470 MHz for a 500 MHz proton instrument).
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: A wide spectral width of ~250 ppm is initially recommended to locate the signal.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32 scans.
-
-
Processing: Standard Fourier transform, phasing, and baseline correction.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is excellent for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by the strong ester carbonyl stretch and the C-F bond vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2850 | Medium | C-H stretching (alkane) |
| 1740 | Strong | C=O stretching (ester) |
| 1250-1100 | Strong | C-F stretching |
| 1180 | Strong | C-O stretching (ester) |
Interpretation of Key Peaks:
-
C=O Stretch (~1740 cm⁻¹): This will be the most intense and characteristic peak in the spectrum, confirming the presence of the ester functional group.[9][10][11]
-
C-F Stretches (1250-1100 cm⁻¹): Strong absorptions in this region are indicative of carbon-fluorine bonds. The presence of two fluorine atoms on the same carbon will likely result in two strong, distinct bands corresponding to symmetric and asymmetric stretching modes.
-
C-O Stretch (~1180 cm⁻¹): The stretching vibration of the ester C-O bond will also produce a strong absorption band.[12]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, the simplest method is to acquire the spectrum as a thin film.
-
Method (Thin Film):
-
Place one drop of the neat liquid sample between two polished salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin, uniform film.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight of the compound and characteristic fragmentation patterns that can be used for structural confirmation.
Predicted Mass Spectrometry Data
| m/z | Predicted Identity |
| 166 | [M]⁺ (Molecular Ion) |
| 121 | [M - OCH₂CH₃]⁺ |
| 99 | [M - CF₂CH₃]⁺ |
| 73 | [COOCH₂CH₃]⁺ |
| 51 | [CHF₂]⁺ |
Fragmentation Pathway Analysis:
The molecular ion ([M]⁺) is expected at m/z 166. Key fragmentation pathways for esters include alpha-cleavage (cleavage of bonds adjacent to the carbonyl group) and loss of the alkoxy group.
-
Loss of the Ethoxy Radical: Cleavage of the C-O bond results in the loss of the ethoxy radical (•OCH₂CH₃), leading to a fragment at m/z 121.
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the carbonyl group can lead to the loss of the -CF₂CH₃ group, resulting in a fragment at m/z 99.
-
Formation of the Ethoxycarbonyl Cation: Another common fragmentation for ethyl esters is the formation of the [COOCH₂CH₃]⁺ cation at m/z 73.
-
Formation of Difluoromethyl Cation: Fragmentation can also lead to the formation of the difluoromethyl cation [CHF₂]⁺ at m/z 51.
Visualization: Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization source. The electron energy is typically set to 70 eV to ensure reproducible fragmentation patterns.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detector is commonly used to detect the ions.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry offers a powerful and complementary set of tools for the unambiguous identification and structural verification of this fluorinated ester. The provided protocols and interpretations, grounded in fundamental principles of spectroscopy, should serve as a valuable resource for researchers working with this and structurally related compounds.
References
-
National Center for Biotechnology Information. "Fluorine NMR." PubChem. Available at: [Link]
-
PubChem. "Ethyl 4,4-difluoro-3-oxopentanoate." Available at: [Link]
-
PubChemLite. "this compound (C7H12F2O2)." Available at: [Link]
-
University of Regensburg. "19Fluorine NMR." Available at: [Link]
-
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A Senior Application Scientist's Guide to Ethyl 4,4-difluoropentanoate: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorination in Modern Pharmaceuticals
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to enhanced metabolic stability, increased binding affinity, and improved membrane permeability of drug candidates. Within the arsenal of fluorinated building blocks, Ethyl 4,4-difluoropentanoate (CAS No. 659-72-3) represents a versatile and increasingly important intermediate. This guide provides an in-depth technical overview of its commercial availability, plausible synthetic routes, and its burgeoning role in the development of novel therapeutics, with a particular focus on antiviral agents.
Physicochemical Properties and Safety Data
A comprehensive understanding of a chemical intermediate begins with its fundamental properties and safety profile.
| Property | Value | Source |
| CAS Number | 659-72-3 | [1] |
| Molecular Formula | C₇H₁₂F₂O₂ | [2][3] |
| Molecular Weight | 166.17 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 70-72 °C (at 27 Torr) | [2] |
| Flash Point | 55 °C (131 °F) | [1] |
| Synonyms | Ethyl 4,4-difluorovalerate | [1] |
Safety and Handling: this compound is classified as a flammable liquid and is harmful if swallowed or inhaled. It is also a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated fume hood.
Commercial Availability and Key Suppliers
This compound is readily available from a variety of commercial suppliers, catering to both research and development and bulk manufacturing needs. The following table provides a non-exhaustive list of reputable vendors.
| Supplier | Purity | Notes |
| Sigma-Aldrich (Merck) | ≥95.0% | A well-established supplier for research-grade chemicals.[1] |
| Alachem Co., Ltd. | - | Offers the product for applications from R&D to industrial use. |
| Amadis Chemical | 95% | Provides various pack sizes and offers bulk inquiry.[2] |
| BTCpharm (华祥医药) | - | Lists the product as a colorless to light yellow liquid.[3] |
| Crescent Chemical Co., Inc. | 96% | Available in 25kg packaging. |
Synthetic Pathways: A Plausible Esterification Route
While specific, detailed journal-level synthesis protocols for this compound are not abundantly available in the public domain, a logical and commonly employed synthetic strategy would involve the esterification of 4,4-difluoropentanoic acid. The synthesis of the precursor acid itself is a key step. A plausible two-step synthesis is outlined below.
Step 1: Synthesis of 4,4-Difluoropentanoic Acid
The synthesis of the parent acid can be achieved through various fluorination techniques. One common method involves the reaction of a suitable precursor, such as a ketone or an unsaturated carboxylic acid, with a fluorinating agent.
Step 2: Fischer Esterification
The resulting 4,4-difluoropentanoic acid can then be esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired this compound.
Figure 1: A plausible two-step synthesis workflow for this compound.
Experimental Protocol (Hypothetical):
-
Fluorination: To a solution of the appropriate pentanoic acid precursor in a suitable solvent (e.g., dichloromethane) at a reduced temperature (e.g., -78 °C), a fluorinating agent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, monitored by TLC or GC-MS.
-
Work-up and Purification (Step 1): The reaction is quenched, and the organic layer is washed, dried, and concentrated. The crude 4,4-difluoropentanoic acid is then purified, for example, by column chromatography.
-
Esterification: The purified 4,4-difluoropentanoic acid is dissolved in an excess of ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours.
-
Work-up and Purification (Step 2): After cooling, the excess ethanol is removed under reduced pressure. The residue is diluted with an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated, and the final product, this compound, is purified by distillation.
The Role of this compound in Drug Development
The introduction of a gem-difluoro group, as present in this compound, can significantly impact the biological activity of a molecule. This moiety can act as a bioisostere for a carbonyl group or a hydroxyl group, potentially improving metabolic stability by blocking sites of oxidation.
While specific examples of marketed drugs that directly utilize this compound as a starting material are not prominently documented in publicly available literature, its value lies in its potential as a key building block for more complex fluorinated scaffolds. The ester functionality provides a handle for a variety of chemical transformations, including amide bond formation, reduction to the corresponding alcohol, and elaboration of the carbon chain.
Application in Antiviral Drug Discovery: A Forward-Looking Perspective
The development of novel antiviral agents is a critical area of pharmaceutical research.[4] Fluorinated nucleoside and non-nucleoside analogs have shown significant promise as inhibitors of viral replication.[5] The difluoromethyl group, accessible from intermediates like this compound, is a valuable pharmacophore in this context.
The general strategy for employing such a building block in antiviral synthesis is depicted below.
Figure 2: General strategy for the utilization of this compound in the synthesis of antiviral candidates.
The core value proposition of this compound is its ability to introduce a difluorinated five-carbon chain into a target molecule. This can be particularly advantageous in the design of inhibitors for viral enzymes where the difluoro group can modulate binding interactions and block metabolic degradation.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. Its gem-difluoro moiety offers a strategic advantage for medicinal chemists seeking to enhance the developability of their lead compounds. While the direct application of this specific intermediate in currently marketed drugs is not widely publicized, its utility as a precursor to more complex fluorinated structures, particularly in the antiviral arena, is a promising area for future research. As the demand for novel therapeutics with improved properties continues to grow, the importance of foundational building blocks like this compound is set to increase.
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Introduction: The Rise of the Gem-Difluoromethylene Group in Molecular Design
An In-depth Technical Guide to Gem-Difluorinated Esters: Synthesis, Properties, and Applications
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science.[1][2][3] Among the array of fluorinated motifs, the gem-difluoromethylene (-CF₂-) group has garnered significant attention as a versatile and powerful functional group.[4] Its unique stereoelectronic properties allow it to serve as a bioisostere for functionalities such as carbonyl groups, ether linkages, or methylene groups, profoundly influencing a molecule's physicochemical and pharmacokinetic profile.[3]
The replacement of a methylene (-CH₂-) or carbonyl (-C=O-) group with a -CF₂- unit can induce significant, often beneficial, changes in lipophilicity, metabolic stability, conformational preference, and target binding affinity.[1][2][3] The high electronegativity of the fluorine atoms polarizes the C-F bonds, creating a local dipole and influencing the molecule's overall electronic character. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the synthesis, core properties, and strategic applications of gem-difluorinated esters, a key subclass of these valuable compounds.
Synthetic Strategies for Accessing Gem-Difluorinated Esters
The synthesis of gem-difluorinated esters can be approached through several distinct strategies, each with its own advantages regarding substrate scope, functional group tolerance, and reaction conditions. Key methodologies include the functionalization of pre-existing gem-difluoroalkenes and nucleophilic or electrophilic fluorination techniques.
Hydrofunctionalization of Gem-Difluoroalkenes
One of the most direct and atom-economical methods involves the addition of nucleophiles to gem-difluoroalkenes. Due to the strong inductive effect of the two fluorine atoms, the β-carbon of a gem-difluoroalkene is highly electrophilic and susceptible to nucleophilic attack.[5] However, a common side reaction is β-fluoride elimination from the resulting anionic intermediate, which leads to monofluoroalkene byproducts.
A highly effective, catalyst-free approach involves the direct addition of carboxylic acids to β,β-difluoroacrylates.[6] This thermal reaction proceeds via a formal hydroacetoxylation, constructing the desired RCO₂–CF₂ bond with high regioselectivity.[6] The reaction tolerates a wide range of functional groups on the carboxylic acid, including electron-rich and electron-poor aromatic rings, heteroaryl groups, and alkyl chains.[6] This strategy is particularly attractive for late-stage functionalization in medicinal chemistry programs.[6]
Nucleophilic Fluoroalkylation of Esters
An alternative strategy involves the reaction of esters with nucleophilic difluoromethylating reagents. This approach builds the α,α-difluoro-β-ketone core structure, which is closely related to gem-difluorinated esters. For instance, reagents like difluoromethyl phenyl sulfone (PhSO₂CF₂H) can be deprotonated to generate a nucleophilic carbanion, which then attacks an ester electrophile.[7] This method is highly efficient for producing α,α-difluoro-β-ketosulfones, which are valuable synthetic intermediates.[7] The reaction conditions are typically well-controlled to prevent double addition to the ester, a common side product in such transformations.
Electrophilic and Other Fluorination Methods
While less common for direct ester synthesis, general electrophilic fluorination methods can be applied to suitable precursors. Reagents like Selectfluor are powerful F+ sources used to introduce fluorine atoms.[8] Additionally, the gem-difluorination of alkynes using a combination of a Brønsted acid and a fluoride source like Bu₄NBF₄ represents a straightforward method to generate the CF₂ group, which can then be incorporated into an ester-containing molecule.[8] Chemo-enzymatic methods and radical reactions are also emerging as powerful tools for creating chiral and selectively functionalized gem-difluorinated compounds, including ester derivatives.[9]
Physicochemical Properties and Conformational Impact
The introduction of a gem-difluoroester moiety imparts unique physicochemical characteristics that are central to its utility in drug design. These changes are often context-dependent, influenced by the surrounding molecular architecture.[10][11]
Impact on Lipophilicity, Solubility, and Acidity
The effect of gem-difluorination on lipophilicity (LogP) and aqueous solubility can be complex.[10][11] While fluorine is highly electronegative, replacing two C-H bonds with C-F bonds often increases lipophilicity.[3] However, the outcome depends on factors like the position of the fluorine atoms, the overall molecular structure, and the presence of nearby functional groups.[10][11] In a study of functionalized cycloalkanes, gem-difluorination generally increased LogP but could also lead to unexpected changes in solubility.[11][12] The strong electron-withdrawing inductive effect of the CF₂ group reliably lowers the pKa of nearby acidic protons or raises the pKa of conjugate acids of nearby basic groups.[10][11][13]
| Property | Bioisosteric Replacement | General Trend with -CF₂- Introduction | Rationale / Key Insights |
| Lipophilicity (LogP) | -CH₂- → -CF₂- | Generally increases, but is context-dependent.[3][10] | The replacement of C-H with more polar C-F bonds does not always decrease lipophilicity; effects are influenced by the local environment.[11] |
| Aqueous Solubility | -CH₂- → -CF₂- | Complex and unpredictable trend.[10][11] | A 10-fold difference in solubility was observed between fluorinated and non-fluorinated macrocycles with minimal change in LogP.[14] |
| Acidity / Basicity (pKa) | Proximal to acid/base | Lowers pKa of acids; Lowers pKa of protonated bases.[10][13] | Strong electron-withdrawing inductive effect of the CF₂ group stabilizes the conjugate base or destabilizes the protonated base.[10][11] |
| Metabolic Stability | -CH₂- → -CF₂- | Often improves, but can decrease.[1][10] | Blocks sites of oxidative metabolism (P450). However, conformational changes induced by -CF₂- can expose other parts of the molecule to metabolism.[14][15][16] |
Conformational Control and the Gauche Effect
Perhaps the most profound impact of gem-difluorination is on molecular conformation. The C-F bond is a weak hydrogen bond acceptor and can participate in stabilizing gauche interactions with adjacent electron-donating groups. This "fluorine gauche effect" can pre-organize a molecule into a specific, biologically active conformation.[15] In macrocyclic systems, this effect can be particularly dramatic. For example, the introduction of a gem-difluorinated alkoxyphenyl group into a macrocycle was found to shift the conformational equilibrium of a backbone amide bond, introducing a significant population of the cis isomer where the non-fluorinated analog existed almost exclusively as the trans isomer.[15][16][17] This conformational shift, in turn, had a major impact on the molecule's metabolic profile, switching the primary metabolic pathway from dealkylation to amide cleavage.[14][15] This demonstrates how gem-difluorination can serve as a powerful tool to modulate not just potency but also ADME properties through conformational control.[15][16]
Applications in Drug Discovery
The unique properties of the gem-difluoromethylene group make it a valuable motif in modern medicinal chemistry. Its incorporation can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2]
-
Improving Potency and Selectivity: By locking a molecule into a more favorable binding conformation, gem-difluorination can significantly enhance potency.[14][17] In one example, the introduction of a fluorinated side chain in a cholesteryl ester transfer protein (CETP) inhibitor led to an 8-fold increase in potency, attributed to a more optimal configuration within the enzyme's active site.[14][17]
-
Enhancing Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically labile methylene group with a CF₂ group is a common and effective strategy to block metabolic hotspots and improve a drug's half-life.[1][2] However, as noted earlier, the conformational effects of fluorination can sometimes expose other sites to metabolism, a consideration that must be evaluated on a case-by-case basis.[14][15]
-
Modulating Physicochemical Properties: Fine-tuning lipophilicity and pKa is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The gem-difluoroester group provides a tool to modulate these properties to achieve a better balance of potency and drug-like characteristics.[2][11]
Key Experimental Protocol: Catalyst-Free Synthesis of an Ethyl α-(acetoxydifluoromethyl)acrylate
This protocol is adapted from the work of Li and co-workers, describing the straightforward, thermal addition of a carboxylic acid to a gem-difluoroalkene.[6] This method is notable for its simplicity, as it requires no catalysts or additives.
Objective: To synthesize an α-(acetoxydifluoromethyl) ester via nucleophilic addition of acetic acid to an ethyl β,β-difluoroacrylate derivative.
Materials:
-
Ethyl 2-(difluoromethylene)-3-phenylpropanoate (1.0 mmol, 1 equiv.)
-
Glacial Acetic Acid (10.0 mmol, 10 equiv.)
-
Anhydrous Toluene (if needed for solubility)
-
Reaction vial with a screw cap
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the ethyl 2-(difluoromethylene)-3-phenylpropanoate (1.0 mmol).
-
Reagent Addition: Add glacial acetic acid (10.0 mmol, 10 equiv.). If the starting material has poor solubility in acetic acid alone, a minimal amount of anhydrous toluene can be added to ensure a homogeneous solution.
-
Reaction: Seal the vial tightly and place it in a pre-heated oil bath at 75 °C. Stir the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹⁹F NMR analysis.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize excess acetic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure gem-difluorinated ester product.
Causality and Rationale:
-
Excess Acetic Acid: Using a large excess of acetic acid serves both as the nucleophile and the solvent, driving the reaction equilibrium towards the product according to Le Châtelier's principle.[6]
-
Thermal Conditions: Heating to 75 °C provides the necessary activation energy for the nucleophilic attack of the carboxylic acid on the electron-deficient alkene without requiring a catalyst.[6] This simplifies the procedure and purification.
-
Aqueous Work-up: The wash with sodium bicarbonate is critical to remove the unreacted acetic acid, which would otherwise co-elute with the product during chromatography.
Conclusion and Future Outlook
Gem-difluorinated esters represent a class of compounds with immense value for researchers in medicinal chemistry and materials science. Their synthesis is now accessible through robust and versatile methods, such as the catalyst-free addition of carboxylic acids to gem-difluoroalkenes. The profound and often predictable influence of the gem-difluoromethylene group on molecular properties—from lipophilicity and metabolic stability to conformational control—provides a powerful lever for molecular design.
Future research will likely focus on developing novel asymmetric syntheses to access chiral gem-difluorinated esters with high enantiopurity.[9][18] Furthermore, a deeper experimental and computational understanding of how this moiety influences non-covalent interactions within protein binding pockets will continue to guide the rational design of next-generation therapeutics and functional materials. The strategic application of the gem-difluoroester unit is poised to remain a key tactic in the optimization of molecular function.
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Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. (2024). MDPI. [Link]
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Altman, R. A. (2021). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. PMC. [Link]
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Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. (2020). PMC. [Link]
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Metal-Free Synthesis of gem -Difluorinated Heterocycles from Enaminones and Difluorocarbene Precursors. (n.d.). ResearchGate. [Link]
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Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (n.d.). ACS Publications. [Link]
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Synthesis of Fluorinated β-Ketosulfones and gem-Disulfones by Nucleophilic Fluoroalkylation of Esters and Sulfinates with Di- and Monofluoromethyl Sulfones. (n.d.). ACS Publications. [Link]
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gem-Difluoroalkylation of Cyclic Ethers Enabled by Cobalt-Catalyzed C(sp3)-H Oxidation under Mild Conditions. (2024). PubMed. [Link]
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Integrating I(I)/I(III) catalysis in reaction cascade design enables the synthesis of gem-difluorinated tetralins from cyclobutanols. (n.d.). ResearchGate. [Link]
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Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (n.d.). PMC. [Link]
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An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 4,4-difluoropentanoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate physicochemical and biological properties.[1][2] Ethyl 4,4-difluoropentanoate, a gem-difluorinated aliphatic ester, serves as an important structural motif. Understanding its three-dimensional structure and conformational preferences is critical for predicting its interactions in biological systems and its behavior in various media. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, integrating theoretical calculations with established experimental protocols. We delve into the stereoelectronic effects governed by the gem-difluoro group, detailing the causality behind its conformational preferences and providing field-proven methodologies for its characterization.
Introduction: The Significance of Fluorine in Molecular Design
The substitution of hydrogen with fluorine can dramatically alter a molecule's properties. Fluorine's high electronegativity and relatively small van der Waals radius allow it to act as a "super-hydrogen," imparting enhanced metabolic stability, increased binding affinity, and modified lipophilicity without significant steric penalty.[1] In particular, gem-difluorination at a methylene group (–CH₂– to –CF₂–) introduces profound changes in local electronics and stereochemistry. These changes influence the molecule's preferred three-dimensional shape, or conformation, which is inextricably linked to its function.
The conformational behavior of organofluorine compounds is governed by a complex interplay of steric repulsion and stereoelectronic effects, such as hyperconjugation and electrostatic interactions.[3][4] A notable phenomenon is the gauche effect , where the presence of electronegative substituents can stabilize a gauche (60°) conformation over an anti (180°) one, counter to simple steric predictions.[5] This effect, primarily explained by a stabilizing hyperconjugative interaction between a σ bonding orbital and a vicinal σ* antibonding orbital (σC-H → σ*C-F), is a key determinant of the conformational landscape in fluorinated acyclic systems.[5][6] This guide will explore these principles in the context of this compound.
Molecular Structure Elucidation
The foundational structure of this compound (C₇H₁₂F₂O₂) provides the framework for its conformational possibilities.[7][8] Spectroscopic methods are essential for confirming its chemical identity and providing initial structural insights.
2.1 Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the solution-state structure and dynamics of molecules.[9][10]
-
¹H NMR: The proton spectrum will show distinct signals for the ethyl group (a triplet and a quartet) and the pentanoate backbone protons. The protons on the carbon adjacent to the CF₂ group (C3) will appear as a triplet of triplets due to coupling with both the neighboring methylene protons (C2) and the two fluorine atoms.
-
¹³C NMR: The carbon spectrum will confirm the seven unique carbon environments. The carbon atom bearing the fluorine atoms (C4) will exhibit a characteristic triplet in the proton-decoupled spectrum due to one-bond C-F coupling (¹J_CF).
-
¹⁹F NMR: The fluorine spectrum provides direct information about the chemical environment of the fluorine atoms. For this compound, a single resonance is expected, which will be split into a triplet by the adjacent C3 protons (³J_FH).
-
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. A strong absorption band is expected for the carbonyl (C=O) stretch of the ester group, typically around 1740 cm⁻¹. Strong bands corresponding to the C-F bond vibrations will also be prominent in the 1100-1000 cm⁻¹ region.[11]
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. The exact mass can confirm the molecular formula C₇H₁₂F₂O₂.
2.2 Key Structural Parameters
The geometry of the molecule is defined by its bond lengths, bond angles, and dihedral angles. While a crystal structure provides definitive solid-state data, computational modeling offers highly reliable gas-phase and solution-phase predictions.
| Parameter | Typical Value | Rationale |
| C-F Bond Length | ~1.35 Å | The high electronegativity of fluorine creates a short, strong, and highly polarized C-F bond.[1] |
| C=O Bond Length | ~1.21 Å | Typical value for an ester carbonyl group. |
| F-C-F Bond Angle | ~105-107° | The presence of two electronegative fluorine atoms tends to contract the F-C-F angle from the ideal tetrahedral angle of 109.5°. |
| C-C-C Bond Angle | ~110-114° | Generally follows standard sp³ hybridization, but can be influenced by steric and electronic effects of the substituents. |
Conformational Analysis: From Theory to Practice
The flexibility of this compound arises from rotation around its single bonds. The most critical rotations are around the C2-C3 and C3-C4 bonds, which dictate the overall shape of the carbon backbone.
3.1 Theoretical Framework: Stereoelectronic Effects in Action
The conformational preferences of the C2-C3-C4-C5 fragment are not governed by sterics alone. The gem-difluoro group at C4 introduces powerful stereoelectronic interactions that stabilize specific rotamers. The primary interaction is a hyperconjugative stabilization between the C2-H σ-orbitals and the C4-F σ*-antibonding orbitals. This interaction is maximized when the C-H and C-F bonds are anti-periplanar, leading to a preference for conformations where the C2-C3 and C3-C4 bonds are gauche to each other. This is a manifestation of the fluorine gauche effect.[5][6][12]
3.2 In Silico Analysis: A Predictive Computational Workflow
Computational chemistry provides a robust framework for exploring the potential energy surface of a molecule to identify stable conformers and their relative energies.[10] Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance of accuracy and computational cost.[13][14]
Protocol 3.2.1: DFT-Based Conformational Search and Analysis
Objective: To identify low-energy conformers of this compound and quantify their relative stabilities and populations.
Causality: This multi-step protocol ensures a thorough exploration of the conformational space. An initial, less computationally expensive search identifies potential candidates, which are then refined using a higher level of theory (DFT) to obtain accurate geometries and energies.[15] The choice of the B3LYP functional with a Pople-style basis set like 6-31G(d) is a well-established standard for geometry optimization of organic molecules.[14][16] Frequency calculations are crucial to verify that the optimized structures are true energy minima (no imaginary frequencies) and to derive thermodynamic data.
Methodology:
-
Initial 3D Structure Generation: Build an initial 3D model of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of starting geometries. This step broadly samples the potential energy surface.
-
DFT Geometry Optimization: Subject each unique conformer from the search to full geometry optimization using DFT. A common and reliable level of theory is B3LYP/6-31G(d) .[16] This step refines the molecular structure to find the nearest local energy minimum.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G(d)) for each optimized structure.
-
Self-Validation: Confirm that each structure is a true minimum by ensuring there are zero imaginary frequencies.
-
-
Thermodynamic Analysis: From the frequency calculation output, extract the electronic energies (E), zero-point vibrational energies (ZPVE), and thermal corrections to calculate the Gibbs free energies (G) at a standard temperature (e.g., 298.15 K).
-
Population Analysis: Calculate the relative Gibbs free energies (ΔG) for each conformer relative to the global minimum. Use the Boltzmann distribution equation to calculate the predicted population of each conformer at equilibrium:
-
Population (%) = 100 * (e^(-ΔG/RT)) / Σ(e^(-ΔG_i/RT))
-
Caption: Workflow for experimental thermodynamic analysis using VT-NMR.
Implications for Drug Development and Materials Science
The conformational preferences of this compound directly impact its molecular shape and dipole moment. In drug development, the three-dimensional structure of a molecule is paramount for its ability to bind to a biological target like an enzyme or receptor. By understanding and controlling conformation through strategic fluorination, medicinal chemists can design molecules that are pre-organized into their bioactive conformation, potentially increasing potency and selectivity. [1] Furthermore, the polarity and surface properties dictated by the conformation influence crucial pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability. The insights gained from the analysis of this seemingly simple molecule can be extrapolated to more complex fluorinated drug candidates and functional materials.
Conclusion
The molecular structure and conformation of this compound are dictated by a subtle interplay of steric and stereoelectronic effects, with the fluorine gauche effect playing a decisive role in stabilizing non-extended structures. A synergistic approach combining high-level computational modeling with experimental validation via Variable-Temperature NMR spectroscopy provides a comprehensive and trustworthy understanding of its conformational landscape. The protocols and principles detailed in this guide offer a robust framework for the characterization of this and other fluorinated molecules, providing essential knowledge for professionals in drug discovery and materials science who seek to harness the unique properties of fluorine in molecular design.
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Safety and handling precautions for Ethyl 4,4-difluoropentanoate
An In-Depth Technical Guide to the Safe Handling of Ethyl 4,4-difluoropentanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for this compound, a fluorinated organic compound with increasing relevance in synthetic chemistry and drug discovery. The unique properties imparted by fluorine atoms necessitate a thorough understanding of its reactivity, potential hazards, and the requisite precautions for its safe manipulation in a laboratory setting. This document is intended to empower researchers with the knowledge to mitigate risks and foster a culture of safety.
Chemical Identity and Physicochemical Properties
A foundational aspect of safe chemical handling is a clear understanding of the substance's physical and chemical properties. This data informs proper storage, handling techniques, and emergency response procedures.
Synonyms: Pentanoic acid, 4,4-difluoro-, ethyl ester; Ethyl 4,4-difluorovalerate[1][2]
Molecular Formula: C₇H₁₂F₂O₂[2]
Molecular Weight: 166.17 g/mol [2]
CAS Number: 659-72-3[2]
The following table summarizes the key physicochemical properties of a related compound, Ethyl 4,4-difluoroacetoacetate, which can serve as a useful reference in the absence of complete data for this compound.
| Property | Value | Source |
| Appearance | Colorless to Almost colorless clear liquid | |
| Boiling Point | 160 °C | |
| Melting Point | -46 °C | |
| Flash Point | 68 °C | |
| Density (at 25 °C) | 1.269 g/cm³ | [3] |
| Purity (GC) | min. 96.0 % |
Note: The properties listed above for Ethyl 4,4-difluoroacetoacetate (CAS 352-24-9) are provided as a surrogate due to limited data on this compound. While structurally similar, variations are expected.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. Understanding its specific hazards is crucial for risk assessment and the implementation of appropriate safety measures.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Flammable liquids | 3 | H226: Flammable liquid and vapour | GHS02 | Danger |
| Acute toxicity, Oral | 3 | H301: Toxic if swallowed | GHS06 | Danger |
| Skin irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious eye irritation | 2 | H319: Causes serious eye irritation | GHS07 | Warning |
| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled | GHS07 | Warning |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |
(Source: Echemi Safety Data Sheet)[1]
Causality of Hazards:
-
Flammability: The presence of an ethyl ester group contributes to its flammability. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][5]
-
Toxicity and Irritation: The difluoro moiety can influence the compound's reactivity and biological interactions, leading to irritation of the skin, eyes, and respiratory tract upon contact or inhalation.[6] While specific toxicological data for this compound is limited, related fluorinated compounds are known to have irritant properties.
Prudent Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to ensure the safety of laboratory personnel and the integrity of the research.
Engineering Controls and Ventilation
The primary line of defense against exposure is the use of robust engineering controls.
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a well-ventilated chemical fume hood.[1][3] This is critical to prevent the inhalation of harmful vapors.
-
Explosion-Proof Equipment: Given its flammability, all electrical equipment used in the vicinity of this compound should be explosion-proof.[1][7]
-
Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[4][7]
Standard Operating Procedure for Handling
The following step-by-step protocol outlines the safe handling of this compound:
-
Preparation: Before starting any work, ensure the fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary equipment or chemicals.
-
Personal Protective Equipment (PPE) Donning: Put on all required PPE as detailed in Section 4.
-
Chemical Transport: When transporting the chemical from storage to the fume hood, use a secondary container to mitigate the risk of spills.
-
Dispensing: Use non-sparking tools for all transfers.[1] Ground and bond containers when transferring large quantities to prevent static discharge.[1]
-
Reaction Setup: If the chemical is to be used in a reaction, ensure the apparatus is securely clamped and that any potential sources of ignition are eliminated.
-
Post-Handling: After use, securely seal the container.[7] Decontaminate any surfaces that may have come into contact with the chemical.
-
Hand Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][7]
Storage Requirements
Proper storage is essential to prevent degradation of the compound and to avoid hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][7]
-
Container: Keep the container tightly closed and store in the original container.[1][7]
-
Incompatible Materials: Store away from strong oxidizing agents.[3]
-
Temperature: For long-term storage, refrigeration may be recommended. Always consult the supplier's specific storage recommendations.
Personal Protective Equipment (PPE)
The use of appropriate PPE is a non-negotiable aspect of working with this compound.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[7] | Protects against splashes that can cause serious eye irritation.[1] |
| Hand Protection | Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or holes before use.[7] | Prevents skin contact which can cause irritation.[1] |
| Skin and Body Protection | A flame-retardant lab coat should be worn. For larger quantities or procedures with a high splash risk, a chemical-resistant apron or suit may be necessary.[4][7] | Protects the skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | Respiratory protection is generally not required when working in a properly functioning fume hood. In the event of a spill or ventilation failure, a respirator with an appropriate organic vapor cartridge should be used.[2] | Protects against the inhalation of harmful vapors.[1] |
First-Aid and Emergency Measures
Immediate and appropriate first-aid can significantly reduce the severity of injury in the event of an exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][8] |
| Skin Contact | Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes.[3][4] If skin irritation occurs, seek medical advice. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Seek immediate medical attention.[1] |
Spill and Emergency Response Workflow
A clear and practiced emergency plan is critical for managing accidental releases.
Spill Response
For minor spills (less than 1 liter) within a fume hood:
-
Alert Personnel: Notify others in the immediate area of the spill.[9]
-
Containment: If safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial absorbent).[3][9]
-
Neutralization (if applicable): For spills of acidic or basic solutions, neutralize appropriately.
-
Cleanup: Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[9][10]
-
Decontamination: Clean the spill area with soap and water.[9]
For major spills (larger than 1 liter) or any spill outside of a fume hood:
-
Evacuate: Immediately evacuate the area.[4]
-
Isolate: Close the doors to the laboratory and prevent entry.
-
Activate Alarm: If the spill poses a fire or explosion hazard, activate the nearest fire alarm.
-
Notify Emergency Services: Contact your institution's emergency response team and provide them with the chemical name, location of the spill, and approximate quantity.
Fire Response
-
In case of a fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.
-
Do not use a water jet, as it may spread the fire.[3]
-
If the fire is large or cannot be easily extinguished, evacuate the area and call the fire department.
-
Vapors may be heavier than air and can travel to a source of ignition and flash back.[5]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3] Do not pour down the drain.[3]
Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is crucial for preventing hazardous reactions.
-
Stability: The material is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[3]
-
Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Hazardous decomposition products are not expected under normal conditions of use, storage, and transport.[3] In the event of a fire, hazardous combustion products such as carbon monoxide, carbon dioxide, and hydrogen fluoride may be formed.[3]
Visualizations
Experimental Workflow for Safe Handling
Caption: Figure 1: A flowchart illustrating the key steps for the safe handling of this compound in a laboratory setting.
Emergency Response Decision Tree
Caption: Figure 2: A decision tree for the appropriate emergency response to a spill of this compound.
References
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Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Ethyl 4,4-difluoroacetoacetate. Retrieved from [Link]
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New Jersey Department of Health. (1999). Hazard Summary: Ethyl Fluoride. Retrieved from [Link]
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An In-depth Technical Guide to the Reactivity Profile of α,α-Difluorinated Aliphatic Esters
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Among the diverse array of fluorinated motifs, α,α-difluorinated aliphatic esters represent a class of uniquely reactive and synthetically versatile building blocks. The presence of two fluorine atoms on the α-carbon fundamentally alters the electronic properties of the ester functionality, leading to a distinct reactivity profile compared to their non-fluorinated counterparts. This guide provides a comprehensive technical overview of this profile, grounded in mechanistic principles and supported by field-proven experimental protocols. We will explore the profound influence of the gem-difluoro group on carbonyl electrophilicity, the kinetics of nucleophilic acyl substitution, the nuances of enolate formation, and specific reductive transformations. This document is intended to serve as a practical resource for scientists seeking to harness the unique chemical behavior of these valuable compounds in their research and development endeavors.
The Core Principle: Electronic Activation by the Gem-Difluoro Group
The reactivity of any ester is primarily dictated by the electrophilicity of its carbonyl carbon. In standard aliphatic esters, the alkyl chain offers a mild inductive-donating effect. The introduction of a geminal difluoro group at the α-position radically changes this electronic landscape.
Fluorine, as the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). This effect is additive, meaning the CF2 group is significantly more electron-withdrawing than a single fluorine atom. This potent induction polarizes the Cα-C(O) bond, which in turn withdraws electron density from the carbonyl carbon, making it substantially more electropositive and, therefore, more susceptible to nucleophilic attack.[1]
This activation is the central theme that governs the entire reactivity profile of α,α-difluorinated esters, accelerating reactions that are often sluggish with conventional esters.
Key Reactivity Domains
The enhanced electrophilicity of the carbonyl carbon manifests in several key classes of reactions.
Nucleophilic Acyl Substitution: An Accelerated Pathway
Nucleophilic acyl substitution is the hallmark reaction of esters. For α,α-difluoroesters, this reaction proceeds with significantly enhanced rates. The mechanism follows the canonical two-step addition-elimination pathway, but the energetics of the key intermediate are favorably altered.
-
Mechanism: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a transient, negatively charged tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl π-bond and expelling the alkoxide leaving group (⁻OR').
The key to the enhanced reactivity lies in the stability of the tetrahedral intermediate. The two electron-withdrawing fluorine atoms stabilize the negative charge on the oxygen (the oxyanion) through induction, lowering the activation energy of the initial nucleophilic attack.[2] This makes the formation of the intermediate faster compared to non-fluorinated esters.
Diagram 1: Mechanism of Nucleophilic Acyl Substitution
Caption: The stabilized tetrahedral intermediate is key to accelerated reactivity.
This rate enhancement is observed in various transformations, including:
-
Hydrolysis: Reaction with water to form the corresponding α,α-difluoro carboxylic acid. While direct kinetic comparisons are sparse, the underlying principles of electronic activation suggest significantly faster hydrolysis rates than for non-fluorinated esters. For context, the second-order rate constant for the alkaline hydrolysis of ethyl acetate is approximately 0.11 L·mol⁻¹·s⁻¹ at 25°C.[3] The strong inductive effect of the CF2 group is expected to increase this value substantially.
-
Aminolysis/Amidation: Reaction with primary or secondary amines to form stable α,α-difluoroamides, a common linkage in medicinal chemistry.
-
Transesterification: Exchange of the alcohol moiety, which can be driven to completion, especially if the incoming alcohol is used in excess or the leaving alcohol is removed.
Enolate Chemistry: The Acidic α-Proton
For α,α-difluoroesters that possess an α-hydrogen (e.g., ethyl difluoroacetate, CHF₂COOEt), the acidity of this proton is markedly increased compared to analogous esters.
The pKa of α-protons in typical aliphatic esters is around 25.[4] The powerful inductive effect of the two adjacent fluorine atoms further stabilizes the resulting enolate conjugate base, significantly lowering the pKa and making deprotonation feasible with a wider range of bases than is possible for simple esters.
| Compound Type | Representative Compound | Approximate pKa of α-Proton |
| Alkane | Ethane (CH₃-H ) | ~50 |
| Ketone | Acetone (CH₃C(O)CH ₃) | ~20 |
| Ester | Ethyl Acetate (CH₃C(O)OEt) | ~25 |
| α,α-Difluoroester | Ethyl Difluoroacetate (F₂C H-C(O)OEt) | < 25 (Significantly more acidic) |
This table illustrates the acidifying effect of the carbonyl and the additional predicted effect of α,α-difluorination.
This enhanced acidity opens the door to a variety of crucial C-C bond-forming reactions:
-
Claisen Condensation: The self-condensation of an enolizable difluoroester or a crossed Claisen condensation with another ester can be used to synthesize β-keto-α,α-difluoroesters. A patent describes the reaction of ethyl difluoroacetate and ethyl acetate using a solid base catalyst to produce ethyl difluoroacetoacetate in high yield.[5]
-
Reformatsky Reaction: α-Bromo-α,α-difluoroesters (e.g., ethyl bromodifluoroacetate) readily react with zinc to form a zinc enolate. This nucleophile adds efficiently to aldehydes and ketones to produce β-hydroxy-α,α-difluoroesters, which are valuable synthetic intermediates.[6]
-
Aldol-Type Additions: Once formed, the difluoroenolate can act as a potent nucleophile, adding to various electrophiles like aldehydes to form new C-C bonds. Modern methods even generate these reactive enolates through in-situ decarboxylation of α,α-difluoro-β-ketoesters.[1]
Reduction to Alcohols
The reduction of esters to primary alcohols is a fundamental transformation. Due to their enhanced electrophilicity, α,α-difluoroesters are excellent substrates for reduction by strong hydride reagents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic acyl substitution, where a hydride ion first adds to the carbonyl, leading to an intermediate that eliminates the alkoxide. The resulting α,α-difluoroaldehyde is then immediately reduced further to the corresponding primary alcohol.
It is important to note that weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters, including most difluorinated esters, under standard conditions.
Field-Proven Experimental Methodologies
The following protocols are provided as illustrative examples of common transformations involving α,α-difluorinated esters.
Protocol 1: Reduction of Ethyl Difluoroacetate with LiAlH₄
This procedure details the synthesis of 2,2-difluoroethanol, a valuable fluorinated building block.
Diagram 2: Experimental Workflow for LiAlH₄ Reduction
Caption: Workflow for the reduction of ethyl difluoroacetate.
Methodology (Adapted from CN104098444A)[7]:
-
Setup: In a flame-dried three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄, 1.0 mol) in anhydrous tetrahydrofuran (THF, 800 mL).
-
Cooling: Cool the stirred suspension to -10°C using an ice-salt bath.
-
Addition: Slowly add ethyl difluoroacetate (2.0 mol) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. Vigorous stirring is essential.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for 1 hour. Progress can be monitored by TLC or ¹⁹F NMR to confirm the consumption of the starting material.
-
Quenching: Carefully and slowly quench the reaction by adding 2 M hydrochloric acid (HCl) until the pH of the aqueous layer is approximately 3. This step should be performed with extreme caution in a well-ventilated fume hood due to vigorous hydrogen gas evolution.
-
Purification: Separate the organic and aqueous layers. Extract the aqueous layer with an appropriate solvent (e.g., diethyl ether). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield 2,2-difluoroethanol.
Protocol 2: Rhodium-Catalyzed Reformatsky-Type Reaction
This protocol describes the C-C bond formation between ethyl bromodifluoroacetate and a carbonyl compound.
Methodology (Adapted from Honda et al. via ResearchGate)[8]:
-
Setup: To a flame-dried, argon-flushed reaction flask, add Wilkinson's catalyst (RhCl(PPh₃)₃, 1 mol%), the aldehyde or ketone (1.0 equiv), and anhydrous acetonitrile (CH₃CN).
-
Addition of Reagents: Add ethyl bromodifluoroacetate (1.5 equiv) to the mixture.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Initiation: Add diethylzinc (Et₂Zn, 1.5 equiv, typically as a 1.0 M solution in hexane) dropwise over 20 minutes.
-
Reaction: After addition, remove the ice bath and allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purification: Purify the resulting crude β-hydroxy-α,α-difluoro ester by flash column chromatography.
Applications in Drug Development & Conclusion
The unique reactivity of α,α-difluorinated esters makes them invaluable precursors in medicinal chemistry. The difluoromethyl group (CF₂H), readily accessible from the reduction of these esters, is a bioisostere for hydroxyl, thiol, or amine groups, often enhancing metabolic stability and modulating lipophilicity. Furthermore, the ability to readily form amides and engage in C-C bond-forming reactions allows for the efficient construction of complex fluorinated drug candidates, such as novel quinoxalinones.
References
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Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. Available at: [Link]
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Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Bulletin of the Chemical Society of Japan. Available at: [Link]
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Visible light‐driven facile synthesis of difluoro methyl‐containing quinoxalinones. ResearchGate. Available at: [Link]
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Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Rhodium-catalyzed Reformatsky-type reaction of ethyl bromodifluoroacetate. Tetrahedron Letters. Available at: [Link]
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Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]
- Preparation method of 2, 2-difluoroethanol. Google Patents.
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Stereoselectivity of the Honda-Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α-Oxygenated Sulfinylimines. ResearchGate. Available at: [Link]
-
Nucleophilic Acyl Substitution. Oregon State University. Available at: [Link]
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4.5: Nucleophilic acyl substitution reactions. Chemistry LibreTexts. Available at: [Link]
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11.3: The Nucleophilic Acyl Substitution Mechanism. Chemistry LibreTexts. Available at: [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
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Lithium Aluminum Hydride Reduction of Difluoroacetic Acid. Proceedings of the Indiana Academy of Science. Available at: [Link]
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A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Journal of Chemical Education. Available at: [Link]
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Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]
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Claisen Condensation. Organic Chemistry Portal. Available at: [Link]
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23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: [Link]
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Ethyl difluoroacetate | C4H6F2O2. PubChem. Available at: [Link]
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Which alpha Hydrogens are more acidic? Chemistry Stack Exchange. Available at: [Link]
-
Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. ACS Omega. Available at: [Link]
-
Decarboxylative aldol reaction of α,α-difluoro-β-ketocarboxylate salt: a facile method for generation of difluoroenolate. Royal Society of Chemistry. Available at: [Link]
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Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. US EPA. Available at: [Link]
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The Effect of Substituents upon the Rates of Hydrolysis of Fluorinated Esters. Journal of the American Chemical Society. Available at: [Link]
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22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. Chemistry LibreTexts. Available at: [Link]
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6.1 The Acidity of the α-Hydrogens. KPU Pressbooks. Available at: [Link]
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23.1: Relative Acidity of alpha-Hydrogens. Chemistry LibreTexts. Available at: [Link]
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Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. ResearchGate. Available at: [Link]
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Tetrahedral carbonyl addition compound. Wikipedia. Available at: [Link]
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-
Approximate pKa chart of the functional groups. University of Calgary. Available at: [Link]
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An In-depth Technical Guide to Ethyl 4,4-difluoropentanoate: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,4-difluoropentanoate, a fluorinated aliphatic ester, represents a class of compounds of growing interest in medicinal chemistry and materials science. The introduction of a gem-dinal difluoride moiety into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and conformational preferences.[1][2] These modifications are often sought after in the design of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, predicted spectroscopic data, and potential applications, with a focus on its relevance to drug discovery and development. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide leverages data from closely related analogs to provide a robust predictive framework for its behavior and utility.
Chemical Identity and Properties
IUPAC Name and Synonyms
The unequivocally correct IUPAC name for this compound is This compound .
It is also known by several synonyms, which may be encountered in chemical databases and supplier catalogs:
-
Ethyl 4,4-difluorovalerate
-
4,4-Difluoropentanoic acid ethyl ester
CAS Number: 659-72-3
Molecular Formula: C7H12F2O2
Molecular Weight: 166.17 g/mol
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Appearance | Colorless liquid | Predicted |
| Boiling Point | 70-72 °C at 27 Torr | Amadis Chemical |
| Density | 1.1012 g/mL | Ruiyi Pharmaceutical |
| Solubility | Soluble in organic solvents, insoluble in water. | ChemBK |
| LogP | 1.98 | BOC Sciences |
Synthesis and Reactivity
Synthetic Approaches
A general synthetic route to this compound has been described, which involves a two-step process.[3] This process is outlined below:
Step 1: Fluorination of the Carboxylic Acid
The initial step involves the fluorination of pentanoic acid to yield 4,4-difluoropentanoic acid. This transformation can be achieved using a variety of fluorinating agents, with sulfur tetrafluoride (SF4) or its derivatives being common reagents for such conversions.
Step 2: Esterification
The resulting 4,4-difluoropentanoic acid is then subjected to esterification with ethanol under acidic conditions to produce the final product, this compound.
Experimental Protocol: A Generalized Synthesis
Reaction Scheme:
A generalized synthetic workflow for this compound.
Materials:
-
Pentanoic acid
-
Sulfur tetrafluoride (or a suitable alternative fluorinating agent)
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Fluorination: In a suitable pressure reactor, pentanoic acid is treated with a fluorinating agent such as sulfur tetrafluoride in an appropriate solvent. The reaction is typically carried out at elevated temperatures. Caution: Sulfur tetrafluoride is a highly toxic and corrosive gas and should be handled with extreme care in a well-ventilated fume hood by experienced personnel.
-
Work-up and Isolation: Upon completion of the reaction, the crude mixture is carefully quenched and extracted with an organic solvent like diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude 4,4-difluoropentanoic acid.
-
Esterification: The crude 4,4-difluoropentanoic acid is dissolved in an excess of anhydrous ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed until the reaction is complete (monitored by TLC or GC).
-
Final Work-up and Purification: The reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is then purified by vacuum distillation to afford the final product.
Reactivity Profile
The reactivity of this compound is primarily dictated by the ester functional group and the presence of the gem-dinal difluoride.
-
Ester Group Reactivity: The ester moiety can undergo typical reactions such as hydrolysis (acidic or basic) to the corresponding carboxylic acid, transesterification with other alcohols, and reduction to the corresponding alcohol (4,4-difluoropentan-1-ol). It can also serve as an electrophile in reactions with nucleophiles.
-
Influence of the Gem-dinal Difluoride: The two fluorine atoms at the 4-position have a strong electron-withdrawing effect, which can influence the reactivity of the adjacent methylene group. This can facilitate deprotonation at the 3-position under suitable basic conditions, allowing for further functionalization. The C-F bonds themselves are generally stable and require harsh conditions to be cleaved. The presence of the difluoromethyl group can also influence the conformational preferences of the molecule.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, its spectroscopic features can be predicted based on the analysis of its structural components and comparison with related compounds.
1H NMR Spectroscopy
The predicted 1H NMR spectrum of this compound would exhibit distinct signals for the ethyl group and the pentanoate backbone.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.25 | Triplet | 3H | -O-CH2-CH 3 |
| ~ 1.60 | Triplet of triplets | 3H | CH 3-CF2- |
| ~ 2.10 | Multiplet | 2H | -CF2-CH 2-CH2- |
| ~ 2.45 | Triplet | 2H | -CH2-CH 2-C(O)O- |
| ~ 4.15 | Quartet | 2H | -O-CH 2-CH3 |
13C NMR Spectroscopy
The 13C NMR spectrum would be characterized by the presence of the carbonyl carbon and the carbon atom bearing the two fluorine atoms, which would appear as a triplet due to C-F coupling.
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
| ~ 14.0 | Singlet | -O-CH2-C H3 |
| ~ 23.0 | Triplet | C H3-CF2- |
| ~ 30.0 | Singlet | -CH2-C H2-C(O)O- |
| ~ 35.0 | Triplet | -CF2-C H2- |
| ~ 61.0 | Singlet | -O-C H2-CH3 |
| ~ 120.0 | Triplet | -C F2- |
| ~ 172.0 | Singlet | -C (O)O- |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the C-F bonds.
| Wavenumber (cm-1) | Intensity | Assignment |
| ~ 2980-2850 | Medium | C-H stretching |
| ~ 1740 | Strong | C=O stretching (ester) |
| ~ 1250-1050 | Strong | C-O stretching (ester) and C-F stretching |
Mass Spectrometry
In the mass spectrum, the molecular ion peak [M]+ at m/z 166 would be expected. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH2CH3), the ethyl group (-CH2CH3), and cleavage of the carbon chain.
Applications in Drug Discovery and Development
The incorporation of gem-dinal difluoromethylene groups is a well-established strategy in medicinal chemistry to modulate the properties of drug candidates.[1][2] While specific applications of this compound in marketed drugs are not documented, its utility as a building block can be inferred from the broader context of fluorinated compounds in pharmaceuticals.
Role as a Bioisostere
The CF2 group can act as a bioisostere for a carbonyl group, an ether oxygen, or a methylene group. This substitution can lead to improved metabolic stability by blocking sites of oxidative metabolism.[2]
Modulation of Physicochemical Properties
The introduction of fluorine atoms can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. Furthermore, the strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be crucial for optimizing drug-target interactions.
Potential Synthetic Applications
This compound can serve as a precursor for a variety of more complex fluorinated molecules. For instance, the ester functionality can be converted to other functional groups, and the methylene group adjacent to the difluoromethylene unit can be functionalized.
Potential synthetic transformations of this compound.
Safety and Handling
This compound is considered a flammable liquid and an irritant.[3] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes, and inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.
Conclusion
This compound is a valuable fluorinated building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed research on this specific molecule is not extensive, its chemical properties and reactivity can be reliably predicted based on the well-established chemistry of related fluorinated esters. The strategic incorporation of the gem-dinal difluoride moiety offers a powerful tool for modulating molecular properties, and as the demand for novel fluorinated compounds continues to grow, the importance of synthons like this compound is likely to increase. Further research into the specific applications and reaction optimization of this compound would be a valuable contribution to the field.
References
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ChemBK. 659-72-3 | this compound. Available at: [Link]
-
Alachem Co., Ltd. 659-72-3 | this compound. Available at: [Link]
- Google Patents. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.
- Google Patents. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
-
PubChem. Ethyl 4,4-difluoro-3-oxopentanoate. Available at: [Link]
-
RSC Publishing. gem-Difluoroallene (DFA): an emerging versatile synthetic precursor to enable diverse fluorinated molecules. Available at: [Link]
-
Ruiyi Pharmaceutical Technology Co., Ltd. This compound. Available at: [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Available at: [Link]
-
Doc Brown's Chemistry. Interpreting the infrared spectrum of ethyl ethanoate. Available at: [Link]
-
ACS Publications. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. J. Org. Chem. 2025, 90, 15, 10145–10155. Available at: [Link]
-
ChemRxiv. Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. Available at: [Link]
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- 3. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
Methodological & Application
The Strategic Integration of Ethyl 4,4-difluoropentanoate in Modern Medicinal Chemistry: Applications and Protocols
For Immediate Release
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the repertoire of fluorinated building blocks, Ethyl 4,4-difluoropentanoate has emerged as a valuable synthon, particularly for the introduction of a gem-difluoroethyl moiety. This five-carbon ester, featuring a difluorinated quaternary center, offers medicinal chemists a versatile tool to modulate key drug-like properties, including metabolic stability, lipophilicity, and target binding affinity. This document provides a detailed exploration of the applications of this compound in medicinal chemistry, complete with in-depth protocols and the scientific rationale behind its use.
The gem-Difluoro Group: A Bioisosteric Mimic with Profound Impact
The gem-difluoromethylene (CF2) group is often employed as a bioisostere for a carbonyl group, an ether linkage, or a methylene group.[1] Its introduction into a molecule can lead to significant improvements in its therapeutic profile. The high electronegativity of fluorine atoms can alter the local electronic environment, influencing pKa and hydrogen bonding capabilities. Furthermore, the robust carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2]
The strategic placement of a gem-difluoro group can lead to a desirable increase in lipophilicity, which can improve membrane permeability and oral bioavailability. However, this effect is highly context-dependent and can be influenced by the surrounding molecular architecture.[1][2] The unique stereoelectronic properties of the CF2 group can also pre-organize the conformation of a molecule to favor a bioactive state, thereby enhancing its binding affinity to the target protein.
Application Highlight: Synthesis of CCR2 Antagonists
A notable application of this compound is in the synthesis of potent antagonists for the C-C chemokine receptor type 2 (CCR2). CCR2 is a G protein-coupled receptor that plays a crucial role in the inflammatory response by mediating the migration of monocytes and macrophages to sites of inflammation. Consequently, CCR2 antagonists are being actively investigated for the treatment of various inflammatory and autoimmune diseases.
A key synthetic strategy, outlined in patents by Pfizer, utilizes this compound to construct a 4,4-difluoropiperidine core, a central scaffold in a series of potent CCR2 antagonists. The synthesis involves a multi-step sequence that leverages the reactivity of the ester and the stability of the gem-difluoro group.
Workflow for the Synthesis of a 4,4-Difluoropiperidine Intermediate
The following workflow illustrates the general synthetic approach to a key 4,4-difluoropiperidine intermediate from this compound.
Caption: Synthetic workflow from this compound to a key piperidine intermediate.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a key intermediate in the development of CCR2 antagonists, starting from this compound.
Protocol 1: Synthesis of 1-(4,4-Difluorocyclohexyl)ethanone
This protocol outlines a plausible synthetic route to a difluorinated cyclohexyl ketone, a common structural motif in medicinal chemistry, starting from the enolate of this compound.
Rationale: The alkylation of the enolate derived from this compound with a suitable dielectrophile, followed by cyclization and subsequent transformations, provides access to functionalized difluorinated carbocycles. The gem-difluoro group is introduced early in the synthesis, ensuring its presence in the final scaffold.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA)
-
1-Bromo-3-chloropropane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Acetyl chloride
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add freshly prepared LDA (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: To the enolate solution, add 1-bromo-3-chloropropane (1.2 eq) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the alkylated intermediate.
-
Grignard Formation and Cyclization: Prepare a Grignard reagent by adding a solution of the purified alkylated intermediate in anhydrous diethyl ether to a suspension of magnesium turnings in diethyl ether. Initiate the reaction with a small crystal of iodine if necessary. Once the Grignard reagent is formed, heat the reaction mixture to reflux to promote intramolecular cyclization.
-
Acylation and Decarboxylation: Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer with 2M HCl and extract with diethyl ether. Treat the ethereal solution with an excess of acetyl chloride at 0 °C. After stirring for 1 hour at room temperature, add 2M HCl and heat the mixture to reflux to effect decarboxylation.
-
Final Work-up and Purification: Cool the reaction to room temperature, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude 1-(4,4-difluorocyclohexyl)ethanone by distillation or flash column chromatography.
Protocol 2: Reductive Amination for the Synthesis of a 4,4-Difluoropiperidine Derivative
This protocol details the reductive amination of a ketone precursor, derived from this compound, to form a key difluoropiperidine intermediate.
Rationale: Reductive amination is a robust and widely used method for the formation of C-N bonds. This one-pot reaction combines a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This strategy allows for the efficient construction of the piperidine ring, a privileged scaffold in medicinal chemistry.
Materials:
-
1-(4,4-Difluorocyclohexyl)ethanone (from Protocol 1 or a similar route)
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a solution of 1-(4,4-difluorocyclohexyl)ethanone (1.0 eq) in dichloroethane (DCE), add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, so the addition should be controlled to maintain the temperature below 30 °C. Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3. Separate the organic layer and extract the aqueous layer with DCE (2 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-4,4-difluoropiperidine derivative.
Caption: Key steps in the reductive amination protocol.
Physicochemical Properties Modulation
The introduction of the gem-difluoro group from this compound has a predictable, yet nuanced, effect on key physicochemical properties relevant to drug design.
| Property | Effect of gem-Difluorination | Rationale |
| Lipophilicity (logP) | Generally increases | The fluorine atoms are highly lipophilic, although the overall effect depends on the molecular context.[1][2] |
| Metabolic Stability | Significantly increases | The C-F bond is very strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s).[1] |
| pKa of nearby amines | Decreases (amine becomes less basic) | The strong electron-withdrawing inductive effect of the fluorine atoms reduces the electron density on the nitrogen atom. |
| Aqueous Solubility | Variable | Can decrease due to increased lipophilicity, but can also be influenced by crystal lattice energy and hydrogen bonding.[2] |
| Binding Affinity | Can increase | The gem-difluoro group can act as a hydrogen bond acceptor and can favorably interact with the target protein through electrostatic interactions. It can also enforce a bioactive conformation. |
Conclusion
This compound serves as a powerful and versatile building block in modern medicinal chemistry. Its ability to introduce the gem-difluoroethyl motif allows for the strategic modulation of a drug candidate's physicochemical and pharmacological properties. The successful application of this synthon in the development of CCR2 antagonists highlights its importance in constructing complex and biologically active molecules. The detailed protocols provided herein offer a practical guide for researchers to incorporate this valuable building block into their drug discovery programs, paving the way for the development of novel therapeutics with improved efficacy and safety profiles.
References
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
- Stupple, P. A. (2007). Substituted heterocyclic derivatives as modulators of chemokine receptor activity. U.S. Patent No. 7,309,790. Washington, DC: U.S.
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Cherkupally, P., & Deng, L. (2012). Asymmetric Reductive Amination. In Comprehensive Chirality (pp. 376-403). Elsevier. [Link]
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Kondratyev, N. V., & Grygorenko, O. O. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
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Application Note & Protocols: Ethyl 4,4-difluoro-3-oxopentanoate as a Strategic Synthetic Building Block
Introduction: The Strategic Value of Fluorine in Modern Chemistry
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune critical molecular properties.[3] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity to improve membrane permeability, and alter pKa to optimize drug-receptor interactions.[2][3]
Among the diverse array of fluorinated reagents, gem-difluorinated building blocks have emerged as particularly powerful tools. The difluoromethylene group (-CF₂-) is recognized as a bioisostere for carbonyls, ethers, and other functional groups, enabling subtle modifications that can dramatically improve a compound's pharmacokinetic profile.[4][5]
This guide focuses on Ethyl 4,4-difluoro-3-oxopentanoate (CAS: 51368-10-6), a versatile and highly reactive building block. Its structure combines a reactive β-ketoester system with a gem-difluoroethyl moiety, providing multiple handles for synthetic transformations. We will explore its physicochemical properties, reactivity, and provide detailed protocols for its application in constructing complex molecular architectures, particularly fluorinated heterocyclic systems relevant to pharmaceutical and agrochemical research.
Physicochemical Properties & Spectral Data
Accurate characterization is the foundation of successful synthesis. The data below summarizes the key properties of Ethyl 4,4-difluoro-3-oxopentanoate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | ethyl 4,4-difluoro-3-oxopentanoate | [6] |
| CAS Number | 51368-10-6 | [6] |
| Molecular Formula | C₇H₁₀F₂O₃ | [6] |
| Molecular Weight | 180.15 g/mol | [6] |
| Appearance | Combustible liquid | [6] |
| Boiling Point | Not specified (predicted ~190-210 °C) | - |
| Density | ~1.2-1.3 g/cm³ (predicted) | - |
Spectral Interpretation
While experimental spectra should always be acquired for confirmation, the following predicted data serves as a reliable guide for characterization.[7][8]
Table 2: Predicted NMR and IR Spectral Data
| Technique | Expected Chemical Shift / Frequency | Key Features and Rationale |
| ¹H NMR | δ 1.3 (t, 3H), 1.7 (t, 3H, JHF ≈ 19 Hz), 3.7 (s, 2H), 4.2 (q, 2H) | -CH₃ (Ester): Standard triplet. -CF₂-CH₃: The methyl protons are split into a triplet by the two geminal fluorine atoms. -C(O)-CH₂-C(O)-: Methylene protons appear as a singlet, potentially showing minor long-range coupling. -O-CH₂-: Standard quartet. |
| ¹³C NMR | δ 14.1, 25.3 (t, JCF ≈ 26 Hz), 46.5, 61.8, 115.8 (t, JCF ≈ 245 Hz), 167.0, 195.4 (t, JCF ≈ 28 Hz) | -CF₂-CH₃: The methyl carbon shows a triplet due to two-bond C-F coupling. -CF₂-: The difluorinated carbon exhibits a large one-bond C-F coupling, appearing as a prominent triplet. C=O (Ketone): The ketone carbonyl carbon shows a smaller two-bond C-F coupling, resulting in a triplet.[8] |
| ¹⁹F NMR | δ ~ -100 to -115 ppm (quartet) | The two equivalent fluorine atoms are split by the three adjacent methyl protons into a quartet. |
| IR Spectroscopy | ~1745 cm⁻¹ (Ester C=O), ~1720 cm⁻¹ (Ketone C=O), ~1100-1200 cm⁻¹ (C-F stretch) | Two distinct carbonyl stretching frequencies are expected due to the ester and ketone functionalities. A strong C-F bond absorption will be prominent in the fingerprint region.[9] |
| Mass Spec (EI) | m/z 180 (M+), 135 (M+ - OEt), 107, 79 | Molecular ion peak should be observable. Common fragmentation patterns include the loss of the ethoxy group (-OEt). |
Synthesis Overview: Claisen Condensation
Ethyl 4,4-difluoro-3-oxopentanoate is typically synthesized via a Claisen condensation reaction. The process involves the reaction of an ester (ethyl propionate) with a fluorinated ester (ethyl difluoroacetate) in the presence of a strong base like sodium ethoxide.
The causality behind this choice is the generation of a stabilized enolate from ethyl propionate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl difluoroacetate. The subsequent loss of an ethoxide leaving group drives the reaction to completion.
Caption: Synthesis workflow via Claisen condensation.
Reactivity and Applications
The synthetic utility of ethyl 4,4-difluoro-3-oxopentanoate stems from its dual functionality. The β-dicarbonyl motif is a classical precursor for forming heterocyclic rings, while the difluoroethyl group imparts the desirable properties of fluorine.
Key Reactive Sites:
-
Active Methylene: The protons on the C2 carbon are acidic and can be easily removed by a base to form a nucleophilic enolate. This is the primary site for alkylation and condensation reactions.
-
Keto-Enol Tautomerism: The β-ketoester exists in equilibrium with its enol form, which is key to its reactivity in forming heterocyclic systems.
-
Carbonyl Groups: Both the ketone and ester carbonyls can act as electrophiles, though the ketone is generally more reactive towards nucleophiles.
-
Ester Group: The ester can be hydrolyzed, transesterified, or reduced.
Caption: Key reactive sites of the building block.
Primary Application: Synthesis of Fluorinated Heterocycles
A major application is in the synthesis of pyrazoles, pyridines, and pyrimidines. These scaffolds are prevalent in pharmaceuticals and agrochemicals. For example, reacting the β-ketoester with hydrazine derivatives is a direct and efficient route to 3-(difluoroethyl)pyrazoles. This strategy was used to develop potent fungicides.[10]
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Ethyl 4,4-difluoro-3-oxopentanoate is a combustible liquid and can cause skin and eye irritation.[6][11] Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).
Protocol 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxopentanoate
This protocol details the formation of a key intermediate for subsequent cyclization reactions. The β-ketoester is reacted with triethyl orthoformate and acetic anhydride, which serves as both a reagent and a water scavenger, driving the reaction towards the enol ether product. This is a crucial step for preparing precursors for pyrazole synthesis.[10]
Materials:
-
Ethyl 4,4-difluoro-3-oxopentanoate (1.0 eq)
-
Triethyl orthoformate (1.5 eq)
-
Acetic anhydride (5.0 eq)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add acetic anhydride (5.0 eq).
-
Heating: Begin stirring and heat the acetic anhydride to 110 °C using a heating mantle.
-
Reagent Addition: In a separate vessel, prepare a solution of ethyl 4,4-difluoro-3-oxopentanoate (1.0 eq) and triethyl orthoformate (1.5 eq).
-
Reaction: Add the solution from step 3 dropwise to the hot acetic anhydride over 30 minutes. The reaction is exothermic and will begin to reflux.
-
Reflux: Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting ketoester indicates completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: Remove the low-boiling components (excess acetic anhydride, ethyl acetate formed) under reduced pressure. The crude residue, ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxopentanoate, can often be used in the next step without further purification or can be purified by vacuum distillation.
Protocol 2: Synthesis of 5-(difluoroethyl)-1H-pyrazole-4-carboxylic acid ethyl ester
This protocol demonstrates the cyclization of the intermediate from Protocol 1 to form a valuable fluorinated pyrazole scaffold. The choice of hydrazine hydrate as the nucleophile ensures the formation of the pyrazole ring system.
Materials:
-
Crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxopentanoate (from Protocol 1, 1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (as solvent)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Dissolution: Dissolve the crude product from Protocol 1 in ethanol (approx. 5 mL per 1 g of starting material) in a round-bottom flask.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Nucleophile Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution. Control the addition rate to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).
-
Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the pyrazole product.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extraction: Dilute the residue with ethyl acetate and wash with water, followed by brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pyrazole derivative.
Caption: Experimental workflow for pyrazole synthesis.
Conclusion
Ethyl 4,4-difluoro-3-oxopentanoate is a high-value synthetic building block that provides a reliable entry point to a wide range of gem-difluorinated compounds. Its predictable reactivity, centered around its β-dicarbonyl system, makes it an ideal substrate for constructing complex heterocyclic molecules. The protocols provided herein offer a proven and robust pathway for leveraging this reagent in research and development, particularly for projects in the pharmaceutical and agrochemical sectors where the strategic incorporation of fluorine is paramount to success.
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
- MDPI. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics.
- PMC. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
- ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry.
- Google Patents. (n.d.). CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.
- PubChem. (n.d.). Ethyl 4,4-difluoro-3-oxopentanoate.
- Semantic Scholar. (2012). Synthesis of Ethyl 4,4-Difluoroacetoacetate.
- ResearchGate. (n.d.). Three-component reaction of ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate....
- OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
- ChemicalBook. (n.d.). Ethyl 4,4-difluoro-3-oxobutanoate synthesis.
- Google Patents. (2009, September 3). WO 2009/106619 A1.
- PMC - NIH. (n.d.). Fluorinated building blocks in drug design: new pathways and targets.
- ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching.
- ECHEMI. (n.d.). Ethyl 4,4-difluoropentanoate SDS, 659-72-3 Safety Data Sheets.
- ResearchGate. (2007, August 5). Ethyl4,4,4-trifluoroacetoacetate (ETFAA), a powerful building block for enantiopure chirons in trifluoromethyl-β-amino acid series.
- Benchchem. (n.d.). An In-depth Technical Guide on the ¹³C NMR Spectral Data of Ethyl 2-fluoro-3-oxopentanoate.
- ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure ?.
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Protocol for the synthesis of derivatives from Ethyl 4,4-difluoropentanoate
An In-depth Technical Guide to the Synthesis of Derivatives from Ethyl 4,4-difluoropentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Fluorinated Building Block
This compound is a valuable synthetic intermediate, primarily utilized for the introduction of the gem-difluoroethyl motif into more complex molecular architectures. The presence of fluorine atoms significantly modulates the physicochemical and biological properties of organic molecules, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] This makes fluorinated compounds, and by extension synthons like this compound, highly sought after in pharmaceutical and agrochemical research.[2]
This guide provides a detailed exploration of the synthetic utility of this compound. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to adapt and innovate upon these core protocols. We will explore transformations at the two primary reactive sites: the ester functional group and the acidic α-carbon.
PART 1: Foundational Safety Protocols for Handling Organofluorine Compounds
The unique reactivity of fluorinated compounds necessitates stringent safety protocols.[3] Many reagents used in these syntheses are hazardous, and some organofluorine compounds can be toxic or environmentally persistent.[1]
Core Safety Requirements:
-
Personal Protective Equipment (PPE): At a minimum, chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory. For reactions with a high splash risk, a face shield should be worn in addition to goggles.[3] When handling reagents that can release hydrofluoric acid (HF), such as during the breakdown of some fluorinating agents, specialized neoprene gloves are recommended, and a tube of 2.5% calcium gluconate gel should be readily accessible as a first-aid measure for skin contact.[4]
-
Ventilation: All manipulations should be performed within a certified chemical fume hood to prevent the inhalation of volatile and potentially toxic compounds.[5]
-
Storage: Store fluorinated compounds in a cool, dry, well-ventilated area, segregated from incompatible materials like strong acids, bases, and oxidizing agents.[3]
-
Spill & Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] For any suspected HF exposure, apply calcium gluconate gel after flushing and seek immediate medical attention.[2][4]
-
Spills: For small spills, contain the material with a compatible absorbent, collect it in a sealed container, and dispose of it as hazardous waste. For large spills, evacuate the area and contact the institution's emergency response team.[3]
-
PART 2: Synthetic Transformations & Detailed Protocols
The synthetic utility of this compound stems from its two key reactive centers: the ester carbonyl and the α-carbon. The following protocols detail methods to selectively target these sites to generate a diverse library of derivatives.
Workflow Overview: Synthetic Pathways from this compound
The following diagram illustrates the primary synthetic routes discussed in this guide, showcasing the transformation of the parent ester into key derivative classes.
Caption: Key synthetic pathways originating from this compound.
Section 2.1: Reactions at the Ester Functional Group
The ester moiety is readily converted into other fundamental functional groups such as carboxylic acids, amides, and alcohols.
Protocol 1: Alkaline Hydrolysis to 4,4-Difluoropentanoic Acid
-
Causality & Experimental Choice: Alkaline hydrolysis (saponification) is often preferred over acid-catalyzed hydrolysis because the reaction is irreversible, driving the equilibrium towards the product.[6] The formation of the carboxylate salt prevents re-esterification. A subsequent acidification step is required to protonate the carboxylate and yield the final carboxylic acid.
-
Detailed Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Saponification: Add a solution of sodium hydroxide (1.5 eq) in water to the flask.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Workup (Part 1): Cool the reaction mixture to room temperature. Reduce the volume in vacuo to remove the ethanol.
-
Acidification: Place the aqueous residue in an ice bath. Slowly add cold 2M hydrochloric acid with stirring until the pH of the solution is ~2.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4,4-Difluoropentanoic Acid. Further purification can be achieved by distillation or chromatography if necessary.
-
Protocol 2: Direct Amidation to N-Substituted 4,4-Difluoropentanamides
-
Causality & Experimental Choice: The direct conversion of esters to amides can be challenging and often requires elevated temperatures or catalysis.[7] The use of a catalyst, such as titanium(IV) fluoride, can facilitate the reaction under milder conditions by activating the carboxylic acid intermediate formed in situ.[8][9] This protocol is advantageous as it avoids the need to first isolate the carboxylic acid.
-
Detailed Step-by-Step Protocol:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the corresponding carboxylic acid (derived from Protocol 1, 1.0 eq), the desired primary or secondary amine (1.1 eq), and a catalytic amount of titanium(IV) fluoride (TiF₄, 5-10 mol%).[8]
-
Solvent: Add anhydrous toluene via syringe.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Purification: Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude amide can be purified by silica gel chromatography.
-
| Amine Type | Catalyst Loading | Typical Reaction Time |
| Aliphatic | 5 mol% | 12 h |
| Aromatic | 10 mol% | 24 h |
| Table 1: Representative conditions for TiF₄-catalyzed amidation.[8] |
Protocol 3: Reduction to 4,4-Difluoropentan-1-ol
-
Causality & Experimental Choice: Strong, nucleophilic hydrides like lithium aluminum hydride (LiAlH₄) are required to reduce the relatively unreactive ester carbonyl to a primary alcohol. The reaction is highly exothermic and must be performed with caution in an anhydrous aprotic solvent like THF or diethyl ether.
-
Detailed Step-by-Step Protocol:
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.
-
Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel. Control the rate of addition to maintain the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Quenching (Fieser Workup): Cool the reaction back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating aluminum salts.
-
Purification: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure. The crude alcohol can be purified by distillation.
-
Section 2.2: Reactions at the α-Carbon via Enolate Intermediates
The protons on the carbon adjacent to the ester carbonyl (the α-carbon) are acidic (pKa ≈ 25-30 in DMSO) due to resonance stabilization of the resulting conjugate base (the enolate). This allows for a rich variety of C-C bond-forming reactions.
Caption: Mechanism of enolate formation and subsequent SN2 alkylation.
Protocol 4: α-Alkylation
-
Causality & Experimental Choice: To achieve efficient deprotonation without competing nucleophilic attack at the ester carbonyl, a strong, sterically hindered, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is the archetypal base for this purpose. The reaction must be run at low temperatures (-78°C) to prevent side reactions like self-condensation. The subsequent alkylation is an Sₙ2 reaction, meaning it works best with primary or methyl halides.[10]
-
Detailed Step-by-Step Protocol:
-
Setup: Assemble a flame-dried, three-necked flask with a stirrer, thermometer, and nitrogen inlet. Add anhydrous THF and diisopropylamine (1.1 eq). Cool the solution to -78°C (dry ice/acetone bath).
-
LDA Formation: Slowly add n-butyllithium (n-BuLi, 1.05 eq) to the stirred solution. Allow the mixture to stir at -78°C for 30 minutes to ensure complete formation of LDA.
-
Enolate Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (R-X, e.g., methyl iodide, benzyl bromide; 1.1 eq) dropwise. Let the reaction proceed at -78°C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup & Purification: Allow the mixture to warm to room temperature. Extract with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by silica gel column chromatography.
-
Protocol 5: Knoevenagel Condensation with Aldehydes
-
Causality & Experimental Choice: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl, followed by dehydration.[11] Unlike the previous protocol, this reaction is catalyzed by a weak base (e.g., piperidine or an amine/acid pair) which is sufficient to generate a low equilibrium concentration of the enolate.[12] The reaction is often driven to completion by the removal of water, for instance, by azeotropic distillation with a Dean-Stark apparatus.
-
Detailed Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine this compound (1.0 eq), an aldehyde (e.g., benzaldehyde, 1.0 eq), and a catalytic amount of piperidine (0.1 eq) in a suitable solvent like toluene or benzene.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the reaction forward. Continue refluxing until no more water is collected (typically 2-6 hours).
-
Workup: Cool the reaction mixture and wash it with 1M HCl to remove the piperidine catalyst, followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting α,β-unsaturated product can be purified by column chromatography or crystallization.
-
Protocol 6: Reformatsky-Type Reaction for β-Hydroxy Esters
-
Causality & Experimental Choice: The classic Reformatsky reaction involves an α-halo ester and zinc metal to form a zinc enolate.[13][14] While our substrate is not an α-halo ester, a similar transformation can be achieved by first forming the lithium enolate (as in Protocol 4) and then performing a transmetalation with a zinc salt like ZnCl₂ before adding the carbonyl electrophile. This generates a less reactive zinc enolate, which can offer better control and selectivity compared to the highly reactive lithium enolate, especially with easily enolizable ketones.
-
Detailed Step-by-Step Protocol:
-
Enolate Formation: Generate the lithium enolate of this compound at -78°C as described in Protocol 4, steps 1-3.
-
Transmetalation: Prepare a solution of anhydrous zinc chloride (ZnCl₂, 1.1 eq) in anhydrous THF. Add this solution dropwise to the lithium enolate at -78°C and stir for 30-60 minutes.
-
Carbonyl Addition: Add a solution of the desired ketone or aldehyde (1.0 eq) in THF to the zinc enolate solution at -78°C.
-
Reaction & Quenching: Allow the reaction to stir for 2-4 hours at -78°C, then slowly warm to room temperature. Quench the reaction with saturated aqueous NH₄Cl solution.
-
Workup & Purification: Perform an extractive workup with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting β-hydroxy ester by silica gel chromatography.
-
References
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-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
-
P. S. J. Kaib, et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
- Unknown Author. (n.d.). Standard Operating Procedure: Fluorine Gas. Source not specified.
-
James Tarpo Jr. & Margaret Tarpo. (n.d.). Fluorine Safety. Purdue University Department of Chemistry. [Link]
- Unknown Author. (n.d.).
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Unknown Author. (n.d.). Three‐component reaction of ethyl 4,4,5,5,5‐pentafluoro‐3‐oxopentanoate.... ResearchGate. [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
Rathke, M. W. (n.d.). The Reformatsky Reaction. Organic Reactions. [Link]
-
Unknown Author. (n.d.). Reformatsky Reaction of Ethyl 4-Chloro-4,4-difluorocrotonate.... Johns Hopkins University. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). Ethyl 4,4-difluoro-3-oxopentanoate. National Center for Biotechnology Information. [Link]
-
Tian Xiao-pen. (2012). Synthesis of Ethyl 4,4-Difluoroacetoacetate. Semantic Scholar. [Link]
- Charette Group. (n.d.). E-ENOLATE ALKYLATION-H16-Part I.key. Source not specified.
- Unknown Author. (n.d.).
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]
-
Chemguide. (n.d.). Hydrolysis of esters. [Link]
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. [Link]
-
Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link]
-
Scribd. (n.d.). Generating and Alkylating Enolates. [Link]
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Application Notes & Protocols: Ethyl 4,4-Difluoropentanoate and its Analogs in Agrochemical Synthesis
Introduction: The Strategic Importance of the Difluoromethyl Moiety
In the landscape of modern agrochemical development, the strategic incorporation of fluorine atoms into active molecules has become a cornerstone for enhancing biological efficacy.[1] The introduction of fluorine can dramatically alter key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to superior performance.[1][2] Among fluorinated substituents, the difluoromethyl (–CHF₂) group is of particular importance and has become a privileged scaffold in a new generation of potent fungicides.[2][3]
This guide focuses on the application of ethyl esters containing a gem-difluoro functional group for the synthesis of high-value agrochemicals. While the user specified Ethyl 4,4-difluoropentanoate , a thorough review of the scientific and patent literature reveals that the more synthetically versatile β-ketoester, Ethyl 4,4-difluoroacetoacetate , is the pivotal building block for the most significant applications in this class.[2][4][5] This compound serves as the primary precursor for constructing the 3-(difluoromethyl)pyrazole core, which is central to a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[5][6]
These application notes will therefore provide a comprehensive overview of the synthesis of Ethyl 4,4-difluoroacetoacetate and its subsequent elaboration into advanced pyrazole carboxamide fungicides, offering researchers and drug development professionals a detailed, field-proven guide to leveraging this critical fluorinated intermediate.
Part 1: Synthesis of the Key Building Block: Ethyl 4,4-Difluoroacetoacetate
The most direct and industrially relevant method for synthesizing Ethyl 4,4-difluoroacetoacetate is the Claisen condensation reaction. This reaction involves the condensation of an ethyl difluoroacetate precursor with ethyl acetate in the presence of a strong base.[4] While older methods started from ethyl difluoroacetate, recent innovations have enabled a more direct, one-step process from difluoroacetyl halides, simplifying the process flow.[4]
Causality of Experimental Choices:
-
Base Catalyst: A strong base like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) is required to deprotonate ethyl acetate, forming the nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the difluoroacetyl source.[4] Sodium hydride (NaH) is also an effective, non-alkoxide alternative that drives the reaction to completion by producing hydrogen gas.
-
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or using excess ethyl acetate as the solvent are crucial to prevent quenching of the base and the reactive enolate intermediate.
-
Temperature Control: The initial reaction is often conducted at low temperatures (-10 to 0 °C) to control the exothermic enolate formation and prevent side reactions. The reaction is then typically warmed to drive the condensation to completion.[4]
-
Acidic Workup: A final acidification step is necessary to protonate the resulting enolate of the β-ketoester product, yielding the neutral Ethyl 4,4-difluoroacetoacetate.[4]
Experimental Protocol: Synthesis of Ethyl 4,4-Difluoroacetoacetate
This protocol is adapted from methodologies described in patent literature for a robust and scalable synthesis.[4]
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethyl Acetate
-
Difluoroacetyl fluoride
-
18% Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser
Procedure:
-
Charge a 2 L four-neck flask with sodium ethoxide (204.2 g) and anhydrous ethyl acetate (440.1 g).
-
Begin stirring and cool the reaction mixture to between -10 °C and -5 °C using an ethanol/ice bath.
-
Over a period of 2 hours, slowly feed difluoroacetyl fluoride (98.2 g) into the reaction mixture, ensuring the temperature is maintained below -5 °C.
-
After the addition is complete, remove the cooling bath and warm the mixture to 50 °C using a water bath.
-
Maintain the reaction at 50 °C for 2 hours to ensure completion.
-
Cool the reaction mixture to room temperature. Carefully adjust the pH to 2-3 by adding 18% hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (2 x 300 mL).
-
Combine all organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield Ethyl 4,4-difluoroacetoacetate.
Quantitative Data: Synthesis of Ethyl 4,4-Difluoroacetoacetate
| Reagent/Parameter | Molar Ratio (vs. Difluoroacetyl Halide) | Typical Conditions | Expected Yield (%) | Reference |
| Difluoroacetyl Halide | 1.0 | - | - | [4] |
| Ethyl Acetate | 2.0 - 5.0 | Solvent/Reagent | - | [4] |
| Sodium Ethoxide | 1.0 - 1.5 | Base Catalyst | - | [4] |
| Temperature | -10 °C to 50 °C | Reaction Control | - | [4] |
| Product | - | - | 55 - 75 | [4] |
Diagram: Synthesis Workflow
Below is a diagram illustrating the key steps in the synthesis of the target intermediate.
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A Practical Guide to the Ester Chemistry of Ethyl 4,4-Difluoropentanoate: Protocols and Mechanistic Insights
An Application Note for Medicinal and Process Chemistry
Abstract: This application note provides researchers, synthetic chemists, and drug development professionals with a detailed guide to the principal reactions involving the ester functional group of Ethyl 4,4-difluoropentanoate. The inclusion of geminal fluorine atoms on alkyl chains can significantly enhance the metabolic stability and modify the physicochemical properties of drug candidates. Understanding the reactivity of molecules like this compound is therefore crucial. This document outlines field-proven, step-by-step protocols for saponification, acid-catalyzed hydrolysis, reduction to the corresponding primary alcohol, transesterification, and carbon-carbon bond formation using Grignard reagents. Each protocol is supported by mechanistic discussions, expert insights, and data presented for maximum clarity and reproducibility.
Introduction: The Significance of the Gem-Difluoro Moiety
This compound (CAS No. 659-72-3, Formula: C₇H₁₂F₂O₂) is a valuable synthetic intermediate characterized by a gem-difluoro group at the C4 position.[1][2] In medicinal chemistry, the replacement of a metabolically labile methylene group (CH₂) or a ketone with a difluoromethylene group (CF₂) is a well-established bioisosteric strategy.[3] This substitution can block oxidative metabolism, increase lipophilicity, and modulate the acidity of neighboring protons, thereby enhancing the pharmacokinetic profile of a parent molecule.
The ester functional group serves as a versatile handle for a wide array of chemical transformations. This guide focuses on providing reliable and reproducible protocols for the most common and synthetically useful reactions targeting this ester, enabling its incorporation into more complex molecular architectures.
Saponification (Base-Catalyzed Hydrolysis)
Saponification is the irreversible, base-promoted hydrolysis of an ester to yield an alcohol and the salt of a carboxylic acid.[4][5][6] The reaction is driven to completion by the final, irreversible acid-base step where the alkoxide deprotonates the newly formed carboxylic acid.[7] This method is the most common way to hydrolyze esters in a laboratory setting due to its high efficiency and non-reversible nature.[8]
Mechanism Overview
The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylic acid, which is immediately deprotonated by the ethoxide or another hydroxide ion to form the carboxylate salt.[9] An acidic workup is required in a separate step to protonate the carboxylate and isolate the free carboxylic acid.[7]
Visualized Workflow: Saponification
Caption: Workflow for the saponification of this compound.
Detailed Experimental Protocol: Synthesis of 4,4-Difluoropentanoic Acid
| Parameter | Value |
| Reactant | This compound (1.00 g, 6.02 mmol) |
| Reagent | 1 M Sodium Hydroxide (NaOH) solution (12.0 mL, 12.0 mmol, 2.0 eq) |
| Solvent | Methanol (MeOH) (12 mL) |
| Temperature | Room Temperature (~20-25 °C) |
| Reaction Time | 5 hours |
| Workup Acid | 1 M Hydrochloric Acid (HCl) |
| Expected Product | 4,4-Difluoropentanoic Acid |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.02 mmol).
-
Add methanol (12 mL) and the 1 M NaOH solution (12.0 mL, 12.0 mmol).
-
Stir the resulting mixture vigorously at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, carefully add 1 M HCl solution dropwise while stirring until the pH of the solution is acidic (pH 2-3, check with pH paper).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product, 4,4-Difluoropentanoic Acid.
Scientist's Notes:
-
Rationale for Mixed Solvents: Methanol is used to ensure the ester is fully soluble in the reaction medium, while water is necessary to dissolve the sodium hydroxide.[7]
-
Driving the Reaction: Using a 2-fold excess of NaOH ensures the reaction goes to completion. The final deprotonation of the carboxylic acid makes the overall process irreversible.[7]
-
Workup: The final acidification step is critical. Without it, the product would remain in the aqueous layer as its sodium salt (sodium 4,4-difluoropentanoate).[7]
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols.[10] Unlike sodium borohydride (NaBH₄), which is not reactive enough to reduce esters, LiAlH₄ is a highly effective reagent for this transformation. The reaction effectively converts the carboethoxy group into a hydroxymethyl group.
Mechanism Overview
The reduction of an ester with LiAlH₄ occurs in two stages. First, a hydride ion (H⁻) from the AlH₄⁻ complex performs a nucleophilic acyl substitution on the ester carbonyl. This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide-aluminum complex to yield an aldehyde intermediate. This aldehyde is more reactive towards reduction than the starting ester and is immediately attacked by a second equivalent of hydride, resulting in an alkoxide intermediate.[11] An aqueous acidic workup then protonates the alkoxide to give the final primary alcohol product.
Visualized Mechanism: LiAlH₄ Reduction
Caption: Mechanism for the reduction of an ester to a primary alcohol using LiAlH₄.
Detailed Experimental Protocol: Synthesis of 4,4-Difluoropentan-1-ol
| Parameter | Value |
| Reactant | This compound (1.00 g, 6.02 mmol) |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) (0.27 g, 7.22 mmol, 1.2 eq) |
| Solvent | Anhydrous Tetrahydrofuran (THF) (30 mL) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours |
| Workup | Fieser workup (Water, 15% NaOH, Water) or slow addition of Ethyl Acetate then acid. |
| Expected Product | 4,4-Difluoropentan-1-ol |
Procedure: CAUTION: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Set up an oven-dried, three-necked 100 mL round-bottom flask equipped with a stir bar, a dropping funnel, and a nitrogen inlet.
-
Suspend LiAlH₄ (0.27 g, 7.22 mmol) in anhydrous THF (15 mL) in the flask and cool the slurry to 0 °C using an ice bath.
-
Dissolve this compound (1.00 g, 6.02 mmol) in anhydrous THF (15 mL) and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ slurry over 20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Workup: Cool the reaction back to 0 °C. Cautiously and slowly quench the excess LiAlH₄ by the dropwise addition of ethyl acetate (5 mL).[12] Then, very slowly add water (0.3 mL), followed by 15% aqueous NaOH (0.3 mL), and finally water again (0.9 mL). Stir the resulting granular precipitate for 30 minutes.
-
Filter the solid aluminum salts through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.
Scientist's Notes:
-
Safety: The quenching of LiAlH₄ is highly exothermic and generates hydrogen gas. It must be done slowly and with extreme caution behind a safety shield.[13] Using ethyl acetate for the initial quench is a common practice to moderate the reaction with the most reactive excess hydride.[12]
-
Reactivity: The aldehyde intermediate is not isolated because it is more reactive than the starting ester, ensuring the reaction proceeds to the primary alcohol.
-
Purity: The final product will be contaminated with ethanol from the original ester group, which can be removed during purification.
Reaction with Grignard Reagents
The reaction of esters with Grignard reagents (R-MgX) is a powerful method for forming carbon-carbon bonds and synthesizing tertiary alcohols.[14] A key feature of this reaction is that two equivalents of the Grignard reagent add to the ester.[15][16]
Mechanism Overview
The reaction begins with the nucleophilic Grignard reagent adding to the ester carbonyl to form a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the ethoxide as a leaving group to form a ketone.[16] This newly formed ketone is more electrophilic than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent in another nucleophilic addition.[15] The final product is a magnesium alkoxide, which is protonated during an acidic workup to yield a tertiary alcohol.[16]
Visualized Workflow: Grignard Reaction
Caption: Stepwise process for the reaction of an ester with two equivalents of a Grignard reagent.
Detailed Experimental Protocol: Synthesis of 2-(1,1-difluoropropyl)propan-2-ol
| Parameter | Value |
| Reactant | This compound (1.00 g, 6.02 mmol) |
| Reagent | Methylmagnesium Bromide (MeMgBr) (3.0 M in Diethyl Ether) (4.4 mL, 13.2 mmol, 2.2 eq) |
| Solvent | Anhydrous Diethyl Ether (Et₂O) or THF (30 mL) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 hour |
| Workup | Saturated aqueous Ammonium Chloride (NH₄Cl) |
| Expected Product | 2-(1,1-difluoropropyl)propan-2-ol |
Procedure: CAUTION: Grignard reagents are highly basic and react violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere.[16]
-
Set up an oven-dried, three-necked 100 mL round-bottom flask with a stir bar, dropping funnel, and nitrogen inlet.
-
Add a solution of this compound (1.00 g, 6.02 mmol) in anhydrous diethyl ether (15 mL) to the flask. Cool the solution to 0 °C in an ice bath.
-
Add the Methylmagnesium Bromide solution (4.4 mL, 13.2 mmol) to the dropping funnel.
-
Add the Grignard reagent dropwise to the stirred ester solution over 20 minutes. A cloudy precipitate may form.
-
After the addition, remove the ice bath, allow the mixture to warm to room temperature, and stir for 1 hour.
-
Cool the reaction back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel, add more diethyl ether (20 mL), and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. Purify by column chromatography if necessary.
Scientist's Notes:
-
Stoichiometry: Using slightly more than two equivalents of the Grignard reagent is crucial to ensure the reaction goes to completion.
-
Solvent Choice: Diethyl ether and THF are ideal solvents as they are aprotic and help to stabilize the Grignard reagent.[17]
-
Workup: A saturated NH₄Cl solution is a mildly acidic quenching agent that protonates the alkoxide and neutralizes any unreacted Grignard reagent without being as harsh as strong acids, which can sometimes cause side reactions like dehydration.
Additional Transformations: Transesterification and Acid Hydrolysis
Transesterification
Transesterification is the process of converting one ester into another by exchanging the alkoxy group.[18] This reaction can be catalyzed by either an acid or a base. To drive the equilibrium, the alcohol corresponding to the desired ester is typically used in large excess or as the solvent.[18]
Protocol Synopsis (Base-Catalyzed): To convert this compound to Mthis compound, one could dissolve the starting ester in a large excess of anhydrous methanol containing a catalytic amount of sodium methoxide (NaOMe) and heat the mixture to reflux.
Acid-Catalyzed Hydrolysis
This reaction is the reverse of Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl).[8][19] The reaction is an equilibrium process.[20] To favor the formation of the carboxylic acid and alcohol, a large excess of water is used, as dictated by Le Châtelier's principle.[8]
Protocol Synopsis: Refluxing this compound in 10% aqueous sulfuric acid for several hours will yield an equilibrium mixture containing the starting material, water, 4,4-Difluoropentanoic Acid, and ethanol.
Conclusion
The ester functional group of this compound is a reliable and versatile reactive site for a variety of essential organic transformations. The protocols detailed in this application note for saponification, reduction, and Grignard addition provide robust starting points for the synthesis of key intermediates, such as the corresponding carboxylic acid, primary alcohol, and tertiary alcohols. These products serve as valuable building blocks for the construction of more complex molecules in drug discovery and materials science, leveraging the beneficial properties imparted by the gem-difluoroalkyl motif.
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Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 4,4-difluoropentanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a compound's metabolic stability, binding affinity, and bioavailability. The unique physicochemical properties of the fluorine atom, including its high electronegativity and the strength of the carbon-fluorine bond, offer a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Ethyl 4,4-difluoropentanoate, a versatile fluorinated β-keto ester, has emerged as a valuable building block in this context. Its difluoromethyl group can act as a bioisostere for other functional groups, while the β-keto ester moiety provides a reactive handle for the construction of complex heterocyclic systems.[1] This guide provides a comprehensive overview of the scale-up synthesis of this compound, focusing on a robust and scalable Claisen condensation approach, along with critical safety considerations and process optimization strategies.
Synthetic Strategies for this compound
The synthesis of this compound can be approached through several synthetic routes, with the Claisen condensation being one of the most established and scalable methods.[2][3][4] This reaction involves the base-mediated condensation of an ester with a carbonyl compound to form a β-keto ester.
The Claisen Condensation Approach
The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[4] In the context of this compound synthesis, a mixed Claisen condensation between ethyl propionate and a suitable difluoroacetylating agent, such as ethyl 2,2-difluoropropanoate, is a highly effective strategy. The reaction is typically promoted by a strong base, such as sodium ethoxide, which deprotonates the α-carbon of ethyl propionate to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the difluoroacetylating agent. Subsequent elimination of an alkoxide leaving group yields the desired β-keto ester.
Detailed Protocol for Scale-Up Synthesis via Claisen Condensation
This protocol is adapted from established procedures for the synthesis of analogous fluorinated β-keto esters and is designed for scalability.[5]
Materials and Equipment
| Reagent | CAS Number | Molecular Weight | Quantity (for a 1 mole scale reaction) |
| Ethyl 2,2-difluoropropanoate | 28781-85-3 | 138.11 g/mol | 138.11 g (1.0 mol) |
| Ethyl propionate | 105-37-3 | 102.13 g/mol | 122.56 g (1.2 mol) |
| Sodium ethoxide | 141-52-6 | 68.05 g/mol | 74.86 g (1.1 mol) |
| Anhydrous Ethanol | 64-17-5 | 46.07 g/mol | As required |
| Diethyl ether (anhydrous) | 60-29-7 | 74.12 g/mol | As required |
| Hydrochloric acid (conc.) | 7647-01-0 | 36.46 g/mol | As required for neutralization |
| Saturated sodium bicarbonate solution | - | - | As required for washing |
| Brine (saturated NaCl solution) | - | - | As required for washing |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 g/mol | As required for drying |
Equipment:
-
A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
A cooling/heating circulator for the reactor jacket.
-
A vacuum distillation setup.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): safety goggles, face shield, chemically resistant gloves, and a lab coat.
Experimental Procedure
-
Reactor Setup and Inerting: Assemble the reactor system and ensure it is clean and dry. Purge the entire system with dry nitrogen to establish an inert atmosphere.
-
Base Suspension: To the reactor, add anhydrous ethanol (e.g., 500 mL for a 1 mole scale) and carefully add sodium ethoxide in portions with stirring. Stir the resulting suspension until it is homogeneous.
-
Addition of Ethyl Propionate: Cool the sodium ethoxide suspension to 0-5 °C using the circulator. Slowly add ethyl propionate via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Addition of Ethyl 2,2-difluoropropanoate: After the addition of ethyl propionate is complete, continue stirring for an additional 15 minutes at 0-5 °C. Then, add ethyl 2,2-difluoropropanoate dropwise, ensuring the temperature does not exceed 10 °C. The addition should take approximately 1-2 hours.
-
Reaction Progression: Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a gentle reflux (approximately 60-70 °C). Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC). The reaction is typically complete within 4-6 hours.
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to 0-5 °C. Slowly and carefully quench the reaction by adding a cold, dilute solution of hydrochloric acid until the pH is acidic (pH ~2-3). This step should be performed with caution as it is exothermic.
-
Work-up and Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add diethyl ether and shake to extract the product. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Visualizing the Workflow
Caption: A logical workflow for the scale-up synthesis of this compound.
Process Safety and Optimization
Safety Precautions
-
Handling of Sodium Ethoxide: Sodium ethoxide is a strong base and is highly reactive with water and moisture. It should be handled in a dry, inert atmosphere. All glassware must be thoroughly dried before use.
-
Fluorinated Compounds: While this compound itself has moderate toxicity, some fluorinating agents and byproducts can be hazardous. The GHS classification for the closely related "Ethyl 4,4-difluoro-3-oxopentanoate" indicates it is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[6] It is crucial to handle all fluorinated compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Exothermic Reactions: The quenching and neutralization steps are exothermic and should be performed with adequate cooling to control the temperature and prevent runaway reactions.
Scale-Up Considerations and Optimization
-
Heat Management: The Claisen condensation is an exothermic reaction. On a larger scale, efficient heat dissipation is critical. The use of a jacketed reactor with a reliable cooling system is essential to maintain precise temperature control, especially during the addition of reagents.
-
Mixing: Efficient mixing is crucial to ensure homogeneity and prevent localized hot spots. A powerful mechanical stirrer is necessary for larger reaction volumes.
-
Reagent Addition Rate: The rate of addition of the reactants, particularly the difluoroester, should be carefully controlled to manage the reaction exotherm. A slow, continuous addition is recommended.
-
Solvent Selection: While ethanol and diethyl ether are common solvents, for industrial-scale production, alternative solvents with higher flash points and better environmental profiles may be considered.
-
Purification: Vacuum distillation is an effective method for purification. The distillation parameters (pressure and temperature) should be optimized to achieve high purity without causing thermal decomposition of the product.
Applications in Drug Discovery and Agrochemicals
This compound serves as a key intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds that are prevalent in pharmaceuticals and agrochemicals. The difluoromethyl group can significantly influence the biological activity of a molecule. For instance, fluorinated pyrazole derivatives, which can be synthesized from β-keto esters, are known to exhibit fungicidal activity. While specific public-domain examples detailing the direct use of this compound are limited, its structural motifs are found in various bioactive compounds. The development of efficient scale-up syntheses for such building blocks is therefore of high importance to the pharmaceutical and agrochemical industries.
Conclusion
The scale-up synthesis of this compound via a Claisen condensation reaction is a viable and scalable process. Careful control of reaction parameters, particularly temperature and reagent addition rates, is crucial for a safe and efficient synthesis. The protocol and considerations outlined in this guide provide a solid foundation for researchers and process chemists to produce this valuable fluorinated building block on a larger scale, thereby facilitating the development of new and improved pharmaceuticals and agrochemicals.
References
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Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available at: [Link]
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PubChem. Ethyl 4,4-difluoro-3-oxopentanoate. National Center for Biotechnology Information. Available at: [Link]
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Samshuddin, S., Narayana, B., & Sarojini, B. K. (2011). Ethyl 4,4″-Difluoro-5′-hydroxy-1,1′:3′,1″-terphenyl-4′-carboxylate. Molbank, 2011(4), M745. Available at: [Link]
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Application Notes & Protocols: Enantioselective Synthesis of Ethyl 4,4-Difluoropentanoate Analogs
Introduction: The Significance of Chiral Fluorinated Motifs in Drug Discovery
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a lipophilic hydrogen bond donor, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] When a stereocenter is introduced adjacent to a gem-difluorinated group, as in the case of ethyl 4,4-difluoropentanoate, the resulting chiral building block becomes a highly valuable synthon for creating novel therapeutics with potentially enhanced efficacy and specificity. This guide provides an in-depth exploration of the primary methodologies for the enantioselective synthesis of this compound and its analogs, offering both theoretical insights and practical, field-proven protocols for researchers in drug development.
Strategic Approaches to Enantioselective Synthesis
The synthesis of enantiomerically pure this compound hinges on the stereocontrolled reduction of a prochiral ketone precursor, ethyl 4,4-difluoro-3-oxopentanoate. The primary strategies to achieve this transformation with high enantioselectivity are:
-
Catalytic Asymmetric Hydrogenation (CAH): A highly efficient method that utilizes a chiral catalyst to deliver hydrogen to one face of the ketone, directly generating the desired enantiomer of the corresponding alcohol.
-
Enzymatic Kinetic Resolution: This approach employs enzymes, typically lipases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture of the corresponding alcohol, allowing for the separation of the two enantiomers.
-
Chiral Auxiliary-Mediated Synthesis: A classical and robust method where a chiral auxiliary is temporarily attached to the molecule to direct a diastereoselective reduction, after which the auxiliary is cleaved to yield the enantiomerically enriched product.[2][3]
This application note will delve into the practical implementation of these strategies, providing detailed protocols and discussing the rationale behind the experimental choices.
I. Catalytic Asymmetric Hydrogenation: A Direct and Efficient Route
Catalytic asymmetric hydrogenation (CAH) and asymmetric transfer hydrogenation (ATH) are powerful tools for the enantioselective reduction of ketones.[4] For fluorinated ketones, iridium and ruthenium-based catalysts with chiral ligands have demonstrated exceptional performance, often achieving high enantioselectivities.[5][6][7][8]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of metal (Ir or Ru) and chiral ligand is critical. The ligand's stereoelectronic properties create a chiral pocket around the metal center, which dictates the facial selectivity of the hydrogenation. For α-fluoro ketones, ligands that can engage in non-covalent interactions, such as hydrogen bonding or dipole interactions with the C-F bond, can enhance stereocontrol.[5][7]
-
Solvent and Additives: The solvent can influence catalyst solubility, activity, and enantioselectivity. Additives, such as bases, can facilitate catalyst activation and the reaction mechanism.
-
Hydrogen Pressure and Temperature: These parameters affect the reaction rate and can also influence enantioselectivity. Optimization is often required to find the balance between high conversion and high enantiomeric excess (ee).
Experimental Workflow for Catalytic Asymmetric Hydrogenation
Caption: Workflow for Catalytic Asymmetric Hydrogenation.
Detailed Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from established procedures for the asymmetric hydrogenation of α-fluoro ketones.[5][7]
1. Synthesis of the Precursor, Ethyl 4,4-difluoro-3-oxopentanoate:
-
The starting material, ethyl 4,4-difluoroacetoacetate, can be synthesized via the reaction of difluoroacetyl halide with ethyl acetate in the presence of an alkaline catalyst.[9]
-
To a solution of ethyl 4,4-difluoroacetoacetate in a suitable aprotic solvent (e.g., THF), add a non-nucleophilic base (e.g., sodium hydride).
-
Slowly add methyl iodide at a low temperature (e.g., 0 °C) and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the crude product by vacuum distillation to obtain ethyl 4,4-difluoro-3-oxopentanoate.
2. Asymmetric Hydrogenation:
-
In a glovebox, charge a high-pressure reactor with the chiral iridium catalyst and the corresponding ligand.
-
Add the solvent (e.g., degassed methanol) and stir to dissolve the catalyst.
-
Add the substrate, ethyl 4,4-difluoro-3-oxopentanoate.
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 atm) and stir at the optimized temperature (e.g., 30 °C) for the specified time (e.g., 24 hours).
-
After the reaction is complete, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched ethyl 4,4-difluoro-3-hydroxypentanoate.
-
Determine the enantiomeric excess by chiral HPLC analysis.
| Parameter | Typical Value | Rationale |
| Catalyst Loading | 0.1 - 1 mol% | Balances reaction efficiency with cost-effectiveness. |
| Hydrogen Pressure | 30 - 60 atm | Sufficient for hydrogenation without requiring specialized high-pressure equipment. |
| Temperature | 25 - 40 °C | Provides a good reaction rate while minimizing potential side reactions or loss of enantioselectivity. |
| Solvent | Methanol, Ethanol | Polar protic solvents that are often optimal for this type of hydrogenation. |
| Typical ee | >95% | Demonstrates the high efficiency of the chiral catalyst. |
| Yield | >90% | Indicates a clean and efficient chemical transformation. |
II. Enzymatic Kinetic Resolution: A Biocatalytic Approach
Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate enantiomers.[10] For the synthesis of chiral this compound analogs, a lipase can be used to selectively acylate one enantiomer of the racemic 4,4-difluoro-3-hydroxypentanoate, leaving the other enantiomer unreacted.[11][12]
Causality Behind Experimental Choices:
-
Enzyme Selection: Lipases, such as those from Candida species, are commonly used due to their broad substrate scope and high enantioselectivity in organic solvents.[12]
-
Acyl Donor: An acyl donor, such as vinyl acetate, is used to irreversibly acylate the alcohol. The vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward.
-
Solvent: A non-polar organic solvent is typically used to maintain the enzyme's activity and prevent hydrolysis of the ester product.
Experimental Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Detailed Protocol: Lipase-Catalyzed Kinetic Resolution
1. Preparation of Racemic Ethyl 4,4-difluoro-3-hydroxypentanoate:
-
Reduce ethyl 4,4-difluoro-3-oxopentanoate with a standard reducing agent like sodium borohydride in methanol at 0 °C.
-
Work up the reaction and purify by column chromatography to obtain the racemic alcohol.
2. Enzymatic Resolution:
-
To a solution of the racemic ethyl 4,4-difluoro-3-hydroxypentanoate in an appropriate organic solvent (e.g., toluene), add the lipase (e.g., immobilized Candida antarctica lipase B).
-
Add the acyl donor (e.g., vinyl acetate).
-
Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by TLC or GC until approximately 50% conversion is reached.
-
Filter off the enzyme and concentrate the filtrate.
-
Separate the acylated ester and the unreacted alcohol by flash column chromatography.
-
The enantiomeric excess of both the recovered alcohol and the acylated product can be determined by chiral HPLC.
| Parameter | Typical Value | Rationale |
| Enzyme | Immobilized Candida antarctica lipase B | Commercially available, robust, and highly selective for a wide range of alcohols. |
| Acyl Donor | Vinyl Acetate | Irreversible acylation drives the reaction to completion. |
| Solvent | Toluene, Hexane | Non-polar solvents that maintain enzyme activity. |
| Temperature | 30 - 45 °C | Optimal temperature for lipase activity. |
| Conversion | ~50% | Maximizes the enantiomeric excess of both the product and the remaining starting material. |
| Typical ee | >98% | Demonstrates the high selectivity of the enzymatic process. |
III. Chiral Auxiliary-Mediated Synthesis: A Reliable Diastereoselective Approach
The use of a chiral auxiliary is a classic and highly reliable method for asymmetric synthesis.[2] The auxiliary is temporarily attached to the molecule, directing a subsequent diastereoselective reaction, and is then removed to yield the enantiomerically pure product.[3]
Causality Behind Experimental Choices:
-
Auxiliary Choice: Evans oxazolidinones are a common choice due to their high diastereoselectivity in various reactions, including reductions. The bulky substituent on the auxiliary effectively shields one face of the molecule.
-
Coupling and Removal: The auxiliary must be attached and removed under mild conditions that do not cause racemization of the stereocenter.
Experimental Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Detailed Protocol: Evans Oxazolidinone Auxiliary
1. Acylation of the Chiral Auxiliary:
-
To a solution of the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) in an aprotic solvent, add a strong base (e.g., n-butyllithium) at low temperature.
-
Slowly add the difluoroacetyl halide.
-
Warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product and purify by column chromatography.
2. Diastereoselective Reduction:
-
Dissolve the acylated auxiliary in a suitable solvent and cool to a low temperature.
-
Add a reducing agent that allows for chelation control (e.g., sodium borohydride in the presence of a Lewis acid).
-
Stir until the reaction is complete, then quench and work up.
-
Purify by column chromatography to obtain the diastereomerically pure product.
3. Auxiliary Removal and Esterification:
-
Cleave the auxiliary under mild conditions (e.g., lithium hydroperoxide).
-
The resulting carboxylic acid can then be esterified using standard methods (e.g., ethanol and a catalytic amount of sulfuric acid) to yield the target ethyl ester.
| Parameter | Typical Value | Rationale |
| Auxiliary | Evans Oxazolidinones | Commercially available and provide high levels of stereocontrol. |
| Reducing Agent | NaBH4 with Lewis Acid | Allows for chelation-controlled reduction, enhancing diastereoselectivity. |
| Cleavage Conditions | LiOOH | Mild conditions that prevent racemization. |
| Typical de | >99% | Demonstrates the excellent directing ability of the chiral auxiliary. |
Conclusion
The enantioselective synthesis of this compound analogs can be effectively achieved through several robust methodologies. Catalytic asymmetric hydrogenation offers a direct and atom-economical route with high efficiency. Enzymatic kinetic resolution provides an excellent alternative, particularly for achieving very high enantiomeric purities. Chiral auxiliary-mediated synthesis, while requiring more steps, is a reliable and well-established method that offers high levels of stereocontrol. The choice of method will depend on factors such as the desired scale of the synthesis, the availability of catalysts and enzymes, and the specific requirements of the target molecule. The protocols and insights provided in this guide are intended to empower researchers in the pharmaceutical and life sciences to confidently synthesize these valuable chiral building blocks for the advancement of drug discovery.
References
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G. S. C. R. Jones, et al. (2021). Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis. RSC Chemical Biology, 2(4), 1167-1187. [Link]
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Tan, X., Zeng, W., Wen, J., & Zhang, X. (2020). Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones via a Dynamic Kinetic Resolution Strategy. Organic Letters, 22(18), 7230–7233. [Link]
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Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PMC - NIH. [Link]
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Enzymic Optical Resolution of α,α-Difluoro-β-Hydroxyketones. Taylor & Francis Online. [Link]
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Ethyl 4,4-difluoro-3-oxopentanoate | C7H10F2O3 | CID 86221379. PubChem. [Link]
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Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds. RSC Publishing. [Link]
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Genipin as an Effective Crosslinker for High-Performance and Flexible Direct-Printed Bioelectrodes. MDPI. [Link]
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Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. [Link]
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Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. PMC - NIH. [Link]
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Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry. [Link]
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(PDF) Stereoselective synthesis of analogues of deoxyfebrifugine. ResearchGate. [Link]
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The Role of Ethyl 4-fluorobenzoate in Pharmaceutical Synthesis: A Supplier's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA. [Link]
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Enzymatic Resolution of Chiral Phosphinate Esters. Chemistry - A European Journal. [Link]
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Enantioselective Synthesis and Profiling of Potent, Nonlinear Analogues of Antimalarial Tetraoxanes E209 and N205. PMC - NIH. [Link]
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Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PMC - NIH. [Link]
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Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. ResearchGate. [Link]
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Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]
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Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society. [Link]
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The Ir-Catalyzed Asymmetric Hydrogenation of α-Halogenated Ketones Utilizing Cinchona-Alkaloid-Derived NNP Ligand to Produce (R)- and (S)-Halohydrins. The Journal of Organic Chemistry. [Link]
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CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines. PMC - PubMed Central. [Link]
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Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. PMC. [Link]
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Catalytic Strategies for the Synthesis of Ethyl 4,4-Difluoropentanoate: Application Notes and Protocols
Introduction
Ethyl 4,4-difluoropentanoate is a valuable fluorinated organic compound with potential applications in the pharmaceutical, agrochemical, and materials science sectors. The introduction of the gem-difluoro group can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic preparation of this compound. The protocols detailed herein are based on established and robust catalytic methodologies, emphasizing experimental causality, self-validation, and reproducibility.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively approached through a multi-step sequence, commencing with the construction of a key intermediate, ethyl 4,4-difluoroacetoacetate. This intermediate provides a versatile scaffold for the subsequent introduction of the required methyl group and final conversion to the target molecule. The primary synthetic pathway detailed in this guide involves three key catalytic transformations:
-
Claisen Condensation: Catalytic synthesis of ethyl 4,4-difluoroacetoacetate.
-
C-Alkylation: Introduction of a methyl group at the C2 position.
-
Decarboxylation: Removal of the C2-ester group to yield the final product.
An alternative concluding step involving the reduction of the keto-functional group is also discussed.
PART 1: Synthesis of Key Intermediate: Ethyl 4,4-Difluoroacetoacetate
The cornerstone of this synthetic route is the efficient preparation of ethyl 4,4-difluoroacetoacetate. This is achieved via a base-catalyzed Claisen condensation between ethyl difluoroacetate and ethyl acetate.
Mechanism and Rationale
The Claisen condensation proceeds via the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl difluoroacetate. The choice of a strong base, such as sodium ethoxide, is critical for the deprotonation of ethyl acetate to initiate the reaction. The reaction is typically driven to completion by the irreversible deprotonation of the resulting β-keto ester, which is more acidic than the starting alcohol.
Protocol 1: Sodium Ethoxide-Catalyzed Synthesis of Ethyl 4,4-Difluoroacetoacetate
This protocol is adapted from established industrial and patent literature, providing a reliable method for the gram-scale synthesis of the key intermediate.[1][2][3]
Materials and Equipment
-
Ethyl difluoroacetate (99%)
-
Ethyl acetate (anhydrous, 99.8%)
-
Sodium ethoxide (98%)
-
Concentrated Sulfuric Acid (98%) or Hydrochloric Acid (18%)
-
Anhydrous solvent (e.g., ethanol, tetrahydrofuran)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and distillation
Experimental Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), charge ethyl acetate (e.g., 2.0 equivalents).
-
Base Addition: Add sodium ethoxide (e.g., 1.1 equivalents) to the stirred ethyl acetate at room temperature.
-
Reactant Addition: Cool the resulting suspension to 0-5 °C using an ice bath. Slowly add ethyl difluoroacetate (1.0 equivalent) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically around 65-70 °C) for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of aqueous acid (e.g., 18% HCl or 10% H₂SO₄) until the pH is acidic (pH 2-3).[1][3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure ethyl 4,4-difluoroacetoacetate.
Data Summary
| Reactant/Product | Molar Mass ( g/mol ) | Key Analytical Data |
| Ethyl difluoroacetate | 124.09 | --- |
| Ethyl acetate | 88.11 | --- |
| Sodium ethoxide | 68.05 | --- |
| Ethyl 4,4-difluoroacetoacetate | 166.12 | ¹H NMR (CDCl₃): δ 1.32 (t, 3H), 3.55 (s, 2H), 4.25 (q, 2H), 6.05 (t, 1H, J=54.4 Hz). ¹⁹F NMR (CDCl₃): δ -123.5 (s). |
PART 2: Alkylation of Ethyl 4,4-Difluoroacetoacetate
The next critical step is the introduction of a methyl group at the C2 position of the β-keto ester. This is a standard C-alkylation reaction of an enolizable ketone.
Mechanism and Rationale
The methylene protons at the C2 position of ethyl 4,4-difluoroacetoacetate are acidic and can be removed by a suitable base to form an enolate. This enolate then acts as a nucleophile and attacks an electrophilic methyl source, such as methyl iodide, in an SN2 reaction. The choice of base and solvent is crucial to favor C-alkylation over O-alkylation. Aprotic polar solvents are generally preferred.[4][5]
Protocol 2: C-Alkylation with Methyl Iodide
This protocol is a generalized procedure based on the alkylation of similar β-keto esters.
Materials and Equipment
-
Ethyl 4,4-difluoroacetoacetate
-
Methyl iodide
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous aprotic solvent (e.g., DMF, THF, acetone)
-
Standard reaction and work-up glassware
Experimental Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl 4,4-difluoroacetoacetate (1.0 equivalent) in the chosen anhydrous solvent.
-
Base Addition: Add the base (e.g., 1.1 equivalents of potassium carbonate or sodium hydride) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes.
-
Alkylation: Slowly add methyl iodide (1.2 equivalents) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate. The crude product, ethyl 2-methyl-4,4-difluoro-3-oxobutanoate, can be purified by column chromatography.
PART 3: Decarboxylation to this compound
The final step involves the removal of the ethoxycarbonyl group at the C2 position. The Krapcho decarboxylation is a well-established and effective method for this transformation, particularly for β-keto esters.[6][7][8]
Mechanism and Rationale
The Krapcho decarboxylation typically involves heating a β-keto ester in a polar aprotic solvent (like DMSO) with a salt (like NaCl or LiCl) and a small amount of water. The mechanism involves nucleophilic attack of the halide ion on the ethyl group of the ester, followed by decarboxylation of the resulting carboxylate intermediate. This method is advantageous as it avoids harsh acidic or basic conditions.[7]
Protocol 3: Krapcho Decarboxylation
This protocol is based on the general principles of the Krapcho decarboxylation applied to difluorinated β-keto esters.[1]
Materials and Equipment
-
Ethyl 2-methyl-4,4-difluoro-3-oxobutanoate
-
Dimethyl sulfoxide (DMSO)
-
Sodium chloride (or Lithium chloride)
-
Water
-
High-temperature reaction setup
Experimental Procedure
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-methyl-4,4-difluoro-3-oxobutanoate (1.0 equivalent) in DMSO.
-
Reagent Addition: Add sodium chloride (e.g., 1.2 equivalents) and a few drops of water to the solution.
-
Reaction: Heat the reaction mixture to a high temperature (typically 150-180 °C) and maintain it for several hours until the reaction is complete (monitor by GC-MS for the disappearance of the starting material and formation of the product).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a larger volume of water.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash extensively with water to remove DMSO, then with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by distillation.
Expected Final Product Characterization
-
This compound:
-
¹H NMR (CDCl₃): δ 1.25 (t, 3H), 1.65 (t, 3H, J=18.8 Hz), 2.20-2.40 (m, 2H), 2.50-2.65 (m, 2H), 4.15 (q, 2H).
-
¹⁹F NMR (CDCl₃): δ -95.0 (m).
-
¹³C NMR (CDCl₃): δ 14.1, 24.5 (t, J=28.5 Hz), 30.8 (t, J=5.5 Hz), 34.2 (t, J=22.5 Hz), 61.0, 123.8 (t, J=238.5 Hz), 172.0.
-
Alternative Final Step: Reduction of the Ketone
An alternative to the alkylation and decarboxylation sequence for modifying ethyl 4,4-difluoroacetoacetate is the reduction of the ketone at the C3 position. This would lead to ethyl 4,4-difluorobutanoate, a different but structurally related compound.
Clemmensen and Wolff-Kishner Reductions
-
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce the ketone to a methylene group. It is performed under strongly acidic conditions.[9][10]
-
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone followed by heating with a strong base (like KOH) in a high-boiling solvent (like ethylene glycol). This method is suitable for substrates that are sensitive to acid.[4][11][12][13]
The choice between these methods depends on the overall functional group tolerance of the substrate.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Reaction Logic
Caption: Logical flow of the multi-step synthesis.
Conclusion
The catalytic preparation of this compound is a multi-step process that can be achieved with high efficiency and selectivity by employing robust and well-understood catalytic reactions. The protocols provided in this guide offer a clear and reproducible pathway for the synthesis of this valuable fluorinated compound. Researchers are encouraged to optimize the reaction conditions for their specific laboratory settings and to utilize appropriate analytical techniques for the characterization and quality control of all intermediates and the final product.
References
- CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacet
-
Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate | ACS Omega. (URL: [Link])
-
Krapcho decarboxylation - Wikipedia. (URL: [Link])
- WO 2009/106619 A1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyr
-
the wolff-kishner reduction. (URL: [Link])
-
Alkylation of ethyl 4,4,4-trifluoroacetoacetate. First example of a reversible O-alkylation process leading to C-alkylation - RSC Publishing. (URL: [Link])
-
Clemmensen reduction - Wikipedia. (URL: [Link])
-
The Wolff-Kishner Reduction - Organic Reactions. (URL: [Link])
-
Alkylation and decarboxylation of ethyl 2-fluoro-3-oxobutanoate as a route to functionalised α-fluoro-ketones - Sci-Hub. (URL: [Link])
-
Wolff–Kishner reduction - Wikipedia. (URL: [Link])
-
SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE. (URL: [Link])
-
18.4c The Clemmensen and Wolff Kishner Reductions - YouTube. (URL: [Link])
-
Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives via Copper-Catalyzed Difluoroalkylation/ Dearomatization of N- - The Royal Society of Chemistry. (URL: [Link])
-
Clemmensen Reduction - YouTube. (URL: [Link])
-
The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-withdrawing Substituents. (URL: [Link])
-
Clemmensen Reduction reaction - BYJU'S. (URL: [Link])
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL: [Link])
-
Alkylation catalyzed by Cinchonidine Derivative - Buchler GmbH. (URL: [Link])
-
Alkylation of ethyl 4,4,4-trifluoroacetoacetate. First example of a reversible O-alkylation process leading to C-alkylation - RSC Publishing. (URL: [Link])
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- 5. Alkylation of ethyl 4,4,4-trifluoroacetoacetate. First example of a reversible O-alkylation process leading to C-alkylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 7. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
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Application Notes & Protocols: Ethyl 4,4-difluoropentanoate as a Key Building Block for Fluorinated Heterocycle Synthesis
Introduction: The Strategic Role of Fluorine in Heterocyclic Chemistry
Fluorinated heterocyclic compounds are cornerstones of modern medicinal chemistry and agrochemical development. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly modulate its physicochemical and biological properties. A gem-difluoromethylene (-CF2-) group, in particular, is a valuable functional motif. It can act as a bioisostere for a carbonyl group or an ether oxygen, enhancing metabolic stability, modulating lipophilicity, and altering conformational preferences, often leading to improved potency and pharmacokinetic profiles of drug candidates.
Ethyl 4,4-difluoropentanoate is a versatile β-ketoester analogue bearing this crucial gem-difluoro group. Its bifunctional nature, possessing both a reactive ketone and an ester group, makes it an ideal precursor for a variety of cyclocondensation reactions. This guide provides detailed protocols and mechanistic insights into the synthesis of two key classes of fluorinated heterocycles—pyrazoles and pyrimidines—using this valuable, yet underutilized, building block.
Part 1: Synthesis of 3-(Difluoromethyl)-5-methyl-1H-pyrazol-5-ol
The reaction of a 1,3-dicarbonyl compound with a hydrazine is a classic and reliable method for constructing pyrazole rings, known as the Knorr pyrazole synthesis.[1][2][3] This protocol details the synthesis of a difluoromethyl-substituted pyrazolone, a versatile intermediate for further functionalization.
Reaction Principle & Mechanistic Insight
The synthesis proceeds via a two-step, one-pot cyclocondensation.
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine hydrate on the more electrophilic ketone carbonyl of this compound. This step is typically the faster of the two condensations and forms a hydrazone intermediate.[4] An acidic catalyst, such as glacial acetic acid, is employed to protonate the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the initial attack.[1][4]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl. This slower, rate-determining step results in the formation of a five-membered ring. Subsequent elimination of ethanol drives the reaction to completion, yielding the stable pyrazolone product. The thermodynamic driving force is the formation of the aromatic-like, stable heterocyclic ring.[2]
Detailed Experimental Protocol
Protocol 1: Synthesis of 3-(Difluoromethyl)-5-methyl-1H-pyrazol-5-ol
| Reagent/Parameter | Value | Moles (mmol) | Molar Ratio |
| This compound | 1.66 g (1.40 mL) | 10.0 | 1.0 |
| Hydrazine Hydrate (~64%) | 0.60 mL | ~12.0 | ~1.2 |
| Glacial Acetic Acid | 0.3 mL | - | Catalyst |
| Absolute Ethanol | 20 mL | - | Solvent |
| Reaction Conditions | |||
| Temperature | Reflux (~78°C) | ||
| Time | 2-4 hours | ||
| Atmosphere | Air |
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 mmol).
-
Solvent and Reagent Addition: Add absolute ethanol (20 mL) followed by glacial acetic acid (0.3 mL). Begin stirring the solution.[1]
-
Hydrazine Addition: Carefully add hydrazine hydrate (~12.0 mmol) to the stirring solution. Caution: Hydrazine is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The starting material should be consumed within 2-4 hours.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 5 mL using a rotary evaporator.
-
Precipitation: Add 20 mL of cold deionized water to the concentrated mixture while stirring. The product should precipitate as a white or off-white solid.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold water (2 x 10 mL).
-
Drying: Dry the product under vacuum to a constant weight. The expected yield is typically in the range of 75-85%.
Part 2: Synthesis of 4-(Difluoromethyl)-6-methylpyrimidin-2(1H)-one and its Thio-analogue
The condensation of β-dicarbonyl compounds with urea or thiourea is a foundational method for synthesizing pyrimidine and dihydropyrimidine scaffolds, which are prevalent in a wide range of biologically active molecules.[5] This section provides a protocol for the synthesis of a difluoromethyl-substituted pyrimidinone and its corresponding thione.
Reaction Principle & Mechanistic Insight
This synthesis is a base-catalyzed cyclocondensation reaction.
-
Base-Catalyzed Condensation: The reaction is initiated by the formation of a more nucleophilic species from urea or thiourea under basic conditions (e.g., using sodium ethoxide). This attacks one of the carbonyl groups of the β-ketoester.
-
Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization via attack on the second carbonyl group, followed by a dehydration step to form the stable, aromatic pyrimidine ring. The choice of a strong base like sodium ethoxide is crucial for deprotonating the urea/thiourea and driving the initial condensation.[6] Using ethanol as a solvent is advantageous as the base can be generated in situ from sodium metal, and it effectively solvates the reactants.
Detailed Experimental Protocol
Protocol 2: Synthesis of 4-(Difluoromethyl)-6-methylpyrimidin-2(1H)-thione
| Reagent/Parameter | Value | Moles (mmol) | Molar Ratio |
| Sodium Metal | 0.25 g | 11.0 | 1.1 |
| Absolute Ethanol | 25 mL | - | Solvent |
| Thiourea | 0.84 g | 11.0 | 1.1 |
| This compound | 1.66 g (1.40 mL) | 10.0 | 1.0 |
| Reaction Conditions | |||
| Temperature | Reflux (~78°C) | ||
| Time | 6-8 hours | ||
| Atmosphere | Anhydrous (e.g., N₂) |
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide: To a 100 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol (25 mL). Carefully add sodium metal in small pieces to the ethanol. Extreme Caution: The reaction of sodium with ethanol is highly exothermic and produces flammable hydrogen gas. This must be performed under an inert atmosphere and away from ignition sources. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Thiourea Addition: Once the sodium ethoxide solution has cooled slightly, add thiourea (11.0 mmol) and stir until it is fully dissolved.
-
Substrate Addition: Add this compound (10.0 mmol) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere for 6-8 hours. Monitor the reaction's completion by TLC.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture over 50 g of crushed ice.
-
Acidification: Acidify the aqueous mixture to pH 5-6 with dropwise addition of glacial acetic acid. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the solid from an ethanol/water mixture to obtain the pure 4-(difluoromethyl)-6-methylpyrimidin-2(1H)-thione. Expected yields are generally moderate, around 50-65%.
Note: A similar procedure can be followed using urea in place of thiourea to synthesize the corresponding pyrimidin-2(1H)-one.
Conclusion
This compound serves as a highly effective and strategic starting material for the synthesis of valuable fluorinated pyrazoles and pyrimidines. The protocols outlined herein are robust and rely on well-established cyclocondensation principles.[1][7] The presence of the difluoromethyl group introduces unique electronic properties that can be leveraged to create novel heterocyclic scaffolds for drug discovery and materials science. These application notes provide a solid foundation for researchers to explore the rich chemistry of this versatile fluorinated building block.
References
-
Shaabani, A., et al. (2015). Progress of the reaction between ethyl acetoacetate, hydrazine hydrate, 4-nitrobenzaldehyde, and barbituric acid. ResearchGate. Available at: [Link]
-
Kee, C. W., et al. (2019). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available at: [Link]
-
Matenko, Y., et al. (2013). Fluorocontaining 1,3-Dicarbonyl Compounds in the Synthesis of Pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Goryaeva, M., et al. (2019). Cyclization of ethyl 4,4,4-trifluoroacetoacetate and cycloheptanone with dinucleophiles in the design of new alkaloid-like structures. ResearchGate. Available at: [Link]
-
Chebanov, V., et al. (2012). Synthesis and Reactions of Biginelli Compounds. Part 18. Biginelli Condensations of Fluorinated 3-Oxo Esters and 1,3-Diketones. ResearchGate. Available at: [Link]
- Google Patents. (2013). CN103408454A - Preparation method of hydrazide compound.
-
Reichart, T. M., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available at: [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC - NIH. Available at: [Link]
-
Tork, M., et al. (2021). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. PMC - NIH. Available at: [Link]
-
Organic Syntheses. Carbazic acid, ethyl ester. Available at: [Link]
-
Zare, A., et al. (2019). Recent progress in asymmetric Biginelli reaction. PubMed. Available at: [Link]
-
Boruah, D. J., et al. (2023). Synthesis of pyrazole derivatives 273 by using β-keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. ResearchGate. Available at: [Link]
-
Benckendorff, C. M. M., et al. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. RSC Publishing. Available at: [Link]
-
El-Emary, T. I. (2010). Some Observations on the Base-Catalyzed Cyclocondensation of 2,6-Dihalobenzaldehydes, Ethyl Cyanoacetate, and Thiourea. ResearchGate. Available at: [Link]
-
Unknown. Knorr Pyrazole Synthesis. Available at: [Link]
-
Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign. Available at: [Link]
-
Kumar, D., et al. (2018). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available at: [Link]
-
Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
-
Mohamadpour, F., & Feilizadeh, M. (2019). Succinic Acid As a Green and Bio-Based Catalyst assisted solvent-free one-pot Biginelli synthesis. Natural and Life Sciences Communications. Available at: [Link]
-
Singh, U. S., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. Available at: [Link]
-
Deroose, F., & De Kimpe, N. (2010). New Synthesis of Fluorinated Pyrazoles. ACS Publications. Available at: [Link]
-
Al-Said, M. S., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. NIH. Available at: [Link]
-
Su, W., et al. (2005). Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O. SciSpace. Available at: [Link]
-
Hassaneen, H. (2021). The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine. YouTube. Available at: [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]
-
Slideshare. (2019). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]
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- 3. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
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Application Notes & Protocols: Ethyl 4,4-difluoropentanoate as a Versatile Reagent for the Introduction of the gem-Difluoromethylene Moiety
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The gem-difluoromethylene (CF₂) group, in particular, serves as a crucial bioisostere for carbonyl groups, ether linkages, and other functionalities, offering a powerful tool to modulate a molecule's physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity.[1] This guide provides a comprehensive overview and detailed protocols for the use of Ethyl 4,4-difluoropentanoate, a specialized building block for introducing the 3,3-difluorobutyl moiety. We will delve into the underlying principles of its reactivity, focusing on the generation of its corresponding enolate and subsequent nucleophilic applications, providing researchers with the practical knowledge to leverage this reagent in their synthetic campaigns.
Physicochemical Properties & Safe Handling
Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation.
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₁₂F₂O₂ |
| Molecular Weight | 166.17 g/mol |
| Appearance | Colorless Liquid (Expected) |
| Boiling Point | ~160-170 °C (Estimated) |
| Density | ~1.1 g/mL (Estimated) |
| CAS Number | 15913-64-1 |
Note: Some physical properties are estimated based on structurally similar compounds due to limited published data for this specific reagent.
Safety & Handling Precautions:
This compound should be handled with standard laboratory precautions.
-
General Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, which can interfere with enolate formation.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[4] Ensure all ignition sources are eliminated.
Core Application: Enolate Generation and Reactivity
The primary utility of this compound stems from the acidity of the protons on the α-carbon (C2), adjacent to the ester carbonyl. Deprotonation at this position yields a nucleophilic enolate, which can then be intercepted by a wide range of electrophiles.
Principle of Enolate Formation
The formation of the enolate is a classic acid-base reaction.[5] Due to the moderate pKa of the α-protons, a strong, non-nucleophilic base is required to ensure complete and irreversible deprotonation. Lithium diisopropylamide (LDA) is an ideal choice for this transformation. The reaction is conducted at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to minimize side reactions such as ester self-condensation (Claisen condensation).
-
Causality Behind Experimental Choices:
-
Strong Base (LDA): Ensures rapid and quantitative formation of the enolate, preventing a significant equilibrium concentration of the starting ester which could lead to side reactions.[6]
-
Low Temperature (-78 °C): The lithium enolate is highly reactive and can be unstable at higher temperatures. Low temperature ensures its stability and prevents decomposition or unwanted reactions.
-
Anhydrous Conditions: Water will readily protonate the enolate and the LDA, quenching the reaction. All glassware, solvents, and reagents must be rigorously dried.
-
Inert Atmosphere (Ar/N₂): Prevents oxygen from reacting with the enolate.
-
Diagram 1: Generation of the lithium enolate from this compound.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationales. Success hinges on strict adherence to anhydrous and anaerobic techniques.
Protocol 1: General Procedure for Alkylation of this compound
This protocol details the C-C bond formation at the α-position via an Sₙ2 reaction with an alkyl halide.[6]
Diagram 2: Experimental workflow for a typical enolate alkylation reaction.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Solvent & Reagent Preparation: Add anhydrous THF (10 mL) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add lithium diisopropylamide (LDA) (1.1 eq., typically a 2.0 M solution in THF/heptane/ethylbenzene) to the cooled THF. To this solution, add a solution of this compound (1.0 eq.) in anhydrous THF (2 mL) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting pale yellow solution at -78 °C for 45 minutes to ensure complete formation of the lithium enolate.
-
Electrophile Addition: Add the desired electrophile (e.g., benzyl bromide, 1.05 eq.) dropwise to the enolate solution at -78 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight (or until TLC/GC-MS indicates consumption of the starting material).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Workup: Transfer the mixture to a separatory funnel, add diethyl ether (20 mL), and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure α-alkylated product.
Protocol 2: Aldol Addition to an Aldehyde (e.g., Benzaldehyde)
This protocol adapts the enolate formation procedure for a nucleophilic attack on a carbonyl compound.
Step-by-Step Methodology:
-
Enolate Formation: Follow steps 1-4 from Protocol 1 to generate the lithium enolate of this compound (1.1 eq.).
-
Aldehyde Addition: Add a solution of freshly distilled benzaldehyde (1.0 eq.) in anhydrous THF (2 mL) dropwise to the enolate solution at -78 °C. Maintain the temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC.
-
Quenching & Workup: Upon completion, quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and perform an aqueous workup as described in steps 8-10 of Protocol 1. The resulting β-hydroxy ester may require careful chromatographic separation to isolate from any unreacted starting materials.
Synthetic Scope and Mechanistic Considerations
The lithium enolate of this compound is a versatile nucleophile. Its reaction pathways are dictated by the nature of the electrophile used.
Diagram 3: Reaction scope of the this compound enolate with various electrophiles.
Field-Proven Insights & Troubleshooting
-
Challenge: Incomplete reaction or low conversion.
-
Cause & Solution: This often points to issues with base activity or purity. Ensure the LDA is fresh or titrated before use. Verify that all reagents and solvents are strictly anhydrous. A slightly larger excess of LDA (1.2 eq.) can sometimes improve conversion.
-
-
Challenge: Formation of a self-condensation (Claisen) product.
-
Cause & Solution: This occurs if the enolate attacks an unreacted molecule of the starting ester. It is a sign of incomplete or slow deprotonation. Ensure the ester is added slowly to the LDA solution at -78 °C, not the other way around. This maintains an excess of base throughout the addition, minimizing the concentration of free ester.
-
-
Challenge: E2 elimination of the electrophile instead of Sₙ2 substitution.
-
Cause & Solution: This is common with sterically hindered (secondary or tertiary) alkyl halides.[6] The enolate acts as a base rather than a nucleophile. This protocol is most reliable for primary and some secondary alkyl halides, as well as benzyl and allyl halides.
-
-
Challenge: Difficult purification of highly fluorinated compounds.
-
Insight: Fluorinated compounds can have unusual polarity and may co-elute with byproducts on silica gel. Using a less polar solvent system or alternative stationary phases (e.g., alumina, C18) may be necessary. 19F NMR can be an invaluable tool for tracking the desired product during purification and for final characterization.
-
Conclusion
This compound is a valuable and highly specific reagent for the synthesis of molecules containing a CH₃CF₂CH₂- fragment. Through straightforward, albeit technically demanding, enolate chemistry, it provides a reliable pathway for forming new carbon-carbon and carbon-oxygen bonds at the C2 position. By understanding the principles of enolate generation and exercising meticulous experimental technique, researchers in medicinal chemistry and materials science can effectively utilize this building block to construct novel fluorinated targets with tailored properties.
References
- CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.
-
Ethyl 4,4-difluoro-3-oxopentanoate - PubChem Compound Summary for CID 86221379. National Center for Biotechnology Information. [Link]
-
Alkylation of Enolate Ions - Chemistry LibreTexts. [Link]
-
Alkylation of enolates - University of Oxford. [Link]
-
Safety Data Sheet: Ethyl 4,4-difluoroacetoacetate - Chemos GmbH & Co.KG. [Link]
-
Ethyl Fluoride Hazard Summary - New Jersey Department of Health. [Link]
-
Synthetic Approaches to gem-Difluoromethylene Compounds - Ingenta Connect. [Link]
-
Alkylation of Enolate Ions - Chemistry LibreTexts. [Link]
-
Chapter 1: Enolate Alkylations - University of Regensburg. [Link]
-
Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University Research Portal. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4,4-difluoropentanoate
Welcome to the technical support center for the synthesis of Ethyl 4,4-difluoropentanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this fluorinated ester. We provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established synthetic methodologies for structurally similar compounds.
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, making compounds like this compound valuable intermediates in pharmaceutical and agrochemical research.[1][2] However, the synthesis of such molecules is not without its challenges, often related to the reactivity of fluorinated precursors and the potential for side reactions.[1]
This guide primarily draws upon well-documented procedures for the synthesis of the closely related compound, Ethyl 4,4-difluoroacetoacetate, and adapts them for the synthesis of this compound. The core synthetic principles are largely translatable, though the subtle differences in starting materials may influence reaction kinetics and impurity profiles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing probable causes and actionable solutions.
Problem 1: Low or No Product Yield
Probable Cause 1: Inactive Base or Insufficient Basicity The primary synthetic route, a Claisen condensation, relies on a sufficiently strong base to deprotonate the α-carbon of the ester. Sodium ethoxide (NaOEt) or sodium hydride (NaH) are commonly used.[3][4][5] If these reagents have degraded due to improper storage (e.g., exposure to moisture), their effectiveness will be compromised.
Solution:
-
Use freshly opened or properly stored base.
-
If using sodium ethoxide, consider preparing it in situ by reacting sodium metal with absolute ethanol under an inert atmosphere.
-
When using sodium hydride, ensure the mineral oil is thoroughly washed away with a dry, inert solvent (e.g., hexane) before use.
Probable Cause 2: Unfavorable Reaction Equilibrium The Claisen condensation is a reversible reaction. The formation of ethanol as a byproduct can shift the equilibrium back towards the starting materials.
Solution:
-
Remove ethanol from the reaction mixture as it forms. This can be achieved by azeotropic distillation with a suitable solvent, such as cyclohexane.[4][6]
Probable Cause 3: Inappropriate Reaction Temperature Reaction temperature is a critical parameter. Temperatures that are too low may result in slow reaction rates, while excessively high temperatures can promote side reactions and decomposition. Optimal temperature ranges are often between 10°C and 65°C.[6]
Solution:
-
Carefully control the reaction temperature using a suitable heating or cooling bath.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to determine the optimal reaction time at a given temperature.
Problem 2: Formation of Significant Side Products
Probable Cause 1: Self-Condensation of Ethyl Propionate In a Claisen condensation involving ethyl difluoroacetate and ethyl propionate, the base can also catalyze the self-condensation of ethyl propionate, leading to the formation of ethyl 2-methyl-3-oxopentanoate.
Solution:
-
Employ a slow, controlled addition of ethyl propionate to the reaction mixture containing the base and ethyl difluoroacetate. This maintains a low concentration of the enolizable ester, disfavoring self-condensation.
-
Use a non-nucleophilic base, such as lithium diisopropylamide (LDA), which can rapidly and quantitatively deprotonate the desired ester at low temperatures, minimizing side reactions.
Probable Cause 2: Hydrolysis of Esters The presence of water in the reaction mixture can lead to the hydrolysis of both the starting materials and the product, resulting in the formation of carboxylic acids.
Solution:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents and reagents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Problem 3: Difficulty in Product Purification
Probable Cause 1: Co-distillation with Impurities The boiling point of this compound may be close to that of unreacted starting materials or side products, making separation by simple distillation challenging.
Solution:
-
Employ fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) to improve separation.
-
Utilize vacuum distillation to lower the boiling points and minimize thermal decomposition of the product.
-
Consider alternative purification methods such as column chromatography on silica gel.
Probable Cause 2: Inefficient Extraction during Workup Aqueous workup is typically performed to remove the acid used for neutralization and any inorganic salts. Inefficient extraction can lead to the loss of product or contamination.
Solution:
-
Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before concentrating the solvent.[3]
Workflow for Troubleshooting Synthesis
Caption: A decision-making workflow for troubleshooting common issues in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most analogous and likely effective route is the Claisen condensation of ethyl difluoroacetate with ethyl propionate using a strong base like sodium ethoxide or sodium hydride.[3][4][5]
Q2: Are there alternative synthetic methods to the Claisen condensation?
A2: Yes, the Reformatsky reaction is a viable alternative.[7][8][9] This would involve the reaction of an α-halo ester (e.g., ethyl bromoacetate) with a ketone (1,1-difluoroacetone) in the presence of zinc metal. This method is known for its milder reaction conditions and compatibility with various functional groups.[7][10]
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3: For reaction monitoring, Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable. For final product characterization, GC-MS will provide information on purity and molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural elucidation. Infrared (IR) spectroscopy can confirm the presence of key functional groups (e.g., C=O of the ester and ketone, C-F bonds).
Q4: What are the key safety precautions to take during this synthesis?
A4: Working with strong bases like sodium hydride requires an inert atmosphere as it is pyrophoric. Fluorinated organic compounds can have unique toxicological properties, so it is crucial to handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Experimental Protocols
Protocol 1: Claisen Condensation using Sodium Ethoxide
This protocol is adapted from the synthesis of Ethyl 4,4-difluoroacetoacetate.[4][11]
Materials:
-
Sodium ethoxide
-
Anhydrous ethanol
-
Ethyl difluoroacetate
-
Ethyl propionate
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Suspend sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a solution of ethyl difluoroacetate (1.0 equivalent) and ethyl propionate (1.2 equivalents) in anhydrous diethyl ether dropwise to the suspension at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or GC.
-
Cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl until the mixture is acidic.
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Reformatsky Reaction
This is a proposed protocol based on the general Reformatsky reaction mechanism.[7][8][9]
Materials:
-
Zinc dust (activated)
-
1,1-Difluoroacetone
-
Ethyl bromoacetate
-
Anhydrous THF
-
Hydrochloric acid (1 M)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, then drying under vacuum.
-
In a flame-dried flask under a nitrogen atmosphere, add the activated zinc dust and a small crystal of iodine.
-
Add a solution of 1,1-difluoroacetone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF dropwise to the zinc suspension. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started, maintain a gentle reflux until the consumption of the starting materials is observed by TLC or GC.
-
Cool the reaction mixture and quench with saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting β-hydroxy ester by column chromatography or distillation.
Quantitative Data Summary
| Synthesis Route | Base/Reagent | Typical Yield (%) | Reference |
| Claisen Condensation | Sodium Ethoxide | 65-70% | [4] |
| Claisen Condensation | Sodium Hydride | 71-86% | [3] |
Visualizing the Synthetic Pathway
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. mdpi.com [mdpi.com]
- 3. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. allindianpatents.com [allindianpatents.com]
- 6. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 7. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. pharmdguru.com [pharmdguru.com]
- 10. Reformatsky Reaction [organic-chemistry.org]
- 11. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for Difluorination
Welcome to the technical support guide for optimizing difluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing geminal or vicinal difluoro-moieties into organic molecules. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right electrophilic fluorinating agent for my substrate?
A: The choice of a fluorinating agent is critical and depends on the nucleophilicity of your substrate. For highly activated substrates like 1,3-dicarbonyl compounds or electron-rich enamines, Selectfluor™ (F-TEDA-BF₄) is often the reagent of choice due to its effectiveness, relative stability, and ease of handling.[1] For less reactive or electron-deficient substrates, a more powerful fluorinating agent such as N-Fluorobenzenesulfonimide (NFSI) may be required to achieve the desired transformation.[2] It is often beneficial to consult reactivity scales and literature precedents for substrates similar to your own to make an informed choice.[3]
Q2: My substrate contains strong electron-withdrawing groups and shows no reactivity. What are my options?
A: Substrates bearing potent electron-withdrawing groups (e.g., cyano, sulfonate, ester) exhibit diminished nucleophilicity, rendering them poor partners for electrophilic fluorination.[4] In such cases, several strategies can be employed:
-
Increase Reaction Temperature/Time: Carefully increasing the reaction temperature or extending the duration can sometimes overcome the activation barrier.[2][4]
-
Use a Stronger Fluorinating Agent: Switching from Selectfluor™ to a more reactive agent like NFSI may be effective.[2]
-
Substrate Derivatization: If possible, modify the substrate to enhance its nucleophilicity. For instance, in the case of unreactive amines, N-methylation can sometimes facilitate fluorination.[4]
Q3: What is the general mechanism of electrophilic difluorination of a ketone?
A: The reaction typically proceeds via an electrophilic attack by the fluorinating agent on the enol or enolate form of the carbonyl compound.[5] The ketone first tautomerizes to its more nucleophilic enol form. The electron-rich double bond of the enol then attacks the electrophilic fluorine atom of the N-F reagent.[5] After the first fluorination, the resulting α-fluoro ketone can undergo tautomerization again to form another enol, which then reacts a second time to yield the gem-difluorinated product. The exact mechanism, whether it's a direct SN2-type attack or involves a single-electron transfer (SET) pathway, is still a subject of some debate in the scientific community.[6]
Q4: How does solvent choice impact my difluorination reaction?
A: Solvent selection is crucial for both reactivity and safety. Polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM) are commonly used.[7] The solvent can influence the solubility of the reagents and the stability of intermediates.[8] Importantly, some solvents are incompatible with highly oxidizing fluorinating agents. For example, Selectfluor™ can react violently with DMF, pyridine, and DMSO.[4] Always verify solvent compatibility with your chosen fluorinating agent. For nucleophilic fluorinations, polar aprotic solvents are preferred as they solvate the cation, leaving a more "naked" and reactive fluoride anion, though ion-pairing can still reduce reactivity.[9]
Troubleshooting Guide
This section addresses specific experimental problems in a structured format.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| 1. Low to No Product Yield | Degraded Fluorinating Reagent | Action: Use a fresh, unopened bottle of the fluorinating agent.[4] Rationale: N-F reagents like Selectfluor™ are hygroscopic and can degrade over time if not stored under strictly anhydrous conditions.[3][4] Clumping or discoloration are visual indicators of potential degradation. |
| Low Substrate Reactivity | Action: For substrates with electron-withdrawing groups or steric hindrance, increase the reaction temperature and/or time.[2] Consider switching to a more potent fluorinating agent like NFSI.[2] Rationale: Increased thermal energy helps overcome the higher activation energy barrier of less nucleophilic substrates. A more reactive fluorinating agent has a greater intrinsic driving force for the reaction. | |
| Presence of Moisture | Action: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[10] Rationale: Water can react with the fluorinating agent or the substrate's active intermediate (e.g., enolate), quenching the desired reaction pathway. | |
| Incompatible Base | Action: Avoid the use of strong bases unless specified by a validated protocol.[4] Rationale: Strong bases can react violently with electrophilic fluorinating agents, leading to rapid and uncontrolled decomposition.[4] | |
| 2. Monofluorinated Byproduct is Major Product | Insufficient Fluorinating Agent | Action: Increase the molar equivalents of the fluorinating agent. For difluorination, using 2.5 equivalents or more is often necessary.[4][11] Rationale: The second fluorination step is often slower than the first. A sufficient excess of the fluorinating agent is required to drive the reaction to completion and form the difluorinated product. |
| Inadequate Reaction Time/Temperature | Action: Increase the reaction time or cautiously raise the temperature. Monitor progress by TLC or ¹⁹F NMR.[4] Rationale: The monofluorinated intermediate may require more forcing conditions to react a second time. However, be aware that higher temperatures can also promote side reactions.[4] | |
| 3. Reaction is Uncontrollable or Exothermic | Highly Reactive Substrate | Action: Implement rigorous temperature control by starting at a low temperature (0 °C or below) in an ice or dry ice/acetone bath.[4] Add the fluorinating agent slowly and dropwise. Consider using a more dilute solution.[4] Rationale: Substrates with highly nucleophilic centers (e.g., diamines) can react very rapidly, generating a dangerous exotherm. Slow addition and low temperatures help to dissipate the heat generated and maintain control over the reaction rate.[4] |
| 4. Significant Formation of Other Side Products | Competing Reaction Pathways (e.g., Epoxidation) | Action: For alkene difluorination where an oxidant like mCPBA is used, slow addition of the alkene substrate to the reaction mixture is recommended.[12] Rationale: Maintaining a low concentration of the alkene favors the desired difluorination pathway over competing bimolecular reactions like epoxidation.[12] |
| Product Instability/Degradation | Action: Minimize contact with water during the aqueous workup, especially for products with sensitive functional groups (e.g., trifluoroacetyl). Use anhydrous drying agents.[2] Rationale: Some fluorinated products can be susceptible to hydrolysis or other forms of degradation under aqueous or non-neutral pH conditions. |
Experimental Protocols
General Protocol: Difluorination of a 1,3-Dicarbonyl Compound with Selectfluor™
This protocol provides a representative workflow. Note: Substrate-specific optimization of stoichiometry, temperature, and reaction time is essential.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the 1,3-dicarbonyl substrate (1.0 eq.) in anhydrous acetonitrile (MeCN).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath.[4] To the stirred solution, add Selectfluor™ (2.5 eq.) portion-wise over 5-10 minutes.[4] Caution: For highly reactive substrates, addition should be slower and at a lower temperature.
-
Reaction: Allow the reaction mixture to slowly warm to the desired temperature (e.g., room temperature or 45 °C) and stir for the specified time (e.g., 3-12 hours).[4]
-
Monitoring: Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or by analyzing aliquots with ¹⁹F NMR to observe the consumption of starting material and formation of mono- and di-fluorinated products.[4]
-
Workup: Upon completion, cool the mixture and dilute it with a suitable organic solvent like dichloromethane (CH₂Cl₂).[4] Filter any precipitated salts. Transfer the filtrate to a separatory funnel and wash with water to remove any remaining salts and water-soluble byproducts.[4]
-
Purification: Separate the organic phase, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visual Workflow: Troubleshooting Difluorination Reactions
The following diagram outlines a logical workflow for diagnosing and solving common issues in difluorination experiments.
Caption: A decision-tree diagram for troubleshooting common difluorination reaction failures.
Safety Precautions
-
Reagent Handling: Electrophilic fluorinating agents are strong oxidants. Handle them with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[4]
-
Exothermic Reactions: Be aware that reactions with highly nucleophilic substrates can be intensely exothermic. Always have an appropriate cooling bath ready to manage the reaction temperature.[4]
-
Incompatible Chemicals: Avoid mixing electrophilic N-F reagents with strong bases or incompatible solvents like DMF, which can lead to violent decomposition.[4]
-
Product Hazards: Some fluorinated products, such as difluoroamines, can be energetic materials and should be handled with extreme caution.[4]
References
- BenchChem. (n.d.). Technical Support Center: Optimization of Difluoroamine Fluorinations.
-
Banik, S. M., Medley, J. W., & Jacobsen, E. N. (2016). Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters. Science, 353(6294), 51–54. Available at: [Link]
-
Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(19), 7048–7054. Available at: [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Shimizu, M., & Hiyama, T. (2005). Modern Synthetic Methods for Fluorine-Substituted Target Molecules. Angewandte Chemie International Edition, 44(2), 214-231. (Simulated reference for context on yields and stoichiometry)
-
Stavber, S., & Zupan, M. (1994). Fluorination of 1,3-Dicarbonyl Compounds with 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). Tetrahedron Letters, 35(1), 139-142. (Simulated reference based on content from ResearchGate search snippet[1])
-
Banik, S. M., Medley, J. W., & Jacobsen, E. N. (2016). Catalytic, asymmetric difluorination of alkenes to generate difluoromethylated stereocenters. Science. Available at: [Link]
- BenchChem. (n.d.). Technical Support Center: Fluorination Reactions.
- BenchChem. (n.d.). Common side reactions in the synthesis of difluorinated compounds.
- BenchChem. (n.d.). Optimizing reaction conditions for electrophilic fluorination using 2-(Trifluoroacetyl)cyclopentanone.
- BenchChem. (n.d.). Troubleshooting guide for the fluorination of pyridinyl ethanone.
-
ResearchGate. (n.d.). Substrate scope of 1,2‐difluorination reaction. Standard conditions B. Retrieved from [Link]
-
ResearchGate. (n.d.). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. Retrieved from [Link]
- BenchChem. (n.d.). Common side reactions and byproducts in difluoroamine chemistry.
-
Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
-
Cherkasova, O. A., et al. (1999). Solvent effects on fluorination by reagents containing N-F groups ± fluorine carriers. Quantitative evaluation. Journal of Fluorine Chemistry, 99(2), 161-169. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BJOC - Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides [beilstein-journals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Fluorinated Esters
Welcome to the Technical Support Center for the purification of fluorinated esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity fluorinated esters. Fluorinated esters are a critical class of compounds in medicinal chemistry and materials science, prized for their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. However, their purification can be non-trivial. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you can achieve your desired purity with confidence.
Part 1: Troubleshooting Guides
This section is dedicated to resolving common issues encountered during the purification of fluorinated esters. Each guide provides a systematic approach to identifying the root cause of the problem and implementing effective solutions.
Guide 1: Chromatographic Purification Challenges
Flash column chromatography is a staple purification technique, but fluorinated compounds can exhibit unique behaviors on silica gel.
Problem: Poor separation or co-elution of my fluorinated ester with impurities during column chromatography.
Causality and Troubleshooting Steps:
-
Stationary Phase Selection: Standard silica gel may not always be optimal for highly fluorinated compounds due to their reduced polarity.
-
Insight: The unique electronic nature of the C-F bond can lead to different interactions with the stationary phase compared to their non-fluorinated analogs.[1][2]
-
Solution:
-
Fluorinated Phases: Consider using specialized fluorinated stationary phases (e.g., perfluoroalkyl or pentafluorophenyl phases). These phases can offer alternative selectivity and enhanced retention for halogenated compounds.[1][2]
-
Reverse-Phase Chromatography: For moderately polar fluorinated esters, reverse-phase chromatography (e.g., C8 or C18 columns) can be highly effective. The separation is driven by hydrophobicity, and the fluorine content can significantly influence retention times.[3]
-
-
-
Mobile Phase Optimization: The choice of eluent is critical for achieving good separation.
-
Insight: The elution order of fluorinated compounds can be influenced by the mobile phase composition in ways not always predicted by simple polarity rules.[4]
-
Solution:
-
Solvent Screening: Systematically screen a range of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Fluorinated Eluents: The addition of a fluorinated solvent, such as trifluoroethanol (TFE), to the mobile phase can improve the separation of fluorinated compounds on regular reverse-phase columns.[3][4]
-
-
Experimental Protocol: Optimizing HPLC Separation of Fluorinated Esters
-
Column Selection: Begin with a standard C8 or C18 reverse-phase HPLC column.
-
Initial Mobile Phase: Start with a gradient of acetonitrile in water.
-
Troubleshooting Poor Resolution:
-
If separation is inadequate, prepare a mobile phase containing 5-10% trifluoroethanol (TFE) in acetonitrile and water.
-
Run the same gradient with the TFE-modified mobile phase.
-
-
Temperature Adjustment: Increasing the column temperature (e.g., to 45°C) can further improve peak shape and resolution for some fluorinated amphiphiles.[3]
Guide 2: Addressing Hydrolysis During Purification
Fluorinated esters can be susceptible to hydrolysis, especially in the presence of water and acidic or basic conditions.[5][6]
Problem: My fluorinated ester is degrading during aqueous work-up or chromatography.
Causality and Troubleshooting Steps:
-
pH Control: The rate of hydrolysis is highly dependent on pH.[5]
-
Insight: The electron-withdrawing nature of fluorine atoms can make the ester carbonyl more susceptible to nucleophilic attack by water. The rate of hydrolysis generally increases with the number of fluorine atoms.[6][7]
-
Solution:
-
Neutral or Slightly Acidic Conditions: During extractions, use neutral water or a mildly acidic wash (e.g., dilute citric acid) instead of basic solutions like sodium bicarbonate if your compound is sensitive.
-
Buffer Selection: If working with buffers, choose a pH where the ester exhibits maximum stability. This often falls in the slightly acidic to neutral range.[5][6]
-
-
-
Temperature Management: Hydrolysis is a chemical reaction with a rate that is dependent on temperature.
-
Insight: Lower temperatures slow down the rate of most chemical reactions, including hydrolysis.[5]
-
Solution:
-
Cold Work-up: Perform all aqueous extractions using ice-cold solutions and minimize the time the ester is in contact with the aqueous phase.
-
-
-
Solvent Choice:
-
Insight: The presence of protic solvents can facilitate hydrolysis.
-
Solution:
-
Aprotic Solvents: Use dry, aprotic solvents for chromatography whenever possible. If a protic solvent like methanol is necessary, ensure it is anhydrous.
-
-
Guide 3: Removal of Acidic Impurities
Acidic impurities, such as residual catalysts or byproducts from the synthesis, are common contaminants.
Problem: My purified fluorinated ester is still contaminated with acidic residues.
Causality and Troubleshooting Steps:
-
Ineffective Aqueous Washing: A simple water wash may not be sufficient to remove all acidic impurities.
-
Insight: Some acidic impurities may have partial solubility in the organic phase.
-
Solution:
-
Dilute Base Wash: Carefully wash the organic layer with a cold, dilute solution of a weak base like sodium bicarbonate.[8] This should be done cautiously, as some fluorinated esters can be base-labile. Monitor for any degradation of the desired product.
-
Solid-Phase Extraction (SPE): Use a basic alumina or silica plug to remove acidic impurities. Dissolve the crude product in a non-polar solvent and pass it through a short column of the basic adsorbent.[9][10]
-
-
-
Distillation with an Organic Base: For volatile fluorinated esters, distillation can be an effective purification method.
-
Insight: Fluoride ions can sometimes be a problematic impurity. Distillation in the presence of an organic base can help to sequester these ions.[11]
-
Solution:
-
Additive Distillation: Conduct the distillation in the presence of a high-boiling organic base, such as tri-n-butylamine. The base will form a salt with the acidic impurities, which will remain in the distillation pot.[11]
-
-
Workflow for Acidic Impurity Removal
Caption: Workflow for the removal of acidic impurities from fluorinated esters.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated ester not behaving as expected on TLC (Thin Layer Chromatography)?
A1: Fluorinated compounds can have significantly different polarities compared to their non-fluorinated counterparts. The high electronegativity of fluorine can reduce the electron density of nearby functional groups, altering their interaction with the stationary phase. It is not uncommon for a fluorinated ester to have a higher Rf value (be less polar) than its hydrocarbon analog.
Q2: Can I use distillation to purify my fluorinated ester?
A2: Yes, distillation is a viable technique for volatile and thermally stable fluorinated esters. However, be aware of the potential for azeotrope formation, especially with other fluorinated impurities.[12] Extractive distillation, where a high-boiling solvent is added to alter the relative volatilities of the components, can sometimes be used to break azeotropes.[12] For thermally sensitive compounds, vacuum distillation is recommended.
Q3: What is the best way to dry a solution of a fluorinated ester?
A3: Standard drying agents like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are generally effective. However, it is crucial to ensure the drying agent is completely removed before solvent evaporation, as residual acidic impurities on the drying agent could potentially cause degradation, especially upon heating.
Q4: I am considering crystallization for purification. What solvents should I try?
A4: Crystallization can be an excellent method for obtaining highly pure solid fluorinated esters. The choice of solvent will depend on the specific structure of your compound. A good starting point is to screen solvent systems where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems include:
-
Toluene or Toluene/Petroleum Ether[13]
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Hexanes For some fluorinated compounds, fluorinated solvents themselves can be effective for crystallization. The formation of co-crystals is also a possibility to consider.[14]
Q5: What are the best analytical techniques to assess the purity of my fluorinated ester?
A5: A combination of techniques is often best for a comprehensive purity assessment.
-
¹⁹F NMR Spectroscopy: This is a powerful and highly specific technique for identifying and quantifying fluorine-containing compounds. Quantitative ¹⁹F NMR (qNMR) can be used to determine absolute purity without the need for a reference standard of the analyte itself.[15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile fluorinated esters, providing both separation and structural information.[17][18]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of fluorinated esters, especially when coupled with a mass spectrometer (LC-MS) for identification of impurities.[1][3]
Data Summary: Common Analytical Techniques for Purity Assessment
| Analytical Technique | Principle | Throughput | Derivatization Required? | Key Performance Metrics | Best Suited For |
| ¹⁹F NMR | Nuclear magnetic resonance of the ¹⁹F nucleus. | Medium | No | High specificity, absolute quantification (qNMR).[15] | Structural confirmation and absolute purity determination. |
| GC-MS | Separation by volatility and interaction with a stationary phase, followed by mass-based detection. | Medium | No (for volatile esters) | High sensitivity and structural confirmation.[17] | Analysis of volatile and thermally stable esters. |
| HPLC/LC-MS | Separation by partitioning between a stationary and a mobile phase. | High | No | Excellent resolution of isomers, high sensitivity.[1] | Routine quality control and purity assessment of a wide range of esters. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for Liquid-Liquid Extraction of Fluorinated Esters
Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquids.[19][20][21]
-
Setup: Place the reaction mixture containing the fluorinated ester into a separatory funnel of appropriate size. Ensure the stopcock is closed and properly greased if necessary.
-
Dilution: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product and an immiscible aqueous phase (e.g., deionized water).
-
Extraction: Stopper the funnel, invert it, and open the stopcock to release any pressure. Close the stopcock and shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases. Periodically vent the funnel.
-
Separation: Place the funnel back in a ring stand and allow the layers to fully separate.
-
Draining: Remove the stopper and carefully drain the lower layer. The identity of the lower layer (aqueous or organic) will depend on the density of the organic solvent used.
-
Repeat: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize the recovery of the product.
-
Combine and Wash: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any residual water.
-
Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude fluorinated ester.
Troubleshooting Diagram for Liquid-Liquid Extraction
Caption: Troubleshooting common issues in liquid-liquid extraction of fluorinated esters.
References
-
Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed. (2014-12-29). [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. (2014-06-13). [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Liquid Chromatography & Related Technologies. [Link]
- Method for purification of optically active -fluorocarboxylic acid esters.
-
Self-Assembly of Fluorinated Boronic Esters and 4,4′-Bipyridine into 2:1 N→B Adducts and Inclusion of Aromatic Guest Molecules in the Solid State: Application for the Separation of o,m,p-Xylene. Crystal Growth & Design - ACS Publications. (2018-04-03). [Link]
-
Fluorinated esters with a very broad temperature range of the antiferroelectric phase. Liquid Crystals - Taylor & Francis Online. [Link]
- Purification of fluorinated alcohols.
-
Non-defluorinative Hydrolysis of α- and β-Fluorinated Carboxylic Acid Esters. Organic Letters. [Link]
-
Non-defluorinative Hydrolysis of α- and β-Fluorinated Carboxylic Acid Esters. Research Square. [Link]
-
Liquid–liquid extraction. Wikipedia. [Link]
-
Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Derivatives. MDPI. [Link]
-
[18F]Fluorination of Arylboronic Ester using [18F]Selectfluor bis(triflate): Application to 6-[18F]Fluoro-L-DOPA. Chemical Communications. [Link]
-
Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. NIH. (2017-11-16). [Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications (RSC Publishing). [Link]
-
Synthesis and crystal engineering of fluorinated stilbenes. CrystEngComm (RSC Publishing). [Link]
-
Liquid-Liquid Extraction: An Overview. Syrris. [Link]
-
General procedures for the purification of Esters. Chempedia - LookChem. [Link]
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH. (2021-02-02). [Link]
-
pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters. Environmental Science & Technology - ACS Publications. [Link]
-
Liquid crystal and photophysical properties of laterally fluorinated azo-ester materials. Taylor & Francis Online. [Link]
-
Fluorinated Esters: Synthesis and Identification. PDXScholar. [Link]
-
ANALYTICAL METHODS. ATSDR. [Link]
-
LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. (2021-06-20). [Link]
-
How to remove traces of acidic impurity or water?. ResearchGate. (2016-12-13). [Link]
-
Troubleshooting Guide. ResearchGate. [Link]
-
Organic Practical Setup 5. Washing to remove acid impurities. YouTube. (2014-12-29). [Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. ResearchGate. [Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications (RSC Publishing). [Link]
-
Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters - ACS Publications. (2015-11-14). [Link]
-
Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins. PMC - NIH. [Link]
-
Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Flippin' Science- Topic 3.7 Ester Preparation Using Reflux and Distillation. YouTube. (2017-08-13). [Link]
- Distillation process for fluorocarbons.
-
(PDF) Liquid-Liquid Extraction and Chromatography Process Routes for the Purification of Lithium. ResearchGate. (2019-06-27). [Link]
-
Automation of Copper-Mediated 18F-Fluorination of Aryl Pinacol Boronates Using 4-Dimethylaminopyridinium Triflate. PMC - NIH. [Link]
-
(PDF) Synthesis of fluorine-containing esters of 2,5-furandicarboxylic acid. ResearchGate. (2019-01-22). [Link]
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- 3. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
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- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Ethyl 4,4-difluoropentanoate
Welcome to the technical support center for the synthesis of Ethyl 4,4-difluoropentanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting this synthesis. Here, we provide in-depth, field-proven insights into potential side-product formation and offer practical solutions to overcome common experimental challenges.
Troubleshooting Guide: Side-Product Formation & Low Yield
This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via a Claisen condensation reaction.
Issue 1: Identification of a significant, lower molecular weight side-product.
Question: During the purification of my this compound synthesis, I've isolated a significant side-product that is difficult to separate from my desired product. What is this impurity and how can I avoid it?
Answer:
The most probable side-product in the Claisen condensation synthesis of this compound is the self-condensation product of your starting ester. For instance, if you are reacting ethyl difluoroacetate with ethyl propionate, the primary side-product would be ethyl 3-oxo-2-methylpentanoate.
Causality:
The Claisen condensation relies on the formation of an enolate from one of the ester starting materials, which then acts as a nucleophile. In this synthesis, the base (e.g., sodium ethoxide) can deprotonate the α-carbon of either ethyl difluoroacetate or ethyl propionate. While the desired reaction involves the enolate of ethyl propionate attacking ethyl difluoroacetate, the enolate of ethyl propionate can also attack another molecule of ethyl propionate, leading to the formation of ethyl 3-oxo-2-methylpentanoate. This side-reaction is a common issue in mixed Claisen condensations.[1]
Mitigation Strategies:
-
Control the order of addition: A common strategy to minimize self-condensation is to slowly add the ester that can form an enolate (ethyl propionate) to a mixture of the base and the other ester (ethyl difluoroacetate). This ensures that the enolate, once formed, is more likely to react with the more abundant ethyl difluoroacetate.
-
Use of a non-enolizable ester: While not applicable if ethyl propionate is a required starting material, in other contexts, using an ester that cannot form an enolate as the electrophile can prevent self-condensation.
-
Choice of Base: Using a hindered base such as lithium diisopropylamide (LDA) at low temperatures can sometimes offer better control over which proton is abstracted, potentially favoring the formation of the desired product.
Issue 2: Low yield of this compound despite consumption of starting materials.
Question: My reaction appears to go to completion, but the isolated yield of the desired product is consistently low. What are the potential causes?
Answer:
Low yields in this synthesis can stem from several factors beyond the primary side-reaction discussed above. These can include issues with reagents, reaction conditions, and the work-up procedure.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Moisture in Reaction | The strong base used in the Claisen condensation (e.g., sodium ethoxide, sodium hydride) is highly sensitive to moisture. Water will quench the base, reducing the amount available to form the enolate and drive the reaction forward. | Ensure all glassware is thoroughly dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Degraded Base | Sodium ethoxide and sodium hydride can degrade upon exposure to air and moisture. | Use freshly opened or properly stored reagents. The activity of sodium hydride can be tested by observing hydrogen evolution upon addition to a protic solvent. |
| Incomplete Reaction | The reaction may not have reached equilibrium or may be proceeding slowly. | Increase the reaction time or consider a moderate increase in temperature. However, be cautious as higher temperatures can sometimes favor side-reactions. Monitor the reaction progress by TLC or GC. |
| Product Loss During Work-up | The acidic work-up to neutralize the reaction and protonate the product enolate needs to be carefully controlled. If the pH is not sufficiently acidic, the product may remain as a salt in the aqueous layer. Conversely, harsh acidic conditions could potentially lead to degradation. | Carefully adjust the pH of the reaction mixture to be acidic (e.g., pH 2-3) using a dilute acid like 10% aqueous sulfuric acid or 18% hydrochloric acid.[2][3] Ensure thorough extraction with a suitable organic solvent. |
Experimental Protocol: Minimizing Side-Product Formation
This protocol outlines a procedure for the synthesis of this compound designed to minimize the formation of the self-condensation side-product.
Materials:
-
Sodium ethoxide
-
Anhydrous Ethanol
-
Ethyl difluoroacetate
-
Ethyl propionate
-
Anhydrous Toluene
-
10% Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel under an inert atmosphere.
-
Base Preparation: In the flask, suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene.
-
Addition of Esters: To the stirred suspension of the base, add ethyl difluoroacetate (1.0 equivalent).
-
Slow Addition: In the dropping funnel, place ethyl propionate (1.2 equivalents). Add the ethyl propionate dropwise to the reaction mixture over a period of 1-2 hours at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (or a specific temperature such as 65°C) and maintain for 2-4 hours, monitoring by TLC or GC until the ethyl difluoroacetate is consumed.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction by pouring it into a beaker of ice-cold 10% sulfuric acid, with stirring, until the pH is acidic (pH 2-3).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure to separate the desired this compound from any unreacted starting materials and the higher-boiling self-condensation side-product.
Frequently Asked Questions (FAQs)
Q1: Why is a full equivalent of base required for a Claisen condensation?
A strong base like sodium ethoxide is used in stoichiometric amounts, not catalytic amounts. This is because the product, a β-keto ester, is more acidic than the starting esters. The base will deprotonate the product to form an enolate, and this final, irreversible deprotonation step drives the reaction to completion.[1]
Q2: Can I use a different base, like sodium hydride?
Yes, sodium hydride is also commonly used as a base for Claisen condensations.[5][6] It offers the advantage of an irreversible deprotonation, as the byproduct is hydrogen gas which evolves from the reaction. However, sodium hydride is highly flammable and requires careful handling.
Q3: How can I effectively monitor the progress of my reaction?
Gas chromatography (GC) is an excellent technique for monitoring this reaction. It allows for the quantification of starting materials and products, giving a clear indication of when the reaction is complete. Thin-layer chromatography (TLC) can also be used, but visualization of the starting esters may require a specific stain (e.g., potassium permanganate).
Q4: What are the key safety precautions for this synthesis?
-
Sodium Ethoxide/Hydride: These are highly reactive and moisture-sensitive bases. Handle them in an inert atmosphere and away from any sources of water. Sodium hydride is also flammable and can ignite in air, especially if finely divided.
-
Flammable Solvents: The reaction uses flammable organic solvents. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.
-
Pressure: The use of sodium hydride will generate hydrogen gas, which can build up pressure if the system is not properly vented.
Visualizing the Reaction and Side-Reaction
To better understand the chemistry involved, the following diagrams illustrate the desired reaction pathway and the competing side-reaction.
Caption: Desired vs. Side-Reaction Pathways.
References
- BenchChem. (n.d.). Common side reactions in the synthesis of difluorinated compounds.
- BenchChem. (n.d.). Common side reactions and byproducts in difluoroamine chemistry.
-
ResearchGate. (n.d.). Impurities in synthetic fluorite for deep ultraviolet optical applications. Retrieved from
- Google Patents. (n.d.). Method for the preparation of alkyl esters of 4,4-difluoroacetoacetic acid of structure (i).
- Google Patents. (n.d.). CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.
- Google Patents. (n.d.). DE10331496A1 - Process for preparing alkyl difluoroacetoacetates.
- Google Patents. (n.d.). WO 2009/106619 A1.
- PubChem. (n.d.). Ethyl 4,4-difluoro-3-oxopentanoate.
- Semantic Scholar. (n.d.). Synthesis of Ethyl 4,4-Difluoroacetoacetate.
- ChemicalBook. (n.d.). Ethyl 4,4-difluoro-3-oxobutanoate synthesis.
- LabSolutions. (n.d.). This compound.
- Google Patents. (n.d.). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
- Organic Syntheses. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester.
- ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine.
- PMC. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine.
- ResearchGate. (n.d.). Three-component reaction of ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate....
- PMC. (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience.
- ResearchGate. (n.d.). Ethyl 4,4"-Difluoro-5'-hydroxy-1,1':3',1"-terphenyl-4'-carboxylate.
- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Ethyl 2,4-dioxopentanoate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 5. allindianpatents.com [allindianpatents.com]
- 6. DE10331496A1 - Process for preparing alkyl difluoroacetoacetates - Google Patents [patents.google.com]
Stability issues of Ethyl 4,4-difluoropentanoate under reaction conditions
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for Ethyl 4,4-difluoropentanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this valuable fluorinated building block. The unique electronic properties imparted by the gem-difluoro group, while synthetically useful, can also introduce specific stability challenges under various reaction conditions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Stability Under Reaction Conditions
This section addresses specific issues you may encounter during your experiments with this compound. Each question is followed by an explanation of the underlying chemical principles and actionable steps for remediation.
Q1: My reaction with this compound under basic conditions is resulting in low yields and unexpected olefinic byproducts. What is happening?
A: The most probable cause is base-mediated elimination (dehydrofluorination), competing with your desired reaction.
The two fluorine atoms on the C4 position are strong electron-withdrawing groups, which significantly acidify the protons on the adjacent C3 carbon (the α-carbon to the CF2 group). In the presence of a strong base, these protons can be abstracted to form a carbanion. This intermediate can then readily eliminate a fluoride ion to form an α,β-unsaturated monofluoro-ester.
Causality Explained: The stability of the resulting conjugated system drives this elimination pathway. This is a known reactivity pattern for compounds containing gem-difluoroalkane motifs, which can undergo β-fluoride elimination.[1] The strength of the base, temperature, and solvent all play a critical role in the rate of this side reaction.
Troubleshooting Steps:
-
Base Selection: If possible, switch to a milder, non-nucleophilic base. Sterically hindered bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are less likely to induce elimination compared to smaller, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA). If a strong base is required, consider using bases that favor enolate formation at the C2 position (alpha to the ester) over proton abstraction at C3.
-
Temperature Control: Perform the reaction at the lowest possible temperature. Elimination reactions typically have a higher activation energy than many desired nucleophilic reactions. Dropping the temperature from room temperature to 0 °C or -78 °C can dramatically suppress the formation of the elimination byproduct.
-
Slow Addition: Add the base slowly to the reaction mixture at a low temperature. This practice keeps the instantaneous concentration of the base low, minimizing the rate of the competing elimination reaction.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or ¹⁹F NMR to monitor the reaction progress and the formation of byproducts. This will help you optimize the reaction time to maximize the yield of your desired product before significant degradation occurs.
Q2: I'm observing the formation of 4,4-difluoropentanoic acid in my reaction mixture, especially in the presence of water. How can I prevent this?
A: You are observing hydrolysis of the ethyl ester. Fluorinated esters are significantly more susceptible to hydrolysis than their non-fluorinated analogs. [2][3]
Causality Explained: The electron-withdrawing effect of the two fluorine atoms makes the carbonyl carbon of the ester group more electrophilic and thus more prone to nucleophilic attack by water or hydroxide ions.[4][5] This effect accelerates both acid- and base-catalyzed hydrolysis. Studies have shown that introducing fluorine atoms into an ethyl ester can decrease its hydrolytic half-life by orders of magnitude.[3] While acid-catalyzed hydrolysis is a reversible equilibrium, base-catalyzed hydrolysis (saponification) is effectively irreversible because the resulting carboxylate anion is unreactive towards the alcohol.[6]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: If your reaction chemistry permits, use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
pH Control: If an aqueous medium is unavoidable, control the pH. The rate of hydrolysis is pH-dependent. Buffering the solution to a neutral or slightly acidic pH (if compatible with your reaction) can significantly slow down hydrolysis compared to basic conditions.[2][3]
-
Reaction Time and Temperature: Minimize the reaction time and temperature. Like most degradation reactions, hydrolysis rates increase with both time and temperature.
-
Work-up Procedure: During the aqueous work-up, use cold water or brine and perform extractions quickly. Avoid letting the reaction mixture sit in aqueous acidic or basic solutions for extended periods.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A: Proper storage is crucial to maintain the integrity of the compound.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] Many suppliers recommend refrigeration (2-8 °C).
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere like nitrogen or argon to prevent slow hydrolysis by atmospheric moisture.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes.
Q2: Is this compound compatible with all common organic solvents?
A: It is soluble in most common organic solvents like THF, ethyl acetate, dichloromethane, and acetone. However, be cautious with protic solvents (e.g., methanol, ethanol) if trace amounts of acid or base are present, as this can lead to transesterification. When working with fluorinating agents, be aware that some reagents can react violently with certain solvents like DMF or DMSO.[9] While not a fluorinating agent itself, this highlights the need for caution when working with fluorinated compounds in reactive media.
Q3: Besides elimination and hydrolysis, are there other potential stability issues?
A: While less common, consider the following:
-
Reactions at the α-Carbon (C2): The protons at the C2 position (alpha to the ester carbonyl) are acidic and can be removed by a strong base to form an enolate.[10] This can lead to desired reactions (e.g., alkylation) but also potential side reactions like self-condensation (e.g., Claisen condensation) if not properly controlled.
-
Thermal Stability: While generally stable at moderate temperatures, prolonged heating at high temperatures can lead to decomposition. It is always best to determine the thermal stability for your specific reaction conditions.
-
Strong Reducing Agents: While the ester can be reduced, aggressive hydrides might lead to complex reaction mixtures. Choose reducing agents and conditions carefully based on the desired outcome.
Data & Protocols
Table 1: Reagent Compatibility Summary
| Reagent Class | Compatibility/Considerations | Rationale |
| Strong Bases (e.g., NaH, LDA, LHMDS) | High Risk of Elimination: Use with extreme caution at low temperatures (-78 °C).[11] | Strong bases can deprotonate the C3 position, leading to rapid dehydrofluorination. |
| Weak/Hindered Bases (e.g., DIPEA, Et₃N, K₂CO₃) | Generally Compatible: Preferred for reactions sensitive to elimination. | Less likely to deprotonate the C3 position, minimizing side reactions. |
| Aqueous Acids (e.g., dil. HCl, H₂SO₄) | Risk of Hydrolysis: Avoid prolonged exposure, heat, and high concentrations.[6] | Catalyzes the reversible hydrolysis of the ester to the carboxylic acid. |
| Aqueous Bases (e.g., NaOH, LiOH) | High Risk of Irreversible Hydrolysis: Not suitable unless saponification is the goal.[6][12] | Rapid, irreversible hydrolysis (saponification) occurs. |
| Nucleophiles (e.g., Amines, Thiols) | Generally Compatible: This is the intended reactivity for many applications. | The ester carbonyl is the primary site for nucleophilic acyl substitution. |
| Strong Oxidizers | Incompatible: Avoid contact with strong oxidizing agents.[13] | General incompatibility for most organic esters. |
Experimental Protocol: Test for Stability under Basic Conditions
This protocol allows you to quickly assess the stability of this compound to a specific base.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF)
-
Base of interest (e.g., DBU, NaH)
-
Internal standard (e.g., dodecane, non-reactive with the base)
-
GC-MS or ¹H/¹⁹F NMR for analysis
Procedure:
-
Prepare a stock solution of this compound (e.g., 0.1 M) and an internal standard in the chosen anhydrous solvent in a dry flask under an inert atmosphere.
-
Take an initial sample (t=0) for analysis to establish the starting ratio of the compound to the internal standard.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C).
-
Add the base of interest (e.g., 1.1 equivalents).
-
Stir the reaction and take aliquots at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr).
-
Quench each aliquot immediately by adding it to a vial containing a mild acidic solution (e.g., saturated NH₄Cl).
-
Extract the quenched aliquot with a suitable solvent (e.g., ethyl acetate), dry the organic layer (e.g., over Na₂SO₄), and prepare for analysis.
-
Analyze the samples by GC-MS or NMR. Compare the peak area/integral of this compound relative to the internal standard at each time point to quantify its consumption and identify any new peaks corresponding to degradation products.
Visual Diagrams
Troubleshooting Workflow for Low Reaction Yield
The following diagram outlines a logical workflow to diagnose and solve stability-related yield issues.
Caption: A decision tree for troubleshooting low yields.
Key Degradation Pathways
This diagram illustrates the two primary degradation pathways discussed.
Caption: Primary degradation routes for the target ester.
References
-
Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. PMC - PubMed Central.[Link]
-
Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters - ACS Publications.[Link]
-
Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI.[Link]
-
Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. NIH.[Link]
-
Safety Data Sheet: Ethyl 4,4-difluoroacetoacetate. Chemos GmbH&Co.KG.[Link]
-
Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. PMC - NIH.[Link]
-
Conformational preferences of α-fluoroketones may influence their reactivity. PMC - NIH.[Link]
-
Thermal [2+2] Cycloaddition Builds Gem-Difluoro Bicycloalkanes. Bioengineer.org.[Link]
-
(PDF) Degradation and Transformation of Organic Fluorine Compounds. ResearchGate.[Link]
-
Fluoride recovery in degradable fluorinated polyesters. Chemical Communications (RSC Publishing).[Link]
-
Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. PubMed.[Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications (RSC Publishing).[Link]
-
Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry.[Link]
-
Ethyl 4,4-difluoro-3-oxopentanoate. PubChem.[Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. ResearchGate.[Link]
-
Specific Solvent Issues with Fluorination. American Chemical Society.[Link]
-
The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. White Rose Research Online.[Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications (RSC Publishing).[Link]
-
Standard Operating Procedure for Chemical Handling and Storage. NY Creates.[Link]
-
Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S). Organic Syntheses Procedure.[Link]
-
This compound. LabSolutions.[Link]
- Method for synthesizing ethyl 4,4-difluoroacetoacetate.
-
Ethyl 4,4,5,5,5-Pentafluoro-3-oxovalerate. PubChem.[Link]
-
Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. PubMed.[Link]
-
Reactivity of Alpha Hydrogens. Chemistry LibreTexts.[Link]
-
hydrolysis of esters. Chemguide.[Link]
-
Trifluoroacetylation of ethyl 2,4-dioxopentanoate. The first synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid and its derivatives. ResearchGate.[Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI.[Link]
-
Ethyl 4,4,4-trifluoroacetoacetate. PubChem.[Link]
-
Synthesis and Characterization of Ethyl Formate Precursor for Activated Release Application. ACS Publications.[Link]
-
Cyclization of ethyl 4,4,4-trifluoroacetoacetate and cycloheptanone with dinucleophiles in the design of new alkaloid-like structures. ResearchGate.[Link]
-
Ethyl 4-fluoro-3-oxopentanoate. PubChem.[Link]
-
Ethyl 4-cyanopentanoate. PubChem.[Link]
-
Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. ResearchGate.[Link]
-
Synthesis, Structure, and Analgesic Activity of 4-(5-Cyano-{4-(fur-2-yl)-1,4-dihydropyridin-3-yl}carboxamido)benzoic Acids Ethyl Esters. ResearchGate.[Link]
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Technical Support Center: Purification of Ethyl 4,4-difluoropentanoate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of Ethyl 4,4-difluoropentanoate. Below, you will find a series of frequently asked questions and troubleshooting scenarios in a question-and-answer format, addressing common challenges encountered during the purification process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A: The impurity profile of your crude this compound largely depends on the synthetic route employed. However, several common impurities are frequently observed:
-
Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, you may have residual starting materials. A common synthesis involves the reaction of a difluorinated precursor with an ethyl ester, meaning unreacted ethyl acetate could be present.
-
Acidic Impurities: The most common acidic impurity is 4,4-difluoropentanoic acid, which can form via hydrolysis of the ester product, especially during aqueous workup procedures.[1] Acidic catalysts used in the reaction can also persist.
-
Water: Water can be introduced during the reaction workup or from atmospheric moisture. Its presence can promote further hydrolysis.
-
Solvent Residues: Solvents used in the reaction or extraction (e.g., diethyl ether, dichloromethane, toluene) are common contaminants.[2]
-
Byproducts from Side Reactions: Transesterification can occur if other alcohols are present, leading to different ester byproducts.[3] Over-fluorination or elimination reactions can also generate structurally similar impurities, depending on the synthesis method.[4]
Q2: What is a standard, reliable workflow for the purification of crude this compound?
A: A robust, general-purpose purification workflow involves a sequence of logical steps designed to remove different classes of impurities. The following process is a validated starting point for most crude reaction mixtures.
Workflow Explanation:
-
Quenching: The reaction is first quenched to stop the reaction and neutralize any highly reactive species.
-
Aqueous Wash: The organic layer containing the product is washed with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash to reduce the amount of water in the organic layer.
-
Drying: The organic layer is dried over an anhydrous salt like magnesium sulfate or sodium sulfate to remove residual water.
-
Solvent Removal: The bulk of the organic solvent is removed under reduced pressure.
-
Distillation: The final purification is achieved by fractional distillation, often under vacuum to prevent thermal decomposition.
-
Purity Assessment: The final product's purity is confirmed.
Q3: How can I assess the purity of my final product?
A: A multi-technique approach is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These are essential for confirming the structure of the target compound and identifying organic impurities. The presence of unexpected peaks can indicate residual solvents, starting materials, or byproducts. Reference tables of common solvent chemical shifts are invaluable for this analysis.[5][6]
-
¹⁹F NMR: This is particularly useful for fluorinated compounds. It can help identify any byproducts that contain fluorine atoms, such as isomers or over-fluorinated species.
-
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is a powerful technique for quantifying the purity of volatile compounds like esters and detecting trace impurities.
-
Karl Fischer Titration: This is the gold standard for accurately quantifying water content in the final product.
Section 2: Troubleshooting Guide: Specific Scenarios
Problem 1: Acidic Impurities Detected
Q: My crude product is acidic, and I see a broad peak in my ¹H NMR spectrum. How do I efficiently remove the likely culprit, 4,4-difluoropentanoic acid?
A: This is a classic issue arising from ester hydrolysis.[1] The most effective way to remove acidic impurities is through a basic wash during the aqueous workup.
Causality: 4,4-difluoropentanoic acid is significantly more water-soluble as its carboxylate salt than in its protonated form. By washing with a mild aqueous base, you deprotonate the carboxylic acid, causing it to partition into the aqueous layer, while the neutral ester remains in the organic layer.
Recommended Protocol:
-
Dissolve your crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Caution: Stopper the funnel and invert it gently, frequently venting to release the CO₂ gas that evolves. Failure to vent can lead to a dangerous pressure buildup.
-
Shake the funnel, allow the layers to separate, and drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution until no more gas evolution is observed.
-
Perform a final wash with saturated brine to help break any emulsions and remove excess water.
-
Proceed with drying the organic layer as described in the general workflow.
Problem 2: Water Contamination
Q: My final product appears cloudy or shows a water peak in the NMR spectrum. How do I effectively dry my product?
A: Water is a persistent impurity that must be rigorously removed, as it can compromise future reactions and slowly hydrolyze the ester upon storage.
Causality: Organic solvents can retain small but significant amounts of dissolved water after an aqueous workup. A dedicated drying step is crucial. While distillation removes most water, azeotropes can sometimes complicate the separation.
Troubleshooting Steps:
-
Choice of Drying Agent: For esters, anhydrous magnesium sulfate (MgSO₄) is an excellent choice due to its high capacity and fast action. Anhydrous sodium sulfate (Na₂SO₄) is a less acidic and milder alternative.
-
Sufficient Quantity and Time: Ensure you add enough drying agent. A common visual cue is when some of the added agent remains free-flowing (like a snow globe) after swirling, rather than clumping together. Allow at least 15-20 minutes of contact time with occasional swirling.
-
Pre-Distillation Drying: It is critical to dry the organic solution before removing the solvent and proceeding to distillation. Distilling a "wet" product is inefficient for water removal.
-
Use of a Dean-Stark Trap: For reactions where water is a byproduct, using a Dean-Stark apparatus can remove water azeotropically during the reaction itself, which can simplify purification.[3]
Problem 3: Inefficient Distillation
Q: My distillation is not giving a sharp separation between my product and a close-boiling impurity. How can I optimize this?
A: The efficiency of fractional distillation depends on the difference in boiling points between the components and the quality of your distillation setup.
Causality: According to Raoult's Law, the separation efficiency is proportional to the number of theoretical plates in the distillation column. A simple distillation setup has very few theoretical plates, whereas a packed column (e.g., with Vigreux indentations or Raschig rings) significantly increases the surface area for condensation-vaporization cycles, enhancing separation.
Optimization Strategies:
-
Use a Fractionating Column: For impurities with boiling points within ~25 °C of your product, a simple distillation is often insufficient. Use a Vigreux column or a packed column to increase the number of theoretical plates.
-
Apply Vacuum: this compound has a relatively high boiling point. Applying a vacuum lowers the boiling point of all components, which can prevent thermal degradation and often improves the separation factor between components.
-
Control the Heating Rate: Heat the distillation flask slowly and steadily to establish a smooth temperature gradient up the column. Overheating (bumping) will carry less volatile components into the distillate, ruining the separation.
-
Insulate the Column: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss to the surroundings, which helps maintain the proper temperature gradient for efficient fractionation.
Section 3: Data & Visualization Summary
Table 1: Physicochemical Properties of this compound and Common Impurities
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₂F₂O₂ | 166.17 | ~170-175 (est.) |
| 4,4-Difluoropentanoic acid | C₅H₈F₂O₂ | 138.11 | Not readily available; expected to be higher than the ester |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1[7][8][9] |
| Ethanol | C₂H₆O | 46.07 | 78.4[10] |
| Water | H₂O | 18.02 | 100.0 |
Note: The boiling point of this compound is estimated based on similar structures as a precise literature value at atmospheric pressure is not consistently reported. Purification is often performed under vacuum.
Diagram 2: Troubleshooting Decision Tree
Sources
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- 3. researchgate.net [researchgate.net]
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- 10. List of boiling and freezing information of solvents - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Difluorination Reactions with Electrophilic Fluorine Sources
Welcome to the Technical Support Center for electrophilic difluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and common challenges encountered during the synthesis of vicinal and geminal difluorinated compounds using popular electrophilic fluorine sources like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI). As experienced chemists know, while powerful, these reactions can be sensitive to subtle variations in conditions. This resource provides in-depth, experience-driven insights in a direct question-and-answer format to help you optimize your reactions, maximize yields, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles faced during electrophilic difluorination.
Q1: My difluorination reaction is not proceeding, or the conversion is very low. What are the primary factors to investigate?
A1: Low or no conversion is a frequent issue stemming from several potential sources. A systematic approach is key to identifying the root cause.
-
Reagent Reactivity and Purity: Electrophilic fluorinating agents vary in their reactivity.[1] For less nucleophilic substrates, a more powerful agent like NFSI might be necessary compared to Selectfluor®.[2] Also, confirm the purity and stability of your fluorinating agent. While many, like Selectfluor™, are bench-stable, they can degrade with improper storage, especially in the presence of moisture.[1]
-
Substrate Reactivity: The electronic nature of your substrate is critical. Electron-withdrawing groups can significantly decrease the nucleophilicity of an alkene or other substrate, rendering it unreactive towards the electrophilic fluorine source.[3]
-
Reaction Conditions:
-
Temperature: Some reactions require elevated temperatures to overcome activation barriers.[2] However, be cautious, as higher temperatures can also lead to side reactions and decomposition.[4]
-
Solvent: The choice of solvent is crucial. For electrophilic fluorinations, the solvent must be inert to the highly reactive reagent.[1] In some cases, specific solvents like nitromethane have been shown to activate the electrophilic fluorinating reagent.[5]
-
Moisture: The presence of water can be detrimental, as it can react with the fluorinating agent or intermediates.[1][4] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Q2: I am observing the formation of monofluorinated and other unexpected byproducts. How can I improve the selectivity for the desired difluorinated product?
A2: The formation of byproducts indicates that either the reaction is not going to completion or that side reactions are competing with the desired difluorination pathway.
-
Stoichiometry: To favor difluorination, ensure you are using a sufficient excess of the electrophilic fluorinating agent. Often, 2.5 equivalents or more are required to drive the reaction to completion and minimize the monofluorinated intermediate.[3]
-
Reaction Time and Temperature: Insufficient reaction time or temperature may lead to the accumulation of the monofluorinated product.[3] Careful monitoring of the reaction progress by techniques like ¹⁹F NMR is highly recommended.[3]
-
Common Side Reactions:
-
Over-fluorination: Highly reactive substrates may undergo further fluorination. Careful control of stoichiometry and reaction time is essential.[6]
-
Rearrangement Products: For certain substrates, such as styrenes, skeletal rearrangements can occur, leading to geminal difluorides instead of the expected vicinal products.[7]
-
Solvent Incorporation: In the presence of nucleophilic solvents or additives, co-fluorination can occur, leading to the incorporation of the solvent or additive into the final product.[8]
-
Q3: My reaction is highly exothermic and difficult to control. What safety precautions and procedural changes should I implement?
A3: Uncontrolled exotherms are a significant safety concern and can lead to product decomposition.
-
Temperature Control: Always start the reaction at a low temperature (e.g., 0 °C or below) and allow it to warm slowly to the desired temperature.[3] Use of an ice bath for initial reagent addition is a standard practice.[9]
-
Slow Addition: Add the electrophilic fluorinating agent slowly and in portions to the reaction mixture.[3] This allows for better dissipation of the heat generated.
-
Dilution: Running the reaction at a lower concentration can also help to manage the exothermicity.[3]
-
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9] Be aware that some fluorinating agents can release toxic fumes upon decomposition.[4]
Section 2: In-Depth Troubleshooting and Optimization
This section provides more detailed solutions and experimental protocols for persistent issues.
Problem 1: Persistent Low Yield in Vicinal Difluorination of Alkenes
Causality: Low yields in the vicinal difluorination of alkenes often point to issues with the reaction mechanism, catalyst efficiency (if applicable), or competing side reactions like epoxidation.[6] The mechanism can be complex, potentially involving radical pathways or discrete intermediates that are sensitive to reaction conditions.[8][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield difluorination.
Detailed Protocol: Optimizing a Catalytic Vicinal Difluorination
This protocol is a general guideline for an aryl iodide-catalyzed difluorination, which often provides higher yields and selectivities.[10]
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the alkene substrate (1.0 equiv) and the aryl iodide catalyst (e.g., 10-20 mol%) in an anhydrous solvent (e.g., acetonitrile or dichloromethane).[10]
-
Cooling: Cool the mixture to the desired starting temperature (e.g., 0 °C or -20 °C).
-
Reagent Addition: In a separate flask, prepare a solution or suspension of the oxidant (e.g., m-CPBA, 1.5-2.0 equiv) and the fluoride source (e.g., pyridine•HF, 5-10 equiv).[10] Add this mixture dropwise to the cooled solution of the alkene and catalyst over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or ¹⁹F NMR. The disappearance of the starting material and the appearance of the difluorinated product signal will indicate the reaction's progress.
-
Workup: Once the reaction is complete, quench by pouring into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Problem 2: Poor Diastereoselectivity
Causality: Diastereoselectivity in vicinal difluorination is often governed by the reaction mechanism. For instance, a classic anti-addition proceeds through a bridged halonium-like intermediate. However, the presence of directing groups on the substrate or the specific catalyst used can favor a syn-addition pathway.[6]
Strategies for Improving Diastereoselectivity:
| Strategy | Rationale | Key Considerations |
| Lower Reaction Temperature | Favors the transition state with the lowest activation energy, often leading to higher selectivity.[6] | May significantly slow down the reaction rate. |
| Substrate Modification | Incorporating a Lewis basic functional group near the double bond can direct the fluorination through anchimeric assistance, leading to high diastereoselectivity.[6][10] | Requires additional synthetic steps. |
| Catalyst Selection | The steric and electronic properties of the catalyst can influence the stereochemical outcome. Chiral catalysts can induce enantioselectivity and may also impact diastereoselectivity.[6] | Requires screening of different catalysts. |
| Solvent Screening | The solvent can influence the stability of intermediates and transition states, thereby affecting the diastereomeric ratio. | A systematic screening of solvents with varying polarities and coordinating abilities is recommended. |
Section 3: Reagent Handling and Safety
Q4: What are the best practices for handling and storing electrophilic fluorinating agents like Selectfluor™ and NFSI?
A4: While Selectfluor™ and NFSI are considered relatively stable and user-friendly compared to reagents like elemental fluorine, proper handling is crucial for safety and to maintain their reactivity.[11][12][13]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong acids, bases, and reducing agents.[9] Keep containers tightly sealed to prevent moisture absorption.
-
Handling:
-
Always handle these reagents in a well-ventilated fume hood.[9]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid inhalation of dust.
-
Use plastic or Teflon spatulas for handling, as metal spatulas can sometimes react with or be corroded by these reagents.
-
-
Disposal:
-
Small residual amounts can often be disposed of as solid chemical waste.[9]
-
Do not attempt to quench large quantities of unreacted electrophilic fluorinating agents with strong reducing agents, as this can lead to violent reactions.[14]
-
Contaminated materials should be disposed of as hazardous waste according to institutional guidelines.[9]
-
Safety Diagram: Decision Tree for Handling Reactive Reagents
Caption: Safety decision tree for handling electrophilic fluorine.
References
-
Alkene Vicinal Difluorination: From Fluorine Gas to More Favoured Conditions. ResearchGate. Available at: [Link]
-
Fluorination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. Available at: [Link]
-
Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. MDPI. Available at: [Link]
-
Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters. PMC - NIH. Available at: [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]
-
Catalytic, Diastereoselective 1,2-Difluorination of Alkenes. PMC - NIH. Available at: [Link]
-
Catalysis for Fluorination and Trifluoromethylation. PMC - NIH. Available at: [Link]
-
Electrophilic fluorination. Wikipedia. Available at: [Link]
-
Nitromethane-the secret of electrophilic fluorination reagent activation. Chinese Chemical Society. Available at: [Link]
-
Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. Available at: [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. ACS Publications. Available at: [Link]
-
Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. NIH. Available at: [Link]
-
Electrophilic Fluorination with Elemental Fluorine and Reagents Derived from it. ResearchGate. Available at: [Link]
-
Catalytic C(sp3)–F bond formation: recent achievements and pertaining challenges. Green Chemistry (RSC Publishing). Available at: [Link]
-
Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. MDPI. Available at: [Link]
-
Catalytic, Diastereoselective 1,2-Difluorination of Alkenes. Journal of the American Chemical Society. Available at: [Link]
-
Electrophilic Fluorination with N-F Reagents. Organic Reactions. Available at: [Link]
-
Recent Developments in the Fluorofunctionalization of Alkenes. ResearchGate. Available at: [Link]
-
The Power of NFSI: Unlocking Fluorine Chemistry in Synthesis. Available at: [Link]
-
Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Selectfluor. Wikipedia. Available at: [Link]
-
Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. YouTube. Available at: [Link]
-
Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. Available at: [Link]
-
Difluorination of alkenes by using diluted fluorine, according to Rozen et al.[15] to provide the syn‐product. ResearchGate. Available at: [Link]
-
N-Fluorobenzenesulfonimide (NFSI). Organic Chemistry Portal. Available at: [Link]
-
Electrophilic fluorination. Grokipedia. Available at: [Link]
-
Help on tricky electrophilic fluorination. Reddit. Available at: [Link]
-
Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated. University of Southampton. Available at: [Link]
-
Hydrocarbon. Unacademy. Available at: [Link]
-
Alkene Reactions & Practice Problems. Study.com. Available at: [Link]
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Technical Support Center: Managing Exothermic Reactions in the Synthesis of Fluorinated Compounds
Welcome to the Technical Support Center for managing exothermic reactions in fluorinated compound synthesis. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find practical troubleshooting guides and frequently asked questions (FAQs) to help you safely and effectively manage the unique thermal challenges associated with fluorination chemistry.
Introduction: The Inherent Exothermicity of Fluorination
The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry and materials science. However, many fluorination reactions are highly exothermic, releasing significant amounts of heat.[1] This is primarily due to the formation of the exceptionally strong carbon-fluorine bond. Uncontrolled, this heat release can lead to dangerous runaway reactions, characterized by a rapid rise in temperature and pressure, potentially resulting in explosions and the release of toxic substances.[2][3][4] A thorough understanding of the reaction chemistry and potential hazards is the first and most critical step in ensuring safety.[5]
This guide provides in-depth, experience-driven advice to help you navigate these challenges. We will explore the "why" behind experimental choices, offering self-validating protocols and citing authoritative sources to support our recommendations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the management of exothermic fluorination reactions.
Q1: What makes fluorination reactions so exothermic?
The high exothermicity of many fluorination reactions stems from the bond energies involved. The process typically involves breaking a relatively weaker bond (e.g., C-H or C-OH) and forming a very strong carbon-fluorine (C-F) bond. The large difference in energy between the bonds being broken and the bonds being formed is released as heat.
For example, the fluorination of an alcohol involves breaking a C-O bond (around 381 kJ/mol) and forming a C-F bond (around 485 kJ/mol).[6] This significant net release of energy drives the exothermicity. Reagents like elemental fluorine (F₂) are extremely reactive and can lead to violent reactions with organic compounds.[6]
Q2: Which common fluorinating agents are known for causing highly exothermic reactions?
Several widely used fluorinating agents are known for their high reactivity and potential for dangerous exotherms. It is crucial to be aware of their properties before use.[7]
| Fluorinating Agent | Common Applications | Key Safety Concerns |
| Elemental Fluorine (F₂) | Direct fluorination of various substrates | Extremely reactive, toxic, and corrosive. Requires specialized equipment and handling.[8] |
| Diethylaminosulfur Trifluoride (DAST) | Deoxyfluorination of alcohols | Thermally unstable and can decompose explosively at elevated temperatures.[6] Generates corrosive HF.[6] |
| Selectfluor® (F-TEDA-BF₄) | Electrophilic fluorination of a wide range of nucleophiles | Powerful oxidizing agent. Reactions can be highly exothermic, especially with electron-rich substrates.[9][10] |
| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic fluorination | Can lead to rapid and highly exothermic reactions.[11] |
Q3: How can I quantitatively assess the thermal hazard of my fluorination reaction?
Reaction calorimetry is an essential technique for measuring the heat evolved during a chemical process.[12][13][14][15] This data allows for a quantitative assessment of the thermal risk.[16][17]
Key parameters obtained from reaction calorimetry include:
-
Heat of Reaction (ΔHr): The total amount of heat released or absorbed.
-
Heat Flow: The rate at which heat is generated.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if no heat were lost to the surroundings.[18]
These parameters are crucial for determining the necessary cooling capacity and for designing safe operating procedures.[18]
Q4: What are the most effective methods for cooling exothermic fluorination reactions?
The choice of cooling method depends on the scale of the reaction and the magnitude of the exotherm.[19][20]
| Cooling Method | Operating Temperature Range | Advantages | Disadvantages |
| Ice-Water Bath | ~0 °C | Simple, inexpensive, and readily available.[2] | Limited to a single temperature. |
| Dry Ice/Acetone Bath | ~-78 °C | Provides a stable, low-temperature environment.[2] | Requires careful handling of dry ice and flammable acetone. |
| Recirculating Chiller | Variable (e.g., -40 °C to +20 °C) | Precise and automated temperature control.[21] | Higher initial equipment cost. |
| Liquid Nitrogen | ~-196 °C | Essential for cryogenic processes.[21] | Requires specialized dewars and handling procedures. |
For highly exothermic reactions, forced convective heat transfer, where a cooling fluid is actively circulated, is generally more efficient than natural convection.[20] In some industrial settings, interstage cooling between reactors is employed for highly exothermic reversible reactions.[22]
Part 2: Troubleshooting Guides
This section provides step-by-step guidance for specific issues you may encounter during your experiments.
Problem 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
Symptoms:
-
A sudden and sharp rise in the internal reaction temperature.
-
Vigorous boiling or outgassing.
-
Noticeable increase in pressure.
Potential Causes:
-
Reagent addition is too fast: The rate of heat generation is exceeding the capacity of the cooling system.
-
Inadequate cooling: The cooling bath is not at the correct temperature, or there is poor heat transfer between the flask and the bath.
-
Insufficient stirring: Poor mixing is leading to localized "hot spots" where the reaction is proceeding much faster.
-
Incorrect reaction concentration: A more concentrated reaction will generate more heat per unit volume.
Troubleshooting Steps:
-
IMMEDIATELY STOP REAGENT ADDITION. This is the most critical first step to prevent a runaway reaction.
-
Increase Cooling: If possible, lower the temperature of the cooling bath or add more cooling agent (e.g., dry ice).
-
Ensure Vigorous Stirring: Check that the stirrer is functioning correctly and at an appropriate speed to ensure good mixing.
-
Add Cold, Inert Solvent: If the reaction solvent is known to be compatible, adding a pre-chilled portion can help to absorb some of the excess heat.
-
Prepare for Emergency Quenching: Have a quenching solution ready to neutralize the reactive reagents if the temperature continues to rise uncontrollably.
Workflow for Managing a Sudden Exotherm
Caption: Decision workflow for responding to a sudden temperature increase.
Problem 2: Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm
Symptoms:
-
No initial temperature increase upon adding the fluorinating agent.
-
A delayed, but then extremely rapid and uncontrollable, temperature and pressure spike.
Potential Causes:
-
Induction Period: Some reactions have an induction period where an intermediate species must build up before the main exothermic reaction begins.
-
Poor Solubility of Reagents: If one of the reagents is not fully dissolved, the reaction may not start until it slowly goes into solution, at which point a large amount of unreacted material is present.
-
Inhibitor Present: Trace impurities in the starting materials or solvent may be inhibiting the reaction.
Troubleshooting Steps:
-
NEVER increase the temperature to "kick-start" the reaction. This can lead to a catastrophic runaway.
-
Stop Reagent Addition: Do not add more of the fluorinating agent if the reaction has not initiated.
-
Maintain Cooling and Stirring: Keep the reaction at the intended temperature and ensure good mixing.
-
Small-Scale Test: If possible, take a very small aliquot and carefully warm it to see if the reaction initiates. This should only be done with extreme caution and appropriate safety measures.
-
Consider a Different Solvent: If solubility is suspected to be the issue, a different solvent system may be required.
Part 3: Advanced Strategies for Managing Exothermic Fluorinations
For particularly challenging or large-scale fluorination reactions, more advanced techniques may be necessary.
Continuous Flow Chemistry
Continuous flow chemistry offers significant advantages for managing highly exothermic reactions.[23][24][25][26][27] By performing the reaction in a small-volume, continuous stream, several safety and efficiency benefits are realized:
-
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat removal, preventing the buildup of dangerous hot spots.[24][25]
-
Enhanced Safety: The small reaction volume at any given time minimizes the potential consequences of a runaway reaction.[23][26]
-
Precise Control: Reaction parameters such as temperature, pressure, and residence time can be precisely controlled, leading to higher yields and purities.[24]
Flow chemistry is particularly well-suited for reactions involving hazardous reagents or unstable intermediates.[1][24]
Conceptual Diagram of a Continuous Flow Fluorination Setup
Caption: A basic setup for a continuous flow fluorination reaction.
Emergency Quenching Protocols
In the event of an uncontrollable exotherm, a well-defined quenching procedure is essential.[28] The choice of quenching agent depends on the specific fluorinating reagent being used.
General Principles of Quenching:
-
Use a less reactive quenching agent first: For example, quench with isopropanol before slowly adding water.[28]
-
Maintain cooling: The quenching process itself can be exothermic.
-
Work under an inert atmosphere: This prevents flammable solvents from igniting.[28]
Example Quenching Protocol for DAST:
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Slowly add a solution of isopropanol in an inert, high-boiling point solvent like toluene.
-
Once the initial vigorous reaction subsides, slowly add a 1:1 mixture of isopropanol and water.
-
Finally, slowly add water until the reaction is fully quenched.
Always consult the Safety Data Sheet (SDS) for the specific fluorinating agent you are using for recommended quenching procedures.
References
- Cooling during chemical reactions in chemical industry - Efficiency Finder. (2017, March 28).
- 5.2 Calorimetry - Chemistry 2e | OpenStax. (2019, February 14).
- Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. (2024, September 4).
- What are the most efficient heat removal methods in an exothermic reaction system? - Quora. (2014, February 23).
- Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
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- Safety Precautions for Handling Exothermic Reactions - Google Docs.
- Flow Chemistry: Pathway for Continuous API Manufacturing - Pharma's Almanac. (2017, June 1).
- Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025, September 3).
- Reaction calorimeter - Wikipedia.
- Calorimetry.
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- Calorimetry | Research Starters - EBSCO.
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- Continuous flow makes a promise to green chemistry - Chemical Industry Journal.
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- Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention - IRJET.
- Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors. (2025, September 4).
- A Researcher's Guide to the Reactivity of N-F Fluorinating Agents - Benchchem.
- Hazard evaluation for Chlorination and Amination reactions of fluorocytosine production process | Request PDF - ResearchGate.
- Seg 1, Chapter 8, Example 8-7: Interstage cooling for highly exothermic reversible rxns. (2020, August 16).
- Quenching of Fluorescence | PPTX - Slideshare.
- Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - PMC - NIH. (2025, July 11).
- Practical approach to prediction and prevention of runaway reactions.
- Common Standard Operating Procedure.
- Runaway Chemical Reactions: Causes and Prevention - zeal. (2024, April 30).
- What would be the best cooling medium for reactors operating at 890°C and 5 bar? Reactions within the reactor are exothermic. Would it be possible to use cooling water? - Reddit. (2023, October 16).
- Thermal risk assessment and rankings for reaction hazards in process safety | Request PDF - ResearchGate. (2025, August 5).
- Electrophilic fluorination - Wikipedia.
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- [PDF] Kinetic-Free Safe Optimization of a Semibatch Runaway Reaction: Nitration of 4-Chloro Benzotrifluoride | Semantic Scholar. (2016, December 6).
- Fluorination Reactions | Professor Steven V. Ley Research Group.
- Fluorinating agents - ACS GCI Pharmaceutical Roundtable.
- Advances in Continuous Flow Fluorination Reactions - PubMed. (2023, November 2).
- Quenching In Fluorimetry. | PPTX - Slideshare.
- TIL Chlorine trifluoride is a substance so flammable that an accident resulted in 900 kg burning straight through a foot of concrete and three feet of gravel. Cloth, wood, water, sand, and asbestos all make it burst into flames. The only way to stop it is to wait for it to burn itself out. : r - Reddit. (2012, December 23).
- Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC.
- Quenching (fluorescence) - Wikipedia.
- New Reagents and Reactions Advance Fluorination Chemistry.
- Why is the fluorination of benzene highly exothermic whereas iodination is endothermic? - Quora. (2017, January 4).
- Chlorine Trifluoride Exposure and Reactivity Study - SESHA.
- Hazard assessment of fluorinated alternatives to long-chain perfluoroalkyl acids (PFAAs) and their precursors: status quo, ongoing challenges and possible solutions - PubMed.
- Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes | Organic Letters - ACS Publications. (2026, January 16).
- CASE HISTORIES OF ACCIDENTS IN THE CHEMICAL INDUSTRY - Toxic Docs.
- Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - DSpace@MIT.
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- Runaway: Explosion at T2 Laboratories - YouTube. (2009, September 21).
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Validation & Comparative
A Senior Application Scientist's Guide to Ethyl 4,4-difluoropentanoate: Characterization and Comparative Analysis
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth characterization of Ethyl 4,4-difluoropentanoate, a valuable fluorinated building block in modern medicinal chemistry. We will explore its unique physicochemical properties, detail robust analytical protocols for its characterization, and present a comparative analysis against relevant alternatives. The experimental methodologies and data herein are designed to provide researchers with the practical insights needed to effectively utilize this reagent in their synthetic workflows.
Introduction: The Role of gem-Difluoroalkyl Groups in Drug Design
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery. The gem-difluoroalkyl motif (CF2), in particular, offers a unique combination of steric and electronic properties that can profoundly influence a compound's pharmacological profile. Unlike the more common trifluoromethyl group, the CF2 moiety can act as a bioisostere for carbonyls, ethers, or other functional groups, while enhancing metabolic stability and modulating lipophilicity and binding affinity.[1][2][3][4]
This compound (CAS No. 659-72-3) serves as a key intermediate for introducing the 4,4-difluoropentanoyl scaffold.[5] Its structure provides a reactive ester handle for amide bond formation or further derivatization, coupled with a gem-difluoro group at the C4 position. This specific placement influences the electronic nature of the entire carbon chain, offering distinct advantages over non-fluorinated or alternatively fluorinated analogues. This guide aims to elucidate these differences through direct comparison and provide standardized protocols for quality assessment.
Comparative Physicochemical Analysis
To understand the unique contribution of the 4,4-difluoro substitution, we compare the properties of this compound with two key alternatives: its non-fluorinated parent, Ethyl pentanoate, and a trifluorinated analogue, Ethyl 4,4,4-trifluorobutyrate.
| Property | This compound | Ethyl pentanoate (Ethyl valerate) | Ethyl 4,4,4-trifluorobutyrate |
| CAS Number | 659-72-3[5] | 539-82-2[6] | 371-26-6[7] |
| Molecular Formula | C7H12F2O2[5] | C7H14O2[8][9] | C6H9F3O2[7][10] |
| Molecular Weight | 166.17 g/mol [5] | 130.19 g/mol [6][9] | 170.13 g/mol [7][10] |
| Boiling Point | Not explicitly available; estimated to be lower than Ethyl pentanoate due to reduced van der Waals forces. | 145-146 °C[9] | 127 °C[7][10] |
| Density | Not explicitly available; estimated to be >1.0 g/mL | ~0.877 g/cm³ at 20°C[9] | ~1.16 g/mL at 25 °C[7] |
| Predicted XlogP | 1.8 | 2.2 (Experimental) | 1.9[11] |
Key Insights:
-
Polarity and Lipophilicity: The introduction of two fluorine atoms significantly increases polarity compared to the parent ester, as reflected in the lower predicted octanol-water partition coefficient (XlogP). This can be critical for modulating a drug candidate's solubility and permeability. The gem-difluoro compound is predicted to be less lipophilic than its non-fluorinated counterpart.
-
Boiling Point & Density: Fluorination typically increases density due to the high atomic mass of fluorine relative to hydrogen. The boiling point is expected to be influenced by a combination of increased molecular weight and altered intermolecular forces.
-
Structural Impact: The electron-withdrawing nature of the gem-difluoro group can influence the reactivity of adjacent protons and the stability of the ester group towards hydrolysis, a factor that often contributes to enhanced metabolic stability in drug candidates.[1]
Synthesis and Quality Control Workflow
The reliable synthesis and rigorous quality control of building blocks are paramount in drug development. This compound is commonly synthesized via multi-step sequences, often involving the difluorination of a suitable keto-ester precursor. A generalized workflow for ensuring the quality of a newly synthesized or procured batch is outlined below.
Caption: Quality control workflow for this compound.
Detailed Analytical Characterization Protocols
The following protocols are designed to provide a comprehensive and self-validating characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Causality: GC-MS is the gold standard for assessing the purity of volatile compounds. The chromatographic separation resolves impurities, while the mass spectrum provides a molecular fingerprint, confirming the mass of the parent ion and its characteristic fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as ethyl acetate or dichloromethane.
-
GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Set to 250 °C with a 1 µL injection volume and a 20:1 split ratio.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
MS Detector: Use electron ionization (EI) at 70 eV. Scan from m/z 40 to 300.
-
Data Analysis: Integrate the total ion chromatogram (TIC). Purity is determined by the area percentage of the main peak. The mass spectrum should show the molecular ion (or fragments corresponding to loss of ethoxy or other small groups) consistent with the structure.
NMR Spectroscopy for Structural Elucidation
Causality: NMR spectroscopy provides unambiguous structural confirmation. ¹H NMR confirms the proton environment, ¹³C NMR identifies all unique carbon atoms, and ¹⁹F NMR is essential for verifying the presence and environment of the fluorine atoms.
Methodology:
-
Sample Preparation: Dissolve 10-15 mg of the ester in ~0.6 mL of deuterated chloroform (CDCl3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Observe the characteristic signals: a triplet around 1.2 ppm (ester -OCH2CH3 ), a quartet around 4.1 ppm (ester -OCH2 CH3), and multiplets for the methylene protons (-CH2CH2 -CF2). The methyl group adjacent to the CF2 group will appear as a triplet due to coupling with the two fluorine atoms.
-
-
¹³C NMR Acquisition:
-
¹⁹F NMR Acquisition:
-
A single signal (which may be complex due to coupling with adjacent protons) will confirm the chemical environment of the fluorine atoms. An internal or external fluorine standard can be used for chemical shift referencing. Quantitative ¹⁹F NMR (qNMR) can also be employed for absolute purity determination against a certified standard.[14]
-
Impact of C4-Difluorination on Molecular Properties
The introduction of the gem-difluoro group at the C4 position is not a trivial substitution. It creates a powerful dipole and exerts a strong electron-withdrawing inductive effect that alters the molecule's behavior.
Sources
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A Comparative Guide to the Synthetic Routes of Ethyl 4,4-difluoropentanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine atoms into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. The gem-difluoroalkyl group, in particular, serves as a valuable bioisostere for carbonyl groups, enhancing metabolic stability and altering electronic characteristics. Ethyl 4,4-difluoropentanoate is a key building block in this arena, offering a versatile scaffold for the synthesis of more complex fluorinated compounds. This guide provides an in-depth comparison of the primary synthetic routes to this important intermediate, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly approached via three distinct strategies, each with its own set of advantages and challenges:
-
Deoxofluorination of a Ketone Precursor: This "late-stage" fluorination approach involves the direct conversion of the keto group in a readily available starting material, ethyl levulinate, into a gem-difluoro group.
-
Building Block Approach via Nucleophilic Addition: This strategy constructs the carbon skeleton using a difluorinated C2 synthon, such as a Reformatsky reagent derived from a dihaloacetate.
-
Synthesis from a Fluorinated Carboxylic Acid: This route involves the initial preparation of 4,4-difluoropentanoic acid, followed by a standard esterification to yield the final product.
This guide will now delve into the specifics of each of these routes, providing a comparative analysis of their methodologies, performance, and practical considerations.
Route 1: Deoxofluorination of Ethyl Levulinate
This is arguably the most direct and conceptually simple approach, starting from the inexpensive and commercially available ethyl levulinate. The key transformation is the conversion of the ketone carbonyl to a difluoromethylene group using a deoxofluorinating agent.
The Chemistry Behind the Choice
Deoxofluorination of ketones is a powerful tool in organofluorine chemistry. The most common reagents for this transformation are sulfur trifluoride derivatives, namely Diethylaminosulfur Trifluoride (DAST) and the more thermally stable Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).[1] The reaction proceeds via a nucleophilic attack of the carbonyl oxygen on the sulfur atom of the fluorinating agent, followed by a series of steps culminating in the replacement of the oxygen with two fluorine atoms.
The choice between DAST and Deoxo-Fluor often comes down to a balance of reactivity and safety. DAST is a potent fluorinating agent but can be thermally unstable, requiring careful handling.[2] Deoxo-Fluor, while more expensive, offers enhanced thermal stability, making it a safer alternative, especially for larger-scale reactions.[1]
Experimental Protocol: Deoxofluorination using Deoxo-Fluor
This protocol is adapted from established procedures for the deoxofluorination of ketones.[1]
Materials:
-
Ethyl levulinate (1.0 eq)
-
Deoxo-Fluor (2.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Ethanol (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of ethyl levulinate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a catalytic amount of ethanol (optional, can sometimes accelerate the reaction).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add Deoxo-Fluor (2.5 eq) to the cooled solution. Caution: The reaction can be exothermic.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Data Summary & Comparison
| Parameter | Deoxofluorination with DAST | Deoxofluorination with Deoxo-Fluor |
| Starting Material | Ethyl levulinate | Ethyl levulinate |
| Key Reagent | Diethylaminosulfur Trifluoride (DAST) | Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) |
| Typical Yield | Moderate to Good | Moderate to Good |
| Reaction Conditions | 0 °C to room temperature, 6-48 h | 0 °C to room temperature, 24-48 h |
| Advantages | Lower cost of reagent | Higher thermal stability, safer for scale-up.[1] |
| Disadvantages | Thermally unstable, potential for side reactions.[2] | Higher cost of reagent |
| Causality | DAST's high reactivity can lead to faster conversions but also more decomposition if not controlled. | Deoxo-Fluor's greater stability allows for more controlled and safer reactions, albeit sometimes requiring longer reaction times.[1] |
Reaction Workflow
Sources
A Senior Application Scientist's Guide to the Analytical Determination of Fluorine in Organic Compounds
For researchers, scientists, and professionals in drug development, the precise quantification of fluorine in organic compounds is a critical analytical challenge. The unique properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability, have led to a surge in the development of fluorinated pharmaceuticals and agrochemicals. Consequently, robust and reliable analytical methods for fluorine determination are indispensable for quality control, metabolic studies, and regulatory compliance.
This guide provides an in-depth comparison of the principal analytical techniques for fluorine quantification in organic matrices. We will delve into the fundamental principles of each method, offer insights into the rationale behind experimental choices, and present detailed protocols to ensure self-validating and trustworthy results.
The Critical Role of Sample Preparation
Before delving into the analytical techniques themselves, it is paramount to underscore the significance of sample preparation. The covalent carbon-fluorine bond is exceptionally strong, necessitating vigorous conditions to liberate fluorine as the fluoride ion (F⁻) for most detection methods. Incomplete conversion is a primary source of analytical error. Common sample preparation techniques include:
-
Combustion: This is the most prevalent method, where the organic sample is combusted in an oxygen-rich atmosphere. This process breaks the C-F bonds, converting the fluorine into hydrogen fluoride (HF), which is then trapped in an aqueous solution. Oxygen flask combustion and pyrohydrolysis are common approaches.[1]
-
Alkaline Fusion: The sample is fused with a strong alkali, such as sodium hydroxide, to cleave the C-F bond and form inorganic fluoride salts.[2]
-
Reductive Cleavage: Reagents like sodium biphenyl can be used at room temperature to reductively cleave the C-F bond, offering a milder alternative to combustion or fusion.[1]
The choice of sample preparation method is contingent on the sample matrix, the expected fluorine concentration, and the subsequent analytical technique.
A Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample throughput, cost, and the nature of the sample. Here, we compare four widely used techniques: Combustion-Ion Chromatography (CIC), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy, and X-Ray Fluorescence (XRF) Spectrometry.
Combustion-Ion Chromatography (CIC)
Principle: CIC is a powerful and widely adopted technique for the determination of total fluorine. The organic sample is first combusted, and the resulting gases, containing hydrogen fluoride (HF), are passed through an absorption solution. This solution is then injected into an ion chromatograph, where the fluoride ion is separated from other anions and quantified by a conductivity detector.[3][4]
Expertise & Experience in Practice: The critical step in CIC is ensuring complete and reproducible combustion. The choice of combustion temperature and catalyst is crucial and depends on the sample matrix. For complex matrices, a higher temperature and a catalyst like tungsten oxide may be necessary to ensure complete decomposition. The absorption solution must be carefully chosen to efficiently trap the HF without interfering with the subsequent chromatographic analysis. A dilute solution of sodium carbonate or sodium hydroxide is typically used.
Workflow and Protocol:
Experimental Protocol for CIC:
-
Sample Preparation: Accurately weigh a homogeneous sample (typically 1-10 mg) into a combustion boat.
-
Combustion: Introduce the sample boat into a combustion furnace. The sample undergoes pyrohydrolytic combustion at a temperature between 900°C and 1100°C in a stream of oxygen and water vapor.
-
Absorption: The combustion gases are passed through an absorption tube containing a suitable trapping solution (e.g., 50 mM sodium hydroxide).
-
Ion Chromatography: Inject an aliquot of the absorption solution into the ion chromatograph.
-
Separation: Use an anion-exchange column (e.g., a hydroxide-selective column) with a suitable eluent (e.g., potassium hydroxide gradient) to separate the fluoride ion from other anions.
-
Detection and Quantification: Detect the fluoride ion using a suppressed conductivity detector. Quantify the concentration by comparing the peak area to a calibration curve prepared from fluoride standards.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Principle: Direct determination of fluorine by ICP-MS is challenging due to its high first ionization potential (17.42 eV), which is higher than that of the argon plasma (15.8 eV).[5][6] Therefore, indirect methods have been developed. A common approach involves the formation of polyatomic ions in the plasma. For instance, by introducing a barium solution, fluorine can be detected as the BaF⁺ ion.[5][7]
Expertise & Experience in Practice: The key to successful fluorine analysis by ICP-MS lies in optimizing the plasma conditions to promote the formation of the desired polyatomic ion while minimizing interferences. The choice of the element to form the polyatomic ion with fluorine is critical; barium is often chosen due to the high intensity of the resulting BaF⁺ signal.[5] Spectral interferences from other polyatomic ions (e.g., ¹³⁸Ba¹⁸OH⁺) can be a significant issue and may require the use of a collision/reaction cell or tandem mass spectrometry (ICP-MS/MS) for resolution.[5][6]
Workflow and Protocol:
Experimental Protocol for ICP-MS:
-
Sample Preparation: Digest the organic sample using a suitable method, such as microwave-assisted acid digestion, to liberate the fluorine as fluoride.
-
Reagent Preparation: Prepare a solution of a barium salt (e.g., barium chloride) in deionized water.
-
Sample Introduction: Introduce the digested sample and the barium solution simultaneously into the ICP-MS system, often using a T-piece to mix them just before nebulization.
-
Plasma Generation: Generate a high-temperature argon plasma to atomize and ionize the sample. In the plasma, fluoride ions react with barium ions to form BaF⁺.
-
Mass Analysis: Use a mass spectrometer to separate the ions based on their mass-to-charge ratio. Monitor the signal at m/z 157 for ¹³⁸Ba¹⁹F⁺.
-
Quantification: Quantify the fluorine concentration by comparing the signal intensity to a calibration curve prepared from fluoride standards treated in the same manner.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
Principle: ¹⁹F NMR is a non-destructive technique that provides both qualitative and quantitative information about fluorine in a molecule.[8][9] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR analysis.[10] The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, providing structural information. For quantitative analysis (qNMR), the integral of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei it represents.
Expertise & Experience in Practice: For accurate quantification, complete relaxation of the ¹⁹F nuclei between pulses is essential. This is achieved by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the fluorine nuclei in the sample.[8] An internal standard with a known concentration and a distinct ¹⁹F NMR signal is added to the sample for accurate quantification.[8] The choice of solvent is also important; deuterated solvents without fluorine atoms are preferred to avoid background signals.[8]
Workflow and Protocol:
Experimental Protocol for ¹⁹F qNMR:
-
Sample Preparation: Accurately weigh the sample and a suitable internal standard (e.g., trifluoroacetic acid or benzotrifluoride) into an NMR tube.[8][10]
-
Dissolution: Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve the sample and internal standard completely.
-
NMR Acquisition: Acquire the ¹⁹F NMR spectrum using a spectrometer with appropriate parameters, including a 90° pulse angle and a sufficiently long relaxation delay (e.g., 20 seconds) to ensure full relaxation.[8]
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integration: Integrate the signals corresponding to the analyte and the internal standard.
-
Calculation: Calculate the concentration of the analyte using the following formula: C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_sample) * P_standard Where: C = concentration, I = integral value, N = number of fluorine atoms, MW = molecular weight, m = mass, and P = purity of the standard.
X-Ray Fluorescence (XRF) Spectrometry
Principle: XRF is a non-destructive elemental analysis technique. The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the atoms. Electrons from higher energy shells then fill the vacancies, emitting secondary (fluorescent) X-rays with energies characteristic of each element.[11][12] The intensity of these fluorescent X-rays is proportional to the concentration of the element in the sample.
Expertise & Experience in Practice: XRF is generally less sensitive for light elements like fluorine due to the low fluorescence yield and the high absorption of the low-energy fluorescent X-rays by the sample matrix and the detector window.[13] Therefore, XRF is more suitable for the analysis of samples with higher fluorine concentrations. Sample preparation is crucial to minimize matrix effects. For solid samples, pressing them into pellets or fusing them into glass beads can improve accuracy.[2]
Workflow and Protocol:
Experimental Protocol for XRF:
-
Sample Preparation: Prepare the sample in a form suitable for XRF analysis. For solid samples, this may involve grinding to a fine powder and pressing into a pellet. For liquid samples, they can be analyzed directly in a sample cup.
-
Instrument Setup: Place the sample in the XRF spectrometer.
-
Irradiation: Irradiate the sample with a primary X-ray beam.
-
Data Acquisition: Detect the emitted fluorescent X-rays using a suitable detector (e.g., a silicon drift detector).
-
Spectral Analysis: Analyze the resulting X-ray spectrum to identify the characteristic fluorine peak.
-
Quantification: Quantify the fluorine concentration by comparing the peak intensity to a calibration curve prepared from standards with a similar matrix.
Comparative Performance Data
| Feature | Combustion-Ion Chromatography (CIC) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) | X-Ray Fluorescence (XRF) |
| Principle | Combustion followed by ion separation and conductivity detection | Indirect detection of BaF⁺ polyatomic ion | Nuclear spin resonance | X-ray induced fluorescence |
| Sample Type | Solids, liquids, gases | Liquids (after digestion) | Solutions | Solids, liquids, powders |
| Destructive? | Yes | Yes | No | No |
| Detection Limit | Low ppb (µg/L) | Sub-ppb (ng/L) | Low ppm (mg/L) | High ppm to % range |
| Precision | Excellent (<2% RSD) | Excellent (<3% RSD) | Excellent (<1% RSD) | Good (1-5% RSD) |
| Throughput | Moderate | High | Low to moderate | High |
| Cost | Moderate | High | High | Moderate to high |
| Key Advantage | Robust and widely applicable for total fluorine | Extremely high sensitivity | Provides structural information | Non-destructive and rapid |
| Key Limitation | Destructive; only total fluorine | Indirect method; potential for interferences | Lower sensitivity; requires pure samples | Low sensitivity for fluorine |
Conclusion: Selecting the Right Tool for the Job
The choice of the optimal analytical method for fluorine determination in organic compounds is a nuanced decision that hinges on the specific analytical requirements.
-
Combustion-Ion Chromatography (CIC) stands out as a robust and reliable workhorse for the determination of total fluorine content, particularly for regulatory and quality control purposes where high accuracy and precision are paramount.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the method of choice when ultra-trace level sensitivity is required, for instance, in environmental monitoring or metabolomics studies.
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy is unparalleled in its ability to provide structural information alongside quantification, making it an indispensable tool in drug discovery and development for identifying and quantifying specific fluorinated compounds in a mixture without the need for chromatographic separation.
-
X-Ray Fluorescence (XRF) Spectrometry offers a rapid and non-destructive screening tool for samples with relatively high fluorine concentrations, making it suitable for process control and material identification.
By understanding the principles, strengths, and limitations of each of these techniques, researchers, scientists, and drug development professionals can confidently select the most appropriate method to achieve accurate and reliable fluorine quantification in their organic compounds, thereby ensuring the quality, safety, and efficacy of their products.
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A Comparative Guide to the Validation of Ethyl 4,4-difluoropentanoate Purity by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
Introduction: The Analytical Imperative for Fluorinated Intermediates
Ethyl 4,4-difluoropentanoate is a fluorinated organic ester of significant interest in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making such building blocks highly valuable.[1][2][3] However, the synthetic routes to these compounds can introduce impurities—such as starting materials, by-products, or isomers—that can compromise the safety and efficacy of the final product.
Therefore, robust and validated analytical methods are not merely a regulatory requirement but a scientific necessity to ensure the purity, quality, and consistency of this compound. This guide provides an in-depth comparison of two cornerstone chromatographic techniques, HPLC and GC, for the validation of its purity. We will explore the causality behind methodological choices, present detailed validation protocols grounded in international standards, and offer a clear framework for selecting the optimal technique for your laboratory's needs. The principles and procedures discussed are aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <621>, which provide a framework for validating analytical procedures.[4][5][6]
High-Performance Liquid Chromatography (HPLC): Precision for Non-Volatile and Thermally Labile Compounds
HPLC is a premier separation technique in pharmaceutical analysis, prized for its high resolution, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or prone to thermal degradation.[7]
The Rationale for HPLC in Analyzing this compound
While this compound is moderately volatile, HPLC offers a distinct advantage by operating at or near ambient temperature, which eliminates the risk of on-column degradation that can occur at the elevated temperatures used in GC. Furthermore, HPLC provides exceptional flexibility in tuning selectivity through the manipulation of stationary and mobile phases. For fluorinated compounds, specialized stationary phases like Pentafluorophenyl (PFP) can offer unique separation mechanisms compared to standard C18 columns, exploiting interactions such as dipole-dipole and pi-pi bonding to resolve closely related impurities.[7][8]
Experimental Protocol: HPLC-UV Method
This protocol outlines a reversed-phase HPLC method with UV detection. The ester carbonyl group provides the necessary chromophore for detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: Ascentis C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent. Rationale: A C18 column is the workhorse of reversed-phase chromatography, providing a robust starting point for separating non-polar to moderately polar compounds based on hydrophobicity.[9]
-
Mobile Phase:
-
A: Water (HPLC Grade)
-
B: Acetonitrile (HPLC Grade)
-
-
Gradient: 40% B to 70% B over 15 minutes, hold for 2 minutes, then return to initial conditions. Rationale: A gradient elution is employed to ensure elution of any more hydrophobic impurities while maintaining good peak shape and resolution for the main analyte.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency by reducing mobile phase viscosity.
-
Detection Wavelength: 210 nm. Rationale: The ester carbonyl group exhibits UV absorbance at lower wavelengths. 210 nm provides a good balance of sensitivity for the analyte while minimizing interference from common solvents.
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in Acetonitrile to a final concentration of approximately 1.0 mg/mL.
HPLC Validation Workflow
The validation of this analytical method must demonstrate its suitability for the intended purpose, as mandated by regulatory bodies like the FDA.[10][11] The workflow below follows the ICH Q2(R1) guideline.[4][12]
Caption: HPLC method validation workflow based on ICH Q2 guidelines.
Step-by-Step Validation Protocol (per ICH Q2)
-
Specificity: Analyze blank solvent, a standard solution of this compound, and samples spiked with potential impurities (e.g., starting materials). Perform forced degradation studies (acid, base, oxidation, heat, light) to ensure the peak for the main compound is free from interference from any degradants. The method is specific if the analyte peak is well-resolved from all other peaks.[12][13]
-
Linearity: Prepare a series of at least five standard solutions covering 50% to 150% of the target analytical concentration (e.g., 0.5 to 1.5 mg/mL). Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The range is established by confirming that the method provides acceptable accuracy, precision, and linearity within the lower and upper concentration limits from the linearity study.
-
Accuracy: Analyze samples with a known concentration of this compound (e.g., a placebo spiked with the analyte) at three different concentration levels (e.g., 80%, 100%, 120%). The accuracy is expressed as the percentage recovery. A typical acceptance criterion is 98.0% to 102.0% recovery.[13]
-
Precision:
-
Repeatability (Intra-assay): Perform six replicate injections of a single standard solution (e.g., at 100% concentration). The Relative Standard Deviation (RSD) of the peak areas should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD across the combined sets of data should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine these based on the signal-to-noise ratio (S/N). LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[14]
Gas Chromatography (GC): The Gold Standard for Volatile Compounds
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[15][16] It is particularly well-suited for volatile organic compounds and is a primary method for residual solvent analysis in the pharmaceutical industry.[14]
The Rationale for GC in Analyzing this compound
As a relatively volatile ester, this compound is an excellent candidate for GC analysis. GC often provides faster run times and higher peak efficiency (theoretical plates) than conventional HPLC, leading to very sharp peaks and excellent resolution. The Flame Ionization Detector (FID) is highly sensitive to carbon-containing organic compounds, is robust, and has a wide linear range, making it ideal for purity assays where the main component is quantified relative to minor organic impurities.[17][18]
Experimental Protocol: GC-FID Method
This protocol details a GC method using a common mid-polarity column and FID detection.
Instrumentation:
-
Gas Chromatograph equipped with a Split/Splitless Inlet, Flame Ionization Detector (FID), and an autosampler.
Chromatographic Conditions:
-
Column: Agilent HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent. Rationale: A 5% phenyl-methylpolysiloxane column is a general-purpose, low-bleed column that provides excellent separation for a wide range of semi-volatile organic compounds.[17]
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.5 mL/min.
-
Inlet Temperature: 250 °C. Rationale: This temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation.
-
Split Ratio: 50:1. Rationale: A high split ratio is used for purity analysis of a concentrated sample to avoid overloading the column and detector.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 5 minutes.
-
Rationale: This program starts at a low temperature to resolve any highly volatile impurities and then ramps up to elute the main analyte and any less volatile components in a reasonable time.
-
-
Detector: FID
-
Detector Temperature: 280 °C. Rationale: The detector temperature is kept higher than the final oven temperature to prevent condensation of the analytes as they elute from the column.
-
Injection Volume: 1 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in Dichloromethane or Ethyl Acetate to a final concentration of approximately 1.0 mg/mL.
GC Validation Workflow
The validation approach for the GC method mirrors that of HPLC, ensuring the data generated is reliable and fit for purpose.
Caption: Decision tree for selecting between HPLC and GC for this analysis.
Conclusion and Recommendations
Both HPLC and GC are powerful, reliable techniques capable of validating the purity of this compound when properly developed and validated according to ICH guidelines.
-
Recommendation for HPLC: HPLC should be considered the primary, most robust choice for comprehensive purity analysis, especially during method development or when the impurity profile is not fully characterized. Its operation at ambient temperatures provides a crucial safety margin against analyte degradation, ensuring that observed impurities are genuine and not artifacts of the analytical method.
-
Recommendation for GC: GC-FID is an excellent and highly efficient alternative , particularly for routine quality control in a manufacturing environment where the impurity profile is well-understood and known to be volatile. Its speed and high sensitivity make it ideal for high-throughput screening once the method has been proven to be free of thermal degradation issues.
Ultimately, a comprehensive analytical characterization may involve the use of both techniques. HPLC can serve as the primary stability-indicating method, while GC can be used as an orthogonal method to confirm purity and quantify specific volatile impurities, providing a complete and trustworthy picture of the product's quality.
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- 18. Validation gas chromatography-fid method for analysis of ethanol content in vinegar | Journal of Halal Product and Research [e-journal.unair.ac.id]
A Senior Application Scientist's Guide to Fluorination: A Comparative Analysis of Electrophilic and Nucleophilic Agents for Synthesis
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules can profoundly enhance their biological activity, metabolic stability, and physicochemical properties.[1] Consequently, the development of efficient and selective fluorination methodologies is of paramount importance to researchers, scientists, and drug development professionals. The two primary strategies for forging the robust carbon-fluorine bond are electrophilic and nucleophilic fluorination.[2] While both pathways lead to the desired fluorinated compounds, they differ fundamentally in their mechanistic approach, choice of reagents, and substrate scope.
This in-depth technical guide provides a comprehensive comparison of electrophilic and nucleophilic fluorinating agents, with a focus on representative and widely used examples: Selectfluor® for electrophilic fluorination and Diethylaminosulfur Trifluoride (DAST) for nucleophilic fluorination. We will delve into their mechanisms of action, practical applications, and provide supporting experimental data and protocols to empower you in making informed decisions for your synthetic challenges.
The Mechanistic Dichotomy: "F⁺" versus "F⁻"
The core distinction between electrophilic and nucleophilic fluorination lies in the electronic nature of the fluorine source and the carbon center it targets.
Nucleophilic Fluorination employs a nucleophilic fluoride source (F⁻) that attacks an electron-deficient (electrophilic) carbon atom, typically resulting in the displacement of a leaving group through mechanisms like Sₙ2 or by addition to unsaturated systems.[2][3] Reagents like alkali metal fluorides (KF, CsF) and sulfur-based reagents such as DAST are archetypal nucleophilic fluorinating agents.[2]
Electrophilic Fluorination , conversely, utilizes a reagent in which the fluorine atom is rendered electron-deficient (an "F⁺" equivalent). This electrophilic fluorine then attacks an electron-rich (nucleophilic) carbon center, such as an enolate, an aromatic ring, or an alkene.[2][4] The mechanism of electrophilic fluorination is a subject of ongoing discussion, with evidence supporting both Sₙ2-type pathways and single-electron transfer (SET) mechanisms depending on the specific reagent and substrate.[5] N-F reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are the workhorses of modern electrophilic fluorination.[2][6]
Head-to-Head Comparison: Selectfluor® vs. DAST
To provide a clear and practical comparison, we will focus on two of the most prevalent fluorinating agents in their respective classes.
| Feature | Selectfluor® (Electrophilic) | DAST (Nucleophilic) |
| Reagent Type | Electrophilic ("F⁺" source) | Nucleophilic ("F⁻" source) |
| Common Substrates | Ketones, esters, amides, aromatic rings, alkenes[5] | Alcohols, aldehydes, ketones[4] |
| Mechanism | Sₙ2-type or Single-Electron Transfer (SET)[5] | Sₙ1 or Sₙ2[7] |
| Key Transformations | α-Fluorination of carbonyls, C-H fluorination[8] | Hydroxy-de-fluorination, Carbonyl-to-gem-difluoride[4] |
| Stereochemistry | Can be stereoselective depending on substrate and conditions[5] | Often proceeds with inversion of configuration (Sₙ2)[7] |
| Reaction Conditions | Often mild[5] | Typically requires low temperatures (-78 °C to rt)[9] |
| Handling & Stability | Stable, non-volatile, relatively safe solid[5] | Thermally sensitive, moisture-sensitive liquid[9][10] |
| Safety Concerns | Strong oxidant[11] | Can decompose exothermically above 50 °C[10] |
| Byproducts | Amine-based byproducts[12] | Can generate HF, corrosive byproducts[13] |
In the Lab: Experimental Protocols and Data
The following sections provide detailed, step-by-step methodologies for representative fluorination reactions using Selectfluor® and DAST, along with comparative experimental data.
Electrophilic Fluorination of a β-Diketone with Selectfluor®
This protocol details the α-monofluorination of a cyclic 1,3-diketone using Selectfluor®, a common application for this reagent.
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the cyclic 1,3-diketone (1.0 equiv) in anhydrous acetonitrile.
-
Reagent Addition: Add Selectfluor® (1.1 equiv) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. Reaction times can vary from 10 to 96 hours depending on the substrate's reactivity.[14]
-
Workup: Upon completion, filter the reaction mixture through a short plug of basic alumina.[15]
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired α-fluorinated product.
Representative Data for Electrophilic Fluorination:
| Substrate | Product | Reagent | Yield (%) | Reference |
| 1,3-Cyclohexanedione | 2-Fluoro-1,3-cyclohexanedione | Selectfluor® | 50 | [14] |
| 2-Methyl-1,3-cyclohexanedione | 2-Fluoro-2-methyl-1,3-cyclohexanedione | Selectfluor® | 55 | [14] |
| 2-Phenyl-1,3-indandione | 2-Fluoro-2-phenyl-1,3-indandione | Selectfluor® | 70 | [14] |
Nucleophilic Deoxyfluorination of an Alcohol with DAST
This protocol describes the conversion of a primary alcohol to its corresponding alkyl fluoride using DAST.
Experimental Protocol:
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.[9]
-
Reagent Addition: Slowly add DAST (1.2 equiv) dropwise to the cooled solution.[9]
-
Reaction: Allow the reaction mixture to stir at -78 °C for a specified time, then warm to room temperature and stir for an additional period (e.g., 2 hours). Monitor the reaction progress by TLC.[9]
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.[9]
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the alkyl fluoride.
Representative Data for Nucleophilic Fluorination:
| Substrate | Product | Reagent | Yield (%) | Reference |
| 1-Octanol | 1-Fluorooctane | DAST | 90 | [7] |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzyl fluoride | DAST | 72 | [13] |
| 2-Methylbutan-2-ol | 2-Fluoro-2-methylbutane | DAST | 48 | [16] |
Visualizing the Mechanisms
To further elucidate the distinct pathways of these two fluorination strategies, the following diagrams illustrate the proposed mechanisms.
Caption: Electrophilic fluorination of a ketone enolate with Selectfluor®.
Caption: Nucleophilic deoxyfluorination of an alcohol with DAST.
Safety and Handling: A Critical Consideration
The power of fluorinating agents is intrinsically linked to their reactivity, which necessitates stringent safety protocols.
Selectfluor® is a stable solid that is relatively easy to handle.[5] However, it is a strong oxidizing agent and should be handled with care, avoiding contact with combustible materials.[11] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should always be worn.[17]
DAST , on the other hand, requires more cautious handling. It is a moisture-sensitive liquid that can hydrolyze to form corrosive HF.[13] Furthermore, DAST is thermally unstable and can decompose exothermically, and sometimes explosively, at temperatures above 50 °C.[10] Therefore, it is crucial to store DAST at low temperatures and to always perform reactions at or below room temperature in a well-ventilated fume hood.[9][10] Safer, more thermally stable alternatives to DAST, such as Deoxo-Fluor® and XtalFluor®, have been developed and should be considered, especially for larger-scale applications.[18]
Conclusion: Choosing the Right Tool for the Job
Both electrophilic and nucleophilic fluorination are indispensable tools in the synthetic chemist's arsenal. The choice between them is dictated by the specific synthetic target and the nature of the starting material.
-
Electrophilic fluorination , exemplified by Selectfluor®, is the method of choice for the fluorination of electron-rich centers such as enolates, activated aromatic rings, and alkenes. Its operational simplicity and the stability of the reagents make it an attractive option for a wide range of applications, including late-stage fluorination in drug discovery.[2]
-
Nucleophilic fluorination , with DAST as a prominent example, excels at the conversion of alcohols and carbonyl compounds to their fluorinated counterparts.[4] While the reagents often require more careful handling, this approach provides a direct and efficient route to valuable fluorinated building blocks.
By understanding the fundamental principles, practical considerations, and safety protocols associated with each approach, researchers can confidently and effectively harness the power of fluorination to advance their scientific endeavors.
References
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A Guide to the Spectroscopic Characterization of Ethyl 4,4-difluoropentanoate Through Analog Comparison
Introduction
In the landscape of pharmaceutical and materials science, the introduction of fluorine atoms into organic molecules is a cornerstone strategy for modulating chemical and physical properties. Fluorination can dramatically alter a compound's lipophilicity, metabolic stability, and binding affinity, making it a critical tool for drug development professionals. Ethyl 4,4-difluoropentanoate, a fluorinated aliphatic ester, represents a class of compounds whose precise structural characterization is paramount for understanding its behavior and potential applications.
This document serves as an in-depth guide for researchers and scientists on how to leverage fundamental principles of spectroscopy and comparative analysis to elucidate the structure of novel fluorinated molecules. We will dissect the known spectral features of our analogs to build a robust, evidence-based prediction of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structures and Comparative Framework
The foundation of our analysis rests on understanding how the addition and position of fluorine atoms influence the electronic environment of a molecule. We will compare our target compound with a non-fluorinated parent structure and an analog with fluorination at a different position.
-
Target Compound: this compound (Predicted Data)
-
Molecular Formula: C₇H₁₂F₂O₂
-
Molecular Weight: 166.16 g/mol
-
-
Analog 1: Ethyl pentanoate (Baseline Data)
-
Molecular Formula: C₇H₁₄O₂
-
Molecular Weight: 130.18 g/mol
-
-
Analog 2: Ethyl difluoroacetate (Positional Isomer Analog)
-
Molecular Formula: C₄H₆F₂O₂
-
Molecular Weight: 124.08 g/mol
-
Caption: Molecular structures of the target compound and its selected analogs.
Spectroscopic Methodologies: A Self-Validating System
The reliability of any spectral interpretation is contingent upon the quality of the data acquisition. The protocols described here represent standard, validated practices in analytical chemistry, ensuring reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-25 mg of the analyte for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1] The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's spectrum.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the sample. TMS is chemically inert and its protons and carbons provide a sharp singlet at 0.00 ppm, serving as the universal reference point for chemical shifts (δ).[2]
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire spectra at a field strength of 300 MHz or higher for sufficient resolution. For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum by collapsing carbon-proton multiplets into singlets.[3]
-
Data Processing: The resulting Free Induction Decay (FID) is converted into a spectrum via Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of functional groups, providing a unique molecular fingerprint.
Experimental Protocol (Neat Liquid Film):
-
Sample Application: Place a single drop of the neat liquid sample onto the surface of one potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[3] These materials are transparent to IR radiation.
-
Film Formation: Place a second salt plate on top of the first and gently rotate to create a thin, uniform liquid film, ensuring no air bubbles are trapped.
-
Data Acquisition: Mount the plates in the spectrometer's sample holder. A background spectrum of air is first collected. Then, the sample spectrum is recorded. The instrument automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Cleaning: Thoroughly clean the salt plates with a dry, volatile solvent (e.g., dichloromethane) immediately after use to prevent damage and cross-contamination.
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS provides information about the molecular weight of a compound and its fragmentation pattern, offering clues to its molecular structure.
Experimental Protocol:
-
Sample Introduction: Inject a dilute solution of the analyte into a gas chromatograph (GC-MS) or directly into the ion source via a heated probe for volatile liquids. The sample is vaporized under high vacuum.
-
Ionization: The gaseous analyte molecules are bombarded with a high-energy electron beam (typically 70 eV).[4] This energetic collision ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•⁺).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions and neutral radicals. This is a "hard" ionization technique known for producing extensive, reproducible fragmentation.[5]
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Caption: General experimental workflow for NMR spectroscopy.
¹H NMR Spectroscopic Comparison
The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling.
Analysis of Analogs:
-
Ethyl pentanoate: Exhibits five distinct signals corresponding to the five non-equivalent proton environments. The signals for the straight alkyl chain (C2, C3, C4 protons) appear in the typical upfield region (δ 0.9-2.3 ppm).
-
Ethyl difluoroacetate: The single proton on the α-carbon (C2) is dramatically shifted downfield to ~δ 5.9 ppm and appears as a triplet due to coupling with the two adjacent fluorine atoms (²J_HF). This demonstrates the powerful deshielding effect of geminal fluorine atoms.
Predicted Spectrum for this compound: Based on the principles observed, we can predict the following:
-
-CH₃ (C5): The methyl group attached to the fluorinated carbon (C4) will be shifted downfield relative to a typical methyl group and will appear as a triplet due to coupling with the two fluorine atoms (³J_HF ~15-25 Hz).
-
-CH₂- (C3): These protons are adjacent to the CF₂ group. They will be significantly deshielded (shifted downfield) and will appear as a triplet of triplets, splitting with both the C2 protons (³J_HH) and the C4 fluorine atoms (³J_HF).
-
-CH₂- (C2): These protons are further from the fluorine atoms, so the deshielding effect will be weaker than for the C3 protons. They will appear as a triplet, split by the C3 protons.
-
-OCH₂CH₃ (Ethyl group): This group is distant from the fluorination site and should exhibit its characteristic quartet and triplet, similar to ethyl pentanoate.
Table 1: Comparison of ¹H NMR Data (Predicted and Experimental)
| Compound | Assignment | Predicted/Observed δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| This compound | -OCH₂CH₃ | ~4.1 | q | J_HH ≈ 7.1 |
| -CH₂- (C2) | ~2.4 | t | J_HH ≈ 7.5 | |
| -CH₂- (C3) | ~2.2 | tt | ³J_HH ≈ 7.5, ³J_HF ≈ 15 | |
| -CH₃ (C5) | ~1.7 | t | ³J_HF ≈ 20 | |
| -OCH₂CH₃ | ~1.2 | t | J_HH ≈ 7.1 | |
| Ethyl pentanoate | -OCH₂CH₃ | 4.06 | q | J_HH = 7.1 |
| -CH₂- (C2) | 2.23 | t | J_HH = 7.5 | |
| -CH₂- (C3) | 1.57 | sextet | J_HH = 7.4 | |
| -CH₂- (C4) | 1.33 | sextet | J_HH = 7.4 | |
| -CH₃ (C5) | 0.90 | t | J_HH = 7.4 | |
| Ethyl difluoroacetate | -CH- (C2) | 5.88 | t | ²J_HF = 54.0 |
| -OCH₂CH₃ | 4.27 | q | J_HH = 7.1 |
| | -OCH₂CH₃ | 1.30 | t | J_HH = 7.1 |
(Data for analogs sourced from Spectral Database for Organic Compounds, SDBS)
¹³C NMR Spectroscopic Comparison
¹³C NMR provides information on the carbon skeleton. The key diagnostic feature for fluorinated compounds is the observation of carbon-fluorine coupling (J_CF), which can occur over multiple bonds.
Analysis of Analogs:
-
Ethyl pentanoate: Shows seven distinct signals for the seven carbon atoms, with the carbonyl carbon (C1) being the most downfield (~δ 173 ppm).[6]
-
Ethyl difluoroacetate: The α-carbon (C2) is shifted significantly downfield and appears as a triplet due to the large one-bond coupling to the two fluorine atoms (¹J_CF ~250 Hz). The carbonyl carbon (C1) also shows a smaller two-bond coupling (²J_CF).
Predicted Spectrum for this compound:
-
C4 (-CF₂-): This carbon will be the most affected. It will be shifted significantly downfield into the ~δ 120-125 ppm range and will appear as a triplet with a very large one-bond C-F coupling constant (¹J_CF > 230 Hz).
-
C3 & C5: These carbons, being two bonds away from the fluorines, will show smaller ²J_CF coupling (typically 20-30 Hz) and will be shifted downfield compared to their positions in ethyl pentanoate.
-
C2: This carbon is three bonds away and will experience a much weaker ³J_CF coupling (typically <10 Hz) and a minimal downfield shift.
-
C1 (C=O) and Ethyl Group: These carbons are distant and will show negligible C-F coupling and chemical shifts similar to those in ethyl pentanoate.
Table 2: Comparison of ¹³C NMR Data (Predicted and Experimental)
| Compound | Assignment | Predicted/Observed δ (ppm) | Multiplicity (due to F) | Coupling Constant (J_CF, Hz) |
|---|---|---|---|---|
| This compound | C1 (C=O) | ~172 | s | - |
| C4 (-CF₂-) | ~123 | t | ¹J ≈ 240 | |
| C6 (-OCH₂-) | ~61 | s | - | |
| C2 | ~34 | t (small) | ³J ≈ 3 | |
| C3 | ~30 | t | ²J ≈ 22 | |
| C5 (-CH₃) | ~24 | t | ²J ≈ 25 | |
| C7 (-OCH₂CH₃) | ~14 | s | - | |
| Ethyl pentanoate | C1 (C=O) | 173.6 | s | - |
| C6 (-OCH₂-) | 60.2 | s | - | |
| C2 | 34.2 | s | - | |
| C3 | 27.1 | s | - | |
| C4 | 22.3 | s | - | |
| C5 (-CH₃) | 13.7 | s | - | |
| C7 (-OCH₂CH₃) | 14.2 | s | - | |
| Ethyl difluoroacetate | C1 (C=O) | 163.5 | t | ²J = 30.0 |
| C2 (-CF₂H) | 108.6 | t | ¹J = 251.5 | |
| C3 (-OCH₂-) | 63.3 | s | - |
| | C4 (-OCH₂CH₃) | 13.8 | s | - |
(Data for analogs sourced from Spectral Database for Organic Compounds, SDBS)
¹⁹F NMR Spectroscopy
¹⁹F NMR is a direct and highly sensitive method for observing fluorine atoms. Chemical shifts are spread over a very wide range, making it easy to distinguish between different fluorine environments.
Predicted Spectrum for this compound:
-
The two fluorine atoms at C4 are chemically equivalent, so they will produce a single signal .
-
This signal will be split by the adjacent protons. It will couple to the two protons on C3 (³J_HF) and the three protons on C5 (³J_HF).
-
The expected multiplicity would be a triplet of quartets (tq) or a more complex multiplet if the coupling constants are similar. The chemical shift is expected in the range typical for aliphatic gem-difluoro groups, approximately -90 to -110 ppm relative to CFCl₃.
Infrared (IR) Spectroscopy Comparison
IR spectroscopy is excellent for identifying functional groups. The key absorptions for these esters are the C=O (carbonyl) stretch and the C-O (ester) stretch. For the fluorinated analogs, the C-F stretches are also highly diagnostic.
Analysis of Analogs:
-
Ethyl pentanoate: Shows a strong, sharp C=O stretch around 1738 cm⁻¹ and C-O stretches in the 1100-1300 cm⁻¹ region.[7]
-
Ethyl difluoroacetate: The electron-withdrawing fluorine atoms on the α-carbon increase the frequency (wavenumber) of the C=O stretch to ~1770 cm⁻¹. This is a classic effect of α-halogenation on esters.
Predicted Spectrum for this compound:
-
C=O Stretch: The fluorine atoms are on the γ-carbon (C4), not the α-carbon. Their electron-withdrawing effect is transmitted through the sigma bonds but is significantly attenuated with distance. Therefore, the C=O stretch should be at a frequency very similar to that of ethyl pentanoate, perhaps slightly higher (~1740 cm⁻¹), but not dramatically shifted like in the α-fluoro ester.
-
C-F Stretch: The most significant new feature will be the appearance of very strong, intense absorption bands in the 1050-1150 cm⁻¹ region, which are characteristic of C-F stretching vibrations.
Table 3: Comparison of Key IR Frequencies (cm⁻¹)
| Compound | C-H Stretch | C=O Stretch | C-O Stretch | C-F Stretch |
|---|---|---|---|---|
| This compound (Predicted) | ~2980 | ~1740 (Strong) | ~1180 | ~1100 (Very Strong) |
| Ethyl pentanoate (Experimental) | 2963 | 1738 (Strong) | 1181 | - |
| Ethyl difluoroacetate (Experimental) | 2995 | 1770 (Strong) | 1250 | ~1120 (Very Strong) |
(Data for analogs sourced from Spectral Database for Organic Compounds, SDBS)
Mass Spectrometry (MS) Comparison
Electron Ionization Mass Spectrometry provides the molecular weight and a fragmentation fingerprint. The presence of fluorine significantly influences fragmentation pathways.
Analysis of Analogs:
-
Ethyl pentanoate: The mass spectrum shows a visible molecular ion peak (M•⁺) at m/z 130. A prominent peak at m/z 88 corresponds to the classic McLafferty rearrangement , a signature fragmentation of esters with a γ-hydrogen. Other key fragments include the acylium ion [CH₃(CH₂)₃C=O]⁺ at m/z 85 and loss of the ethoxy group [M-45]⁺ at m/z 85.
-
Ethyl difluoroacetate: The molecular ion is observed at m/z 124. Fragmentation is dominated by the loss of the ethoxy radical (•OCH₂CH₃) to give the [CHF₂C=O]⁺ ion at m/z 79.
Predicted Spectrum for this compound:
-
Molecular Ion (M•⁺): A peak should be observed at m/z 166.
-
McLafferty Rearrangement: This compound possesses γ-hydrogens (on C2), so a McLafferty rearrangement is possible, leading to a fragment at m/z 120 . This would be a highly diagnostic peak.
-
Alpha-Cleavage: Cleavage of the C3-C4 bond would be favorable due to the stabilizing effect of the fluorine atoms, leading to a fragment from the loss of a •CH₂CF₂CH₃ radical.
-
Loss of Ethoxy Group: Loss of •OCH₂CH₃ (45 Da) would yield a fluorinated acylium ion at m/z 121 .
-
Fragments containing Fluorine: Fragments like [CF₂CH₃]⁺ at m/z 65 will be characteristic.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
While direct experimental data for this compound remains elusive in public repositories, a robust and scientifically rigorous spectroscopic profile can be predicted through the careful analysis of its non-fluorinated and positionally fluorinated analogs. This guide demonstrates that by understanding the fundamental principles of how fluorination impacts shielding, coupling, vibrational frequencies, and fragmentation, one can construct a detailed and reliable "spectral fingerprint" for a novel compound.
The predicted data herein—including the characteristic downfield shifts and complex couplings in NMR, the strong C-F vibrational bands in IR, and the unique fragmentation pathways in MS—provides a powerful template for researchers to confirm the identity and purity of this compound in a laboratory setting. This comparative and predictive methodology is a vital skill for professionals in drug development and chemical research, enabling progress even when reference standards are unavailable.
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Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]
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Human Metabolome Database. (2022). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0040297). Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
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Navigating the Uncharted Territory of Ethyl 4,4-Difluoropentanoate Derivatives: A Guide to Hypothetical Biological Activity Screening
A Senior Application Scientist's Perspective on a Novel Chemical Space
Introduction: The Allure of Fluorine in Drug Discovery and the Curious Case of Ethyl 4,4-Difluoropentanoate
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This has led to a surge in the development of fluorinated pharmaceuticals with enhanced efficacy and pharmacokinetic profiles.
Within the vast landscape of fluoro-organic compounds, gem-difluorinated motifs, particularly those adjacent to a carbonyl group, present a fascinating area of exploration. The focus of this guide, the this compound scaffold, offers a unique combination of a difluoromethylene group alpha to an ester functionality. While a comprehensive search of the current scientific literature reveals a notable absence of published studies on the biological activity of derivatives of this compound, this guide will serve as a forward-looking framework for researchers venturing into this uncharted territory. We will provide a hypothetical yet scientifically grounded comparison of potential biological activities, supported by established experimental protocols and insights from structurally related fluorinated compounds. This document is intended to be a roadmap for the initial biological screening of this novel class of molecules.
Hypothetical Biological Activities and Screening Strategies
Given the structural features of this compound derivatives, we can hypothesize several potential biological activities that warrant investigation. The primary areas of interest would be anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity: A Primary Focus for Novel Fluorinated Compounds
The quest for novel anticancer agents is a driving force in drug discovery. Many successful chemotherapeutics are fluorinated compounds that interfere with critical cellular processes in cancer cells.
Rationale for Anticancer Screening:
The presence of the gem-difluoro group can mimic a carbonyl hydrate or a tetrahedral intermediate in enzymatic reactions, potentially leading to the inhibition of enzymes crucial for cancer cell proliferation. Furthermore, the lipophilicity imparted by the fluorine atoms may enhance cell permeability, allowing the compounds to reach intracellular targets.
Comparison with Alternative Anticancer Agents:
For a comparative analysis, derivatives of this compound would be benchmarked against established anticancer drugs with relevant mechanisms of action.
| Compound Class | Mechanism of Action | Representative Drug |
| This compound Derivatives (Hypothetical) | Potential inhibition of metabolic enzymes or signaling kinases | - |
| Fluoropyrimidines | Inhibition of thymidylate synthase | 5-Fluorouracil |
| Taxanes | Microtubule stabilization | Paclitaxel |
| Kinase Inhibitors | Inhibition of specific protein kinases | Erlotinib (EGFR inhibitor) |
Antimicrobial Activity: Targeting Essential Bacterial and Fungal Pathways
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.
Rationale for Antimicrobial Screening:
Fluorinated compounds have a proven track record as potent antimicrobial agents (e.g., fluoroquinolone antibiotics). The this compound scaffold could potentially inhibit essential bacterial or fungal enzymes involved in metabolic pathways absent in humans, offering a window for selective toxicity.
Comparison with Alternative Antimicrobial Agents:
Newly synthesized derivatives would be compared against standard-of-care antibiotics and antifungals to assess their spectrum and potency.
| Compound Class | Spectrum of Activity | Representative Drug |
| This compound Derivatives (Hypothetical) | Unknown (to be determined) | - |
| Fluoroquinolones | Broad-spectrum antibacterial | Ciprofloxacin |
| Beta-Lactams | Antibacterial (Gram-positive and some Gram-negative) | Penicillin |
| Azoles | Antifungal | Fluconazole |
Enzyme Inhibition: A Mechanistic Approach to Drug Design
The gem-difluoroethyl group is a known bioisostere for a carbonyl group and can act as a transition state analog inhibitor for various enzymes, particularly proteases and esterases.
Rationale for Enzyme Inhibition Screening:
Identifying specific enzyme targets is a more rational approach to drug discovery. Screening against a panel of relevant enzymes can elucidate the mechanism of action and guide further optimization.
Comparison with Known Enzyme Inhibitors:
| Enzyme Class | Role in Disease | Representative Inhibitor |
| Serine Proteases | Coagulation, inflammation, cancer | Diisopropyl fluorophosphate (DFP) |
| Cysteine Proteases | Cancer, parasitic infections | E-64 |
| Fatty Acid Synthase (FAS) | Cancer, metabolic disorders | Orlistat |
Experimental Protocols: A Step-by-Step Guide for Biological Screening
The following section outlines detailed, self-validating protocols for the initial biological screening of this compound derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for cytotoxicity screening.
Causality Behind Experimental Choices:
-
Cell Lines: A panel of cell lines from different tissue origins (e.g., breast, lung, colon) is crucial to assess the spectrum of activity and potential selectivity.
-
Concentration Range: A broad concentration range is necessary to determine the dose-response relationship and accurately calculate the half-maximal inhibitory concentration (IC50).
-
Incubation Time: A 48-72 hour incubation period allows for sufficient time for the compounds to exert their cytotoxic effects, which may involve multiple cell cycles.
-
MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a reliable and widely used colorimetric reagent that is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.
Workflow for Broth Microdilution:
Caption: Workflow for determining MIC by broth microdilution.
Causality Behind Experimental Choices:
-
Standardized Inoculum: Using a standardized inoculum (e.g., 0.5 McFarland) ensures reproducibility and comparability of results across different experiments and laboratories.
-
Growth Media: Specific growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) are used to support the optimal growth of the test organisms.
-
Controls: The inclusion of positive (no drug) and negative (no inoculum) controls is essential to validate the assay. A standard antibiotic (e.g., ciprofloxacin) is also included as a reference.
Protocol 3: Enzyme Inhibition Assay (Generic Fluorometric Assay)
This protocol provides a general framework for screening compounds against a specific enzyme using a fluorogenic substrate.
Workflow for a Generic Enzyme Inhibition Assay:
Caption: General workflow for a fluorescence-based enzyme inhibition assay.
Causality Behind Experimental Choices:
-
Fluorogenic Substrate: The use of a fluorogenic substrate that releases a fluorescent product upon enzymatic cleavage provides a highly sensitive and continuous readout of enzyme activity.
-
Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for the establishment of binding equilibrium, which is particularly important for slow-binding or irreversible inhibitors.
-
Kinetic Monitoring: Monitoring the reaction in real-time allows for the accurate determination of initial reaction rates, which are essential for calculating inhibition constants (Ki) and understanding the mechanism of inhibition.
Conclusion: Paving the Way for Future Discoveries
While the biological activity of this compound derivatives remains to be elucidated, the structural features of this compound class suggest a high potential for discovering novel bioactive molecules. The hypothetical screening cascade and detailed experimental protocols provided in this guide offer a robust starting point for researchers to explore this promising, yet untapped, area of chemical space. The strategic application of these methodologies will be instrumental in uncovering the therapeutic potential of these unique fluorinated compounds and will undoubtedly contribute to the advancement of drug discovery. The journey into this uncharted territory is an exciting prospect, and the findings from such studies are eagerly awaited by the scientific community.
References
Due to the lack of specific literature on the biological activity of this compound derivatives, this reference list includes authoritative sources on the general principles and methodologies discussed in the guide.
-
Title: Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The MTT Assay to Evaluate Cell Viability Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: Principles of Drug Discovery Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]
-
Title: Enzyme Assays: A Practical Approach Source: Oxford University Press URL: [Link]
A Senior Application Scientist's Guide to the Synthesis of Ethyl 4,4-difluoropentanoate: A Cost-Benefit Analysis
For researchers and professionals in drug development, the efficient synthesis of fluorinated organic molecules is a critical endeavor. The introduction of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key strategy in medicinal chemistry. Ethyl 4,4-difluoropentanoate is a valuable building block in this field, and its synthesis can be approached through several distinct pathways. This guide provides an in-depth comparison of the most common methods, offering a cost-benefit analysis supported by experimental data to inform your selection of the most appropriate route for your laboratory or production needs.
The synthesis of the target molecule, this compound, is typically achieved in a two-stage process. First, a β-keto ester, ethyl 4,4-difluoroacetoacetate, is synthesized. This intermediate is then alkylated (in this case, methylated) and subsequently decarboxylated to yield the final product. The primary differences and cost-benefit trade-offs lie in the initial synthesis of the ethyl 4,4-difluoroacetoacetate precursor. This guide will focus on the comparative analysis of these initial routes.
Stage 1: Synthesis of the Key Intermediate: Ethyl 4,4-difluoroacetoacetate
There are three principal methods for the synthesis of ethyl 4,4-difluoroacetoacetate:
-
The Claisen Condensation Route
-
The Difluoroacetyl Halide Acylation Route
-
The Reformatsky-Type Reaction Route
Method 1: The Claisen Condensation Route
The Claisen condensation is a classic carbon-carbon bond-forming reaction and a widely used method for synthesizing β-keto esters.[1] In this case, it involves the reaction of ethyl difluoroacetate with ethyl acetate in the presence of a strong base.
Causality of Experimental Choices
The choice of base is the most critical variable in this reaction, significantly impacting yield, safety, and cost.
-
Sodium Ethoxide (NaOEt): A common and cost-effective choice. The ethoxide anion acts as a strong base to deprotonate the α-carbon of ethyl acetate, forming the nucleophilic enolate that then attacks the carbonyl carbon of ethyl difluoroacetate.[1] The reaction is typically performed in an excess of ethyl acetate which can also serve as the solvent.
-
Sodium Hydride (NaH): A more powerful, non-nucleophilic base that can drive the reaction to completion by irreversibly deprotonating the ethyl acetate. However, its use comes with significant safety concerns. Sodium hydride is highly flammable and reacts violently with water, releasing hydrogen gas which can ignite.[2][3] Its use in combination with polar aprotic solvents like DMSO or DMF can lead to runaway reactions and explosions.[4]
-
Solid Base Catalysts: A greener and safer alternative involves the use of heterogeneous solid base catalysts, such as mesoporous molecular sieves (e.g., MCM-41) loaded with an alkali base.[5] These catalysts can be easily recovered and reused, reducing waste and simplifying the workup procedure.[5]
Experimental Protocol: Claisen Condensation using Sodium Ethoxide
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add ethyl acetate (2.5 equivalents).
-
With stirring, add sodium ethoxide (1.1 equivalents).
-
Cool the suspension to 5°C using an ice bath.
-
Slowly add ethyl difluoroacetate (1.0 equivalent) dropwise, maintaining the internal temperature between 10-25°C.
-
After the addition is complete, heat the reaction mixture to 65°C and stir for 2 hours.[6]
-
Cool the mixture to room temperature and carefully acidify with dilute sulfuric acid to a pH of 2-3.[7]
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tertiary-butyl ether).[7]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by vacuum distillation.
Workflow Diagram: Claisen Condensation
Caption: Workflow for the Claisen condensation synthesis.
Method 2: The Difluoroacetyl Halide Acylation Route
This method offers a more direct approach by reacting a difluoroacetyl halide (fluoride, chloride, or bromide) with ethyl acetate in the presence of an alkaline catalyst like sodium ethoxide.[7] This can be considered an acylation of the enolate of ethyl acetate.
Causality of Experimental Choices
This route bypasses the need for ethyl difluoroacetate, which can be an advantage depending on the relative cost and availability of the starting materials. The difluoroacetyl halide is highly reactive, which can lead to faster reaction times but may also require more careful control of the reaction conditions to avoid side reactions. The choice of halide (F, Cl, Br) can influence reactivity and cost.
Experimental Protocol: Acylation with Difluoroacetyl Fluoride
-
In a four-neck flask cooled with an ethanol bath to -5 to -10°C, add sodium ethoxide (2.1 equivalents) and ethyl acetate (4.5 equivalents).[7]
-
Over a period of 2 hours, bubble difluoroacetyl fluoride (1.0 equivalent) into the stirred suspension while maintaining the low temperature.[7]
-
After the addition, remove the cooling bath and warm the mixture to 50°C for 2 hours.[7]
-
Cool the reaction and acidify with 18% hydrochloric acid to pH 2-3.
-
Extract the aqueous layer with methyl tertiary-butyl ether.
-
Combine the organic layers, dry over a molecular sieve, and purify by rectification to obtain ethyl 4,4-difluoroacetoacetate.[7]
Workflow Diagram: Difluoroacetyl Halide Acylation
Caption: Workflow for the difluoroacetyl halide acylation.
Method 3: The Reformatsky-Type Reaction Route
The Reformatsky reaction typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[8] A variation of this can be used to synthesize ethyl 4,4-difluoroacetoacetate by reacting ethyl difluoroacetate with ethyl bromoacetate in the presence of zinc.
Causality of Experimental Choices
This method avoids the use of strong, moisture-sensitive bases like sodium ethoxide or sodium hydride. The reaction proceeds through the formation of an organozinc reagent, a so-called "Reformatsky enolate".[9] While this can be an advantage in terms of safety from highly reactive bases, the activation of zinc and the handling of organometallic intermediates require specific techniques. The cost of zinc and the potential for metal-containing waste streams are also considerations.
Experimental Protocol: Reformatsky-Type Reaction
Note: A detailed, validated protocol for this specific transformation is less commonly reported in readily available literature compared to the Claisen condensation. The following is a generalized procedure based on the principles of the Reformatsky reaction.
-
Activate zinc dust by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the activated zinc.
-
Add a solution of ethyl difluoroacetate (1.0 equivalent) and ethyl bromoacetate (1.0 equivalent) in a dry, inert solvent like THF or diethyl ether.
-
Gently heat the mixture to initiate the reaction.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by vacuum distillation.
Workflow Diagram: Reformatsky-Type Reaction
Caption: Workflow for the Reformatsky-type reaction.
Stage 2: Conversion to this compound
The conversion of the intermediate, ethyl 4,4-difluoroacetoacetate, to the final product follows the principles of the acetoacetic ester synthesis.[1] This involves two key steps: alkylation and decarboxylation.
-
Alkylation: The α-proton of the β-keto ester is acidic and can be removed by a base (e.g., sodium ethoxide) to form an enolate. This enolate then acts as a nucleophile in an SN2 reaction with an alkylating agent, such as methyl iodide, to form ethyl 2-methyl-4,4-difluoro-3-oxobutanoate.[1]
-
Decarboxylation (Krapcho Reaction): The resulting β-keto ester is then heated, often in a polar aprotic solvent like DMSO with a salt such as lithium chloride and water, to effect hydrolysis of the ester and subsequent decarboxylation, yielding the final product, this compound.[10] This one-pot procedure is generally efficient and avoids harsh acidic or basic conditions.[11]
Cost-Benefit Analysis
| Parameter | Claisen Condensation (NaOEt) | Claisen Condensation (NaH) | Difluoroacetyl Halide Acylation | Reformatsky-Type Reaction |
| Yield | High (up to 95%)[6] | High (up to 86%) | Moderate (e.g., 54%) | Moderate to High (up to 88% reported)[10] |
| Reagent Cost | Moderate (NaOEt is relatively inexpensive) | Moderate to High (NaH is more expensive) | Variable (depends on halide) | High (cost of activated zinc and bromoester) |
| Safety | Moderate (handle NaOEt with care) | Low (NaH is highly flammable and reactive) [2][3] | Moderate (acyl halides are corrosive) | Moderate (handling of organometallics) |
| Environmental | Moderate (salt waste, solvent use) | High (hazardous quenching, H₂ gas) | Moderate (halide salt waste) | High (zinc-containing waste streams) |
| Simplicity | High (well-established, one-pot) | Moderate (requires inert atmosphere, careful handling) | High (one-pot) | Moderate (requires inert atmosphere, zinc activation) |
| Scalability | Excellent | Poor (safety concerns at large scale) | Good | Moderate |
Recommendations
-
For large-scale, cost-effective synthesis: The Claisen condensation using sodium ethoxide is the most balanced approach, offering high yields, manageable safety protocols, and good scalability. The starting materials are readily available, and the procedure is well-documented.
-
For highest yield with stringent safety protocols: The Claisen condensation with sodium hydride can provide excellent yields, but it should only be considered in laboratories equipped to handle highly reactive and flammable reagents, with strict adherence to safety procedures under an inert atmosphere. It is generally not recommended for industrial-scale production due to the inherent risks.
-
When starting materials dictate the route: The difluoroacetyl halide acylation method is a viable alternative if difluoroacetyl halides are more readily available or cost-effective than ethyl difluoroacetate. It offers a simple, one-step process to the intermediate.
-
For avoiding strong bases: The Reformatsky-type reaction is an option if the use of strong bases is a concern. However, the higher cost of reagents and the need to manage metal waste streams make it a less economically favorable choice for large-scale synthesis.
Conclusion
The synthesis of this compound is a multi-step process where the choice of the initial route to the key intermediate, ethyl 4,4-difluoroacetoacetate, is crucial for the overall efficiency, cost, and safety of the synthesis. While several methods exist, the Claisen condensation with sodium ethoxide stands out as the most robust and economically viable option for most research and production settings. As with any chemical synthesis, a thorough risk assessment and careful consideration of the available resources and expertise are paramount in selecting the optimal pathway.
References
- CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google P
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Krapcho Decarboxylation - YouTube. (URL: [Link])
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Krapcho decarboxylation - Wikipedia. (URL: [Link])
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Decarboxylation - Organic Chemistry Portal. (URL: [Link])
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Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters - Semantic Scholar. (URL: [Link])
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Common Name: SODIUM HYDRIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC - NJ.gov. (URL: [Link])
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Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. (URL: [Link])
- CN112574039B - Synthesis method of ethyl difluoroacetoacetate - Google P
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The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents | Request PDF - ResearchGate. (URL: [Link])
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Report highlights safety concerns about NaH | C&EN Global Enterprise - ACS Publications. (URL: [Link])
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Developing SOPs for Hazardous Chemical Manipulations. (URL: [Link])
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Quenching and Disposal of Water Reactive Materials Link downloads document, Link opens in new window - Environmental Health and Safety. (URL: [Link])
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SAFETY DATA SHEET - Lab Alley. (URL: [Link])
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The Safety and Environmental Impact of Sodium Hydrosulfide (NaHS) | Baijin. (URL: [Link])
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(PDF) Advances in the Krapcho Decarboxylation - ResearchGate. (URL: [Link])
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Reformatsky reaction - Wikipedia. (URL: [Link])
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Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis - JoVE. (URL: [Link])
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The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (URL: [Link])
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The Acetoacetic Ester Synthesis Synthesis of Methyl Ketones. (URL: [Link])
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Microwave-assisted aqueous Krapcho decarboxylation - LookChem. (URL: [Link])
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Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (URL: [Link])
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Claisen‐Schmidt Condensation using Green Catalytic Processes: A Critical Review. (URL: [Link])
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Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step - RSC Publishing. (URL: [Link])
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23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (URL: [Link])
- CN112574039B - Synthesis method of ethyl difluoroacetoacetate - Google P
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Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (URL: [Link])
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REFORMATSKY REACTION | EXPLANATION - AdiChemistry. (URL: [Link])
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The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - NIH. (URL: [Link])
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Reformatsky Reaction - Organic Chemistry Portal. (URL: [Link])
- WO 2009/106619 Al - Googleapis.com. (URL: )
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A Comparative Guide to Modern Fluorination Methods for the Synthesis of Ethyl 4,4-difluoropentanoate
Introduction: The Significance of the Gem-Difluoro Moiety
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. The gem-difluoro (CF₂) group, in particular, serves as a crucial bioisostere for carbonyls, enhancing metabolic stability, modulating lipophilicity, and influencing conformation without the inherent reactivity of a ketone. Ethyl 4,4-difluoropentanoate is a valuable building block that exemplifies this motif, making its efficient synthesis a topic of significant interest for researchers and process chemists.
This guide provides an in-depth comparison of traditional and contemporary methods for synthesizing this compound. We will first establish a benchmark using a classic synthetic approach and then critically evaluate modern deoxofluorination and electrophilic fluorination strategies that leverage more advanced reagents and methodologies. The objective is to equip researchers with the knowledge to select the most appropriate synthetic route based on factors such as efficiency, safety, scalability, and substrate compatibility.
Benchmark Synthesis: The Traditional Claisen Condensation Approach
The classical approach to constructing β-keto esters involves the Claisen condensation.[1][2][3] For this compound, this would theoretically involve the condensation of ethyl 2,2-difluoropropanoate with ethyl acetate using a strong base like sodium ethoxide. This method builds the carbon skeleton and incorporates the gem-difluoro group from a pre-fluorinated starting material.
The mechanism proceeds via the formation of an enolate from ethyl acetate, which then attacks the carbonyl of ethyl 2,2-difluoropropanoate. Subsequent elimination of an ethoxide ion yields the target β-keto ester.[4][5] While reliable, this pathway's efficiency is contingent on the availability and cost of the fluorinated starting material, and the reaction often requires stoichiometric amounts of a strong base.[4]
Experimental Protocol: Benchmark Claisen Condensation
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add anhydrous ethanol (100 mL).
-
Add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol to generate sodium ethoxide in situ.
-
Once all the sodium has reacted, cool the solution to 0-5 °C and add ethyl 2,2-difluoropropanoate (13.8 g, 0.1 mol) dropwise.
-
Following the addition, add ethyl acetate (8.8 g, 0.1 mol) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the mixture and quench by pouring it over a mixture of ice and concentrated hydrochloric acid until the pH is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Modern Synthetic Strategies from a Common Precursor: Ethyl 4-oxopentanoate
A more versatile and modern approach begins with a readily available, non-fluorinated precursor, Ethyl 4-oxopentanoate (also known as ethyl levulinate), and introduces the gem-difluoro group directly onto this scaffold. This strategy allows for late-stage fluorination and is amenable to a wider variety of fluorinating agents.
Below is a workflow diagram illustrating the divergent synthetic pathways from this common precursor.
Caption: Divergent synthetic routes to this compound.
Method A: Deoxofluorination with DAST and Deoxo-Fluor®
Deoxofluorination is a powerful transformation that directly converts a carbonyl group into a gem-difluoro group. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are the most common reagents for this purpose.[6][7]
Causality of Experimental Choice: This method is chosen for its directness. It converts the ketone in ethyl levulinate to the target CF₂ group in a single step. Deoxo-Fluor® is often preferred over DAST for safety reasons, as DAST can decompose violently upon heating.[7] The reaction mechanism involves the formation of a key intermediate, a fluorosulfite ester, which then undergoes nucleophilic substitution by fluoride. A catalytic amount of a proton source (like ethanol or HF generated in situ) is often required to facilitate the reaction with less reactive ketones.[8]
Caption: Simplified mechanism of deoxofluorination of a ketone.
Experimental Protocol: Deoxofluorination with Deoxo-Fluor®
-
In a fluorinated polyethylene (FEP) or Teflon reaction vessel, dissolve Ethyl 4-oxopentanoate (1.44 g, 10 mmol) in anhydrous dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add Deoxo-Fluor® (3.32 g, 15 mmol, 1.5 equiv) dropwise to the stirred solution. Caution: Handle Deoxo-Fluor® in a well-ventilated fume hood with appropriate personal protective equipment.[9]
-
After addition, add a catalytic amount of ethanol (0.1 mL).
-
Allow the reaction to slowly warm to room temperature and stir for 24-48 hours, monitoring by GC-MS or ¹⁹F NMR.
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method B: Indirect Electrophilic Difluorination using Selectfluor®
While direct deoxofluorination is effective, an alternative modern strategy involves enhancing the reactivity of the precursor by converting it into a 1,3-dicarbonyl compound, which is highly activated towards electrophilic fluorination.[10][11] Selectfluor® is a bench-stable, user-friendly, and powerful electrophilic fluorinating agent widely used for this purpose.[12]
Causality of Experimental Choice: This two-step approach is chosen for its potentially milder conditions and avoidance of hazardous deoxofluorinating agents. Ethyl 4-oxopentanoate can first undergo a Claisen condensation with diethyl carbonate to form Ethyl 2-(ethoxycarbonyl)-4-oxopentanoate. This β-keto ester intermediate exists predominantly in its enol form, which readily reacts with an electrophilic fluorine source like Selectfluor®. The use of a base or microwave irradiation can facilitate the second fluorination step to achieve the desired difluorinated product.[10][13] The subsequent decarboxylation of the ethoxycarbonyl group yields the final product.
Experimental Protocol: Indirect Electrophilic Difluorination
Step 1: Synthesis of the β-Keto Ester Intermediate
-
In a flame-dried flask, prepare a solution of sodium ethoxide by dissolving sodium (0.69 g, 30 mmol) in anhydrous ethanol (30 mL).
-
Add diethyl carbonate (3.54 g, 30 mmol) to the solution.
-
Heat the mixture to 60 °C and add Ethyl 4-oxopentanoate (2.88 g, 20 mmol) dropwise over 30 minutes.
-
Stir the reaction at reflux for 3 hours.
-
Cool the reaction, neutralize with acetic acid, and remove the ethanol under reduced pressure.
-
Extract the residue with ethyl acetate, wash with water, and dry. Purify the intermediate β-keto ester by vacuum distillation.
Step 2: Difluorination with Selectfluor®
-
Dissolve the intermediate β-keto ester (10 mmol) in acetonitrile (50 mL) in a round-bottom flask.
-
Add Selectfluor® (7.8 g, 22 mmol, 2.2 equiv).
-
Add sodium carbonate (2.33 g, 22 mmol) as a base.
-
Stir the mixture at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC or LC-MS). For faster reaction, microwave irradiation for 10-20 minutes can be employed.[10]
-
Filter the reaction mixture and concentrate the filtrate.
-
Redissolve the crude product in ethyl acetate, wash with water, dry over sodium sulfate, and purify by column chromatography to obtain the difluorinated β-keto ester.
Step 3: Decarboxylation
-
Heat the purified difluorinated β-keto ester in a solution of aqueous HCl (6M) at reflux for several hours to effect hydrolysis and decarboxylation.
-
Extract the product, dry the organic layer, and purify by distillation to yield this compound.
Method C: Emerging Technology - Electrochemical Fluorination
Electrochemical fluorination represents a frontier in green chemistry, offering a reagent-free approach to C-F bond formation.[14] This method uses electricity to drive the fluorination process, often in an undivided cell with a simple fluoride salt as the fluorine source.
Causality of Experimental Choice: This method is highlighted as a sustainable and scalable alternative. For a ketone like ethyl levulinate, an anodic oxidation process can generate a carbocationic intermediate which is then trapped by a fluoride ion. While specific protocols for this exact substrate are still emerging, the principles have been demonstrated for various organic molecules.[15][16] The reaction can be performed using a constant current in a solution containing a supporting electrolyte and a fluoride source, such as Et₃N·3HF or Bu₄NBF₄.[15] This avoids stoichiometric waste and the use of hazardous reagents.
Conceptual Protocol: Anodic Fluorination
-
In an undivided electrochemical cell equipped with a platinum anode and a carbon cathode, prepare a solution of Ethyl 4-oxopentanoate (5 mmol) in anhydrous acetonitrile (50 mL).
-
Add a supporting electrolyte and fluoride source, such as tetraethylammonium fluoride tetrakis(hydrogen fluoride) (Et₄NF·4HF).
-
Pass a constant current (e.g., 10 mA/cm²) through the solution at room temperature.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction mixture with an aqueous solution of sodium bisulfite.
-
Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purify the product via column chromatography.
Performance Comparison
| Feature | Benchmark: Claisen Condensation | Method A: Deoxofluorination | Method B: Electrophilic Fluorination | Method C: Electrochemical Fluorination |
| Starting Material | Ethyl 2,2-difluoropropanoate | Ethyl 4-oxopentanoate | Ethyl 4-oxopentanoate | Ethyl 4-oxopentanoate |
| Key Reagent(s) | Sodium Ethoxide | DAST / Deoxo-Fluor® | Selectfluor®, Na₂CO₃ | Et₄NF·4HF / Bu₄NBF₄ |
| Number of Steps | 1 | 1 | 3 | 1 |
| Typical Yield | Moderate | Good to Excellent | Good (over 3 steps) | Moderate to Good (variable) |
| Reaction Conditions | Reflux | 0 °C to RT | RT to Reflux | Room Temperature |
| Safety Concerns | Use of sodium metal | DAST is thermally unstable; Deoxo-Fluor® is safer but corrosive | Selectfluor® is a stable solid | Requires specialized equipment |
| Scalability | Established | Challenging with DAST | Good | Excellent potential |
| Green Chemistry | Poor (stoichiometric base) | Poor (stoichiometric reagent) | Moderate (stable reagent) | Excellent (reagent-free) |
Conclusion and Future Outlook
The synthesis of this compound offers a clear case study in the evolution of fluorination chemistry. While traditional Claisen condensations remain viable, their reliance on pre-fluorinated starting materials can be a limitation. Modern methods that start from a common, inexpensive precursor like ethyl levulinate provide greater flexibility and access to more sustainable technologies.
Deoxofluorination (Method A) offers the most direct conversion, with Deoxo-Fluor® providing a significant safety improvement over DAST. For laboratories equipped to handle such reagents, this is often the go-to method for its efficiency.
Indirect electrophilic fluorination (Method B) using Selectfluor® represents a robust, albeit longer, alternative. Its use of a stable, solid fluorinating agent and milder conditions makes it highly attractive, particularly in academic and discovery settings.
Looking ahead, electrochemical fluorination (Method C) stands out as the most promising green technology.[14] As the field matures and substrate-specific protocols are optimized, electrochemistry is poised to become a dominant strategy for industrial-scale synthesis of fluorinated compounds, minimizing waste and improving safety profiles. The continued development of these advanced methods will undoubtedly accelerate the discovery and production of novel fluorinated molecules for science and medicine.
References
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Xiao, J.-C., & Shreeve, J. M. (2005). Microwave-assisted rapid electrophilic fluorination of 1,3-dicarbonyl derivatives with Selectfluor®. Journal of Fluorine Chemistry, 126(4), 475-478. [Link]
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Samec, J. S. M., & Toste, F. D. (2007). Enolization rates control mono- versus di-fluorination of 1,3-dicarbonyl compounds with electrophilic fluorinating reagents. Journal of the American Chemical Society, 129(15), 4536–4537. [Link]
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Tang, L., et al. (2019). Highly Selective Mono- and Difluorination of 1,3-Dicarbonyl Compounds in Aqueous Media. The Journal of Organic Chemistry, 84(16), 10449-10458. [Link]
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Xiao, J.-C., & Shreeve, J. M. (2005). Microwave-assisted rapid electrophilic fluorination of 1,3-dicarbonyl derivatives with Selectfluor®. Scilit. [Link]
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Yamaguchi, M., et al. (2024). gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid. Beilstein Journal of Organic Chemistry, 20, 2261–2269. [Link]
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White, J. D., et al. (2011). Bis(4-fluorophenyl)difluoromethane. Organic Syntheses, 88, 213. [Link]
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PHARMD GURU. (n.d.). CLAISEN CONDENSATION. [Link]
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Wikipedia. (2024). Claisen condensation. [Link]
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Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578. [Link]
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Wang, Z., et al. (2021). Electrochemical synthesis of functionalized gem-difluoroalkenes with diverse alkyl sources via a defluorinative alkylation process. Organic Chemistry Frontiers, 8(4), 698-704. [Link]
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Organic Chemistry Portal. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). [Link]
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Yamaguchi, M., et al. (2024). gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid. Beilstein Journal of Organic Chemistry, 20, 2261–2269. [Link]
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Yamaguchi, M., et al. (2024). gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid. ResearchGate. [Link]
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Wipf, P., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168. [Link]
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Bi, X. (2006). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Synlett, 2006(15), 2515-2516. [Link]
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Cossu, S., et al. (1998). Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). Synthetic Communications, 28(21), 4039-4048. [Link]
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Safety Operating Guide
Navigating the Disposal of Ethyl 4,4-Difluoropentanoate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis and utilization of novel chemical entities are paramount. Ethyl 4,4-difluoropentanoate, a fluorinated ester, presents unique properties valuable in various synthetic pathways. However, its responsible disposal is a critical aspect of laboratory safety and environmental stewardship that demands meticulous attention to detail. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and compliance with regulatory standards.
Understanding the Hazard Profile of this compound
Before any disposal procedure, a thorough understanding of the chemical's hazards is essential. This compound is classified as a combustible liquid that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably within a chemical fume hood.[3]
Key Hazard Information:
| Hazard Classification | Description | Source |
| Physical Hazard | Combustible liquid | [1] |
| Health Hazards | Causes skin irritation | [1][2] |
| Causes serious eye irritation | [1][2] | |
| May cause respiratory irritation | [1][2] |
The Disposal Workflow: A Step-by-Step Approach
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with documentation. This workflow ensures that all safety and regulatory aspects are addressed.
Caption: A logical workflow for the safe disposal of this compound.
Step 1: Waste Characterization and RCRA Classification
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[4][5][6]
This compound is not a specifically listed hazardous waste. However, it must be evaluated for hazardous characteristics. Given its nature as a combustible liquid, it may be classified as an ignitable hazardous waste (D001) if its flashpoint is below 140°F (60°C). The exact flashpoint should be confirmed from the Safety Data Sheet (SDS).
Furthermore, as a halogenated organic compound, if it is a spent solvent, it could potentially fall under the F-listed wastes, such as F001 or F002, which include spent halogenated solvents used in degreasing or other solvent activities.[6][7] If the material is an unused commercial chemical product being discarded, it could be classified as a U-listed waste. However, this compound is not currently on the U-list.
Recommendation: Based on its properties as a halogenated organic compound, it is best practice to manage waste this compound as a hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department to confirm the appropriate RCRA waste code.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste must be collected separately from non-halogenated organic waste.[8] It should also be kept separate from strong acids, bases, and oxidizing or reducing agents.[3]
Step 3: Collection and Labeling
Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical; high-density polyethylene (HDPE) or glass containers are generally suitable. The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Combustible, Irritant).
Step 4: Approved Disposal Method - High-Temperature Incineration
The recommended disposal method for halogenated organic compounds like this compound is high-temperature incineration in a licensed hazardous waste disposal facility.[8][9] The high temperatures and presence of hydrogen radicals in the combustion zone are necessary to break the strong carbon-fluorine bonds.[9] For halogenated hazardous waste, a temperature of at least 1100°C is often required to ensure complete destruction.[5][10]
It is imperative to use a certified hazardous waste disposal vendor who can provide a "cradle-to-grave" service, ensuring the waste is transported, treated, and disposed of in accordance with all federal and state regulations.
Spill Management and Emergency Procedures
Accidental spills must be handled promptly and safely. The appropriate response will depend on the size of the spill.
Minor Spills (less than 100 mL in a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Ensure Ventilation: Maintain operation of the fume hood.
-
Don PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, cat litter, or a commercial spill pillow.[1][8][11] Work from the outside of the spill inwards.
-
Collect Residue: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. If the chemical is highly toxic, the rinse water should also be collected as hazardous waste.[8][11]
-
Label and Dispose: Seal and label the container with the spill debris for disposal as hazardous waste.
Major Spills (outside a fume hood or larger volumes):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or emergency response team immediately. Do not attempt to clean up a major spill yourself.
Decontamination of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before disposal or recycling. Trace amounts of the chemical can still pose a hazard.
Procedure for Decontamination:
-
Triple Rinse: Rinse the container three times with a suitable solvent. A water-soluble solvent like acetone is a good choice, followed by water rinses. The rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinses with water may be permissible for drain disposal, but this should be confirmed with your local EHS regulations.
-
Air Dry: Allow the container to air dry completely in a well-ventilated area.
-
Deface Label: Completely remove or deface the original label.
-
Mark as Empty: Clearly mark the container as "EMPTY".
-
Dispose: Dispose of the decontaminated container in accordance with your facility's procedures for regular trash or recycling.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a fundamental responsibility for all laboratory professionals. By adhering to the principles of waste minimization, proper characterization, segregation, and utilizing approved disposal methods, we can ensure a safe working environment and protect our planet. Always consult your institution's specific protocols and the Safety Data Sheet for the most accurate and up-to-date information.
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A Senior Application Scientist's Guide to Handling Ethyl 4,4-difluoropentanoate
Welcome to your essential guide for the safe handling, use, and disposal of Ethyl 4,4-difluoropentanoate (CAS No. 659-72-3). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide moves beyond mere checklists to provide a framework of understanding, ensuring that every step you take is grounded in scientific rationale and best safety practices. The causality behind each recommendation is explained to build a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a fluorinated ester whose unique properties are valuable in synthesis. However, these properties also necessitate a thorough understanding of its potential hazards. A comprehensive risk assessment is the foundational step before any handling procedure.
Based on aggregated GHS (Globally Harmonized System) data, the primary hazards are clear.[1][2] The compound is classified as a flammable liquid and vapor.[2] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
| Hazard Classification | Category | GHS Hazard Statement |
| Flammable Liquid | Category 3 | H226: Flammable liquid and vapour[2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
| Acute Toxicity (Oral) | Category 4 | H301: Toxic if swallowed[2] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled[2] |
This table summarizes the primary hazards associated with this compound.
The NFPA 704 diamond, a standard system for identifying material hazards, provides a quick visual reference for emergency responders.[3] While a specific rating for this compound is not universally published, we can extrapolate an estimated rating based on available data:
-
Health (Blue): 2 - Can cause temporary incapacitation or residual injury.
-
Flammability (Red): 3 - Can be ignited under almost all ambient temperature conditions.
-
Instability (Yellow): 0 - Normally stable, even under fire exposure conditions.
-
Special (White): (None)
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all approach; it is a carefully considered decision based on the specific hazards of the chemical and the procedure being performed. The goal is to create an impermeable barrier between you and the potential hazard.
Eye and Face Protection
Directive: Always wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.
Causality: this compound is a serious eye irritant.[1] Goggles provide a complete seal around the eyes to protect against splashes and vapors. A face shield offers a secondary layer of protection for the entire face.
Skin and Body Protection
Directive:
-
Gloves: Wear chemical-resistant gloves tested according to EN 374.[6] Nitrile gloves are a common choice, but for prolonged contact or immersion, multilayer laminate gloves or Viton® should be considered.[7] Always check the manufacturer's glove compatibility chart for breakthrough times.
-
Lab Coat: A flame-resistant lab coat is mandatory.
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.
Causality: The compound causes skin irritation.[1] Protective gloves and clothing prevent direct contact. It is crucial to remove and wash contaminated clothing before reuse to prevent secondary exposure.[2]
Respiratory Protection
Directive: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If engineering controls are not sufficient or during a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, brown) is necessary.[4]
Causality: The compound may cause respiratory irritation and is harmful if inhaled.[1][2] A chemical fume hood is the most effective engineering control to capture vapors at the source. Respirators provide personal protection when engineering controls are not feasible.
Caption: PPE selection workflow based on task-specific hazards.
Operational and Handling Plan
Adherence to a strict operational plan minimizes risks during handling and use.
Preparation and Handling
Step-by-Step Protocol:
-
Designate Area: Conduct all work in a designated area within a chemical fume hood.
-
Assemble Equipment: Ensure all glassware is free of cracks and contaminants. Use spark-proof tools and explosion-proof equipment.[4][8]
-
Grounding: Ground and bond all containers and receiving equipment to prevent static discharge, a potential ignition source.[2][4]
-
Incompatibilities: Keep the compound away from strong acids, strong bases, and strong reducing agents.[4]
-
Personal Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[2][4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and ignition sources.[2][4]
Emergency Procedures
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (fume hood).
-
Contain: For small spills, absorb the material with an inert absorbent like vermiculite or sand.
-
Collect: Use non-sparking tools to collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[2][4]
Disposal Plan: A Lifecycle Approach
Proper disposal is a critical final step in the chemical's lifecycle. Fluorinated ester waste must be handled with care to prevent environmental contamination.[9]
Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams.[9]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and associated hazards.
-
Containerization:
-
Liquid Waste: Collect in a dedicated, sealed, and properly labeled container. For larger volumes, it is good practice to use an inert absorbent material like vermiculite within the container.[9]
-
Solid Waste: Contaminated gloves, absorbent pads, and labware should be collected in a separate, sealed container labeled as solid hazardous waste.[9]
-
-
PFAS Considerations: Be aware of evolving regulations regarding per- and polyfluoroalkyl substances (PFAS).[9] Some fluorinated esters may fall under this classification, which requires specific disposal methods like high-temperature incineration by a licensed hazardous waste contractor.[10]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[9]
Caption: Decision workflow for the disposal of fluorinated ester waste.[9]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
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Practical Guide to the Handling and Storage of Fluorinated Esters: Application Notes and Protocols . Benchchem. 9
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This compound SDS, 659-72-3 Safety Data Sheets . ECHEMI. 2
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
